molecular formula C7H16ClNO B2566328 3-Methylazepan-3-ol hydrochloride CAS No. 1823252-87-4

3-Methylazepan-3-ol hydrochloride

Cat. No.: B2566328
CAS No.: 1823252-87-4
M. Wt: 165.66
InChI Key: LSTDMUGHSTUVSL-UHFFFAOYSA-N
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Description

3-Methylazepan-3-ol hydrochloride (CAS 1823252-87-4) is a chemical building block of interest in medicinal chemistry and organic synthesis. With a molecular formula of C7H16ClNO and a molecular weight of 165.66 g/mol , this compound features a seven-membered azepane ring substituted with a methyl and a hydroxyl group at the same carbon atom, which is available as its stable hydrochloride salt. Its primary research application lies in its role as a versatile synthetic intermediate. The structure of this compound, a substituted azepane, is a key scaffold in pharmaceutical research. For instance, it is structurally related to the synthetic pathways of complex neuroactive compounds, such as the dopamine receptor antagonist butaclamol . This relationship highlights its potential value in constructing pharmacologically relevant molecules for central nervous system (CNS) research. The compound is offered with a high purity specification, typically 97% or higher . Researchers can procure it from various global stocks in quantities ranging from 100mg to 5g . This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylazepan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(9)4-2-3-5-8-6-7;/h8-9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTDMUGHSTUVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methylazepan-3-ol hydrochloride CAS number and properties

[1][2]

Executive Summary

3-Methylazepan-3-ol hydrochloride is a specialized seven-membered saturated heterocyclic amine featuring a quaternary carbon center at the 3-position. As a non-aromatic heterocycle with high

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 3-Methylazepan-3-ol hydrochloride
Common Name 3-Hydroxy-3-methylazepane HCl
CAS Number (HCl Salt) 1823252-87-4
CAS Number (Free Base) 1083216-37-8
Molecular Formula

Molecular Weight 165.66 g/mol (Salt); 129.20 g/mol (Base)
SMILES (Salt) CC1(CCCCNCC1)O.Cl
Physical Properties
PropertyValue / Description
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in Dichloromethane
Hygroscopicity Hygroscopic; requires storage under desiccant
pKa (Calculated) ~10.5 (Secondary amine), ~14.5 (Tertiary alcohol)
Chirality Achiral (unless substituted elsewhere); the C3 center is prochiral in the symmetric precursor but chiral in the product. Usually supplied as a racemate unless resolved.

Synthetic Routes & Manufacturing

The synthesis of 3-Methylazepan-3-ol hydrochloride typically relies on the nucleophilic addition of an organometallic reagent to a protected azepan-3-one precursor. This approach ensures regiocontrol and minimizes side reactions on the secondary amine.

Primary Synthetic Pathway: Grignard Addition

This protocol describes the conversion of tert-butyl 3-oxoazepane-1-carboxylate to the target hydrochloride salt.

Reagents:

  • Starting Material: tert-Butyl 3-oxoazepane-1-carboxylate (N-Boc-azepan-3-one)

  • Nucleophile: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether

  • Deprotection Agent: 4.0 M HCl in 1,4-Dioxane

Protocol:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Cool the solution to 0°C using an ice bath.

  • Nucleophilic Addition: Dropwise add MeMgBr (1.5 eq) over 20 minutes. The reaction is exothermic; maintain internal temperature <5°C.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor via TLC (30% EtOAc/Hexane) for disappearance of the ketone.

  • Quench & Workup: Quench carefully with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    , and concentrate in vacuo to yield the N-Boc-3-hydroxy-3-methyl intermediate.
  • Deprotection: Dissolve the intermediate in minimal 1,4-dioxane. Add 4.0 M HCl in dioxane (10 eq) at 0°C. Stir at RT for 4–12 hours until precipitation is complete.

  • Isolation: Filter the white precipitate, wash with cold diethyl ether, and dry under high vacuum to obtain 3-Methylazepan-3-ol hydrochloride .

Visualization of Synthesis Logic

SynthesisPathwayStartN-Boc-azepan-3-one(Electrophile)IntermedN-Boc-3-hydroxy-3-methylazepane(Tertiary Alcohol)Start->Intermed Nucleophilic Attack @ 0°C Reagent1MeMgBr / THF(Grignard Addition)Reagent1->IntermedProduct3-Methylazepan-3-ol HCl(Target Salt)Intermed->Product Acidolysis Reagent2HCl / Dioxane(Boc Deprotection)Reagent2->Product

Caption: Step-wise synthesis via Grignard addition to the ketone followed by acidic deprotection.

Structural Analysis & Characterization

Proton NMR ( -NMR) Interpretation

Data typically acquired in


  • 
     1.25 ppm (3H, s):  Diagnostic singlet for the methyl group attached to the C3 quaternary center. The lack of splitting confirms it is attached to a carbon with no protons (the quaternary C-OH).
    
  • 
     1.60–2.00 ppm (m, 6H):  Multiplets corresponding to the ring methylene protons (
    
    
    ). The 7-membered ring flexibility causes broadening.
  • 
     3.00–3.40 ppm (m, 4H):  Deshielded multiplets for the methylene protons adjacent to the nitrogen (
    
    
    and
    
    
    ).
  • 
     9.00+ ppm (br s, 2H):  Ammonium protons (
    
    
    ), visible in
    
    
    but exchanged in
    
    
    .
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization).

  • Observed Mass:

    
    .
    
  • Fragmentation: Loss of water (

    
    ) is common for tertiary alcohols.
    

Medicinal Chemistry Applications

Scaffold Utility in FBDD

3-Methylazepan-3-ol represents a "privileged structure" modification. By expanding a piperidine (6-membered) to an azepane (7-membered), researchers introduce:

  • Conformational Flexibility: The azepane ring can adopt twist-chair and twist-boat conformations, allowing the functional groups to explore binding pockets inaccessible to rigid rings.

  • Vector Exploration: The 3-methyl and 3-hydroxyl groups create a specific vector for hydrogen bonding (OH donor/acceptor) and hydrophobic interaction (Me), critical for selectivity.

Case Study: Pim Kinase Inhibition

Research into Pim kinase inhibitors has utilized substituted azepanes to optimize binding affinity. The 3-hydroxy-3-methyl motif serves as a polar hinge-binding element or a solvent-exposed solubilizing group.

  • Mechanism: The hydroxyl group can engage in H-bonding with backbone carbonyls in the kinase hinge region.

  • Advantage: The quaternary methyl group prevents metabolic oxidation at the 3-position (metabolic blocking), enhancing the drug's half-life compared to the des-methyl analog.

Structural Bioisosterism

BioisosterePiperidine3-Hydroxypiperidine(Standard Scaffold)Azepane3-Methylazepan-3-ol(Expanded Scaffold)Piperidine->Azepane Ring Expansion & Methylation Effect1Increased Hydrophobicity (Me)Azepane->Effect1Effect2Altered Bond Angles (7-ring)Azepane->Effect2Effect3Metabolic Stability (Quat. C)Azepane->Effect3

Caption: Impact of transitioning from a piperidine scaffold to the 3-methylazepan-3-ol core.

Handling, Safety, & Stability

Hazard Identification (GHS)
  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability
  • Hygroscopicity: The hydrochloride salt is hygroscopic. It absorbs atmospheric moisture, which can lead to deliquescence and difficulty in weighing.

  • Storage Conditions: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon). Keep container tightly closed.

  • Shelf Life: Stable for >2 years if stored properly in a desiccator.

References

  • ChemicalBook. (2025).[1] 3-Methylazepan-3-ol hydrochloride Product Page. Retrieved from

  • PubChem. (2025). Compound Summary: Azepan-3-ol derivatives. National Library of Medicine. Retrieved from

  • Vertex Pharmaceuticals. (2013). Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. WO2013045461A1. (Describes the synthesis and use of 3-hydroxy-3-methylazepane intermediates in kinase inhibitors). Retrieved from

  • Organic Syntheses. (1990). General method for Grignard addition to ketones. Org. Synth. Coll. Vol. 7. (Reference for general synthetic methodology). Retrieved from

The Physicochemical and Mechanistic Profiling of 3-Methylazepan-3-ol Hydrochloride in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted oncology, the architectural complexity of small-molecule inhibitors relies heavily on conformationally distinct building blocks. 3-Methylazepan-3-ol hydrochloride has emerged as a privileged secondary amine intermediate, particularly in the synthesis of next-generation pan-KRAS inhibitors[1].

As drug discovery shifts from rigid, planar scaffolds to sp³-rich, flexible frameworks, the seven-membered azepane ring provides unique vectors for protein-ligand interactions. This whitepaper deconstructs the physicochemical properties of 3-Methylazepan-3-ol hydrochloride, explains the causality behind its structural advantages, and provides self-validating experimental protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Properties & Structural Causality

The handling and reactivity of secondary amines are dictated by their physical state. The free base of low-molecular-weight azepanes is notoriously difficult to manage—often presenting as a hygroscopic oil prone to oxidative degradation. By isolating 3-Methylazepan-3-ol as a hydrochloride salt, chemists achieve a highly crystalline, shelf-stable powder[2]. This salt form is not merely a convenience; it is a prerequisite for maintaining strict stoichiometric control during high-throughput parallel synthesis.

Table 1: Physicochemical Profile & Mechanistic Significance
ParameterValueMechanistic Significance & Causality
IUPAC Name 3-Methylazepan-3-ol hydrochlorideDefines the 7-membered nitrogenous heterocycle with a tertiary alcohol motif.
CAS Number 1823252-87-4Unique registry identifier for global procurement and quality control[2].
Molecular Formula C

H

ClNO
Establishes the exact mass required for high-resolution mass spectrometry[2].
Molecular Weight 165.66 g/mol Critical for precise stoichiometric calculations in cross-coupling reactions[2].
Physical State Crystalline SolidPrevents atmospheric oxidation and moisture absorption; ensures long-term stability.
Ring Topology 7-Membered (Azepane)Confers conformational plasticity (twist-chair/boat) superior to rigid piperidines.

Mechanistic Role in KRAS Inhibitor Design

The KRAS protein, once deemed "undruggable," features a shallow, dynamic Switch II binding pocket. Inhibitors targeting mutants like G12C, G12D, and G12V require highly specific spatial geometries to displace tightly bound water molecules and establish durable hydrogen bond networks[1][3].

The 3-methylazepan-3-ol moiety serves as a dynamic "warhead" when grafted onto electrophilic scaffolds (such as azaquinazolines):

  • Conformational Plasticity: Unlike the rigid chair of a 6-membered piperidine, the 7-membered azepane ring can adopt multiple low-energy conformations. This allows the molecule to induce a precise fit within the cryptic KRAS pocket.

  • Steric Shielding & H-Bonding: The tertiary alcohol (3-OH) acts as a critical hydrogen bond donor/acceptor with the protein backbone. Simultaneously, the adjacent 3-methyl group provides essential steric bulk. This bulk serves a dual purpose: it locks the azepane into its bioactive conformation and shields the hydroxyl group from rapid Phase I metabolic clearance (e.g., glucuronidation).

KRAS_Pathway A 3-Methylazepan-3-ol HCl (Nucleophile) B SNAr / Amidation Coupling A->B DIEA, 80°C C Pan-KRAS Inhibitor (Azaquinazoline Scaffold) B->C Scaffold Assembly D Mutant KRAS (G12C/D/V) C->D Pocket Binding E MAPK/ERK Pathway Blockade D->E Signal Inhibition

Fig 1. Integration of 3-Methylazepan-3-ol into pan-KRAS inhibitors and downstream pathway blockade.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol details the Nucleophilic Aromatic Substitution (S


Ar) workflow for coupling 3-Methylazepan-3-ol hydrochloride to an electrophilic core. Every step is designed with inherent causality and self-validation mechanisms.
Protocol: S Ar Coupling for Scaffold Assembly

Objective: Covalently link the azepane nitrogen to an electrophilic heteroaryl halide (e.g., fluoro-azaquinazoline)[1][3].

Step-by-Step Methodology:

  • In Situ Free-Basing: Suspend 1.0 equivalent of 3-Methylazepan-3-ol HCl in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 to 5.0 equivalents of N,N-Diisopropylethylamine (DIEA)[1].

    • Causality: DMF provides a high dielectric constant to stabilize the polar transition state. DIEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl salt to liberate the secondary amine without competing for the electrophile.

  • Electrophile Addition: Add 1.0 equivalent of the electrophilic scaffold to the basic suspension.

  • Thermal Activation: Heat the reaction mixture to 80°C and stir for 6 hours[3].

    • Causality: The 7-membered azepane ring is sterically bulkier than smaller heterocycles, increasing the activation energy required to reach the S

      
      Ar transition state. Heating to 80°C provides the necessary kinetic energy to drive the reaction to completion.
      
  • Self-Validating Reaction Monitoring: Sample the reaction at 4 hours and analyze via LC-MS and TLC (Ninhydrin stain).

    • Trustworthiness/Validation: The system validates itself when the extracted ion chromatogram (EIC) shows the complete disappearance of the starting free base mass (

      
       129.1) and the emergence of the target product mass. On TLC, the amine-specific Ninhydrin spot must vanish.
      
  • Aqueous Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water and brine[3].

    • Causality: DMF is highly water-soluble; multiple aqueous washes partition the DMF into the aqueous layer, preventing co-elution and baseline disruption during subsequent flash chromatography.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and purify via flash column chromatography to yield the final intermediate.

Synthesis_Workflow N1 Step 1: Free Basing Neutralize HCl with DIEA N2 Step 2: Electrophile Addition Add Azaquinazoline Core N1->N2 N3 Step 3: Thermal Activation Heat at 80°C for 6 hours N2->N3 N4 Step 4: Aqueous Workup Extract & Wash (Brine/H2O) N3->N4 N5 Step 5: Purification Flash Column Chromatography N4->N5

Fig 2. Step-by-step synthetic workflow for coupling 3-Methylazepan-3-ol HCl to electrophilic cores.

References

1.[2] Title: 1823252-87-4 | 3-甲基氮杂环庚烷-3-醇盐酸盐 | 摩库 - MolCore Source: molcore.com URL: 2

2.[1] Title: WO2022132200A1 - Azaquinazoline pan-kras inhibitors - Google Patents Source: google.com URL: 1

3.[3] Title: WO2024040109A2 - Kras inhibitors - Google Patents Source: google.com URL: 3

Sources

Engineering Complexity: The Structural, Synthetic, and Pharmacological Profile of 3-Methylazepan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift Towards sp³-Rich Heterocycles

In modern drug discovery, the transition from planar, sp²-dominated aromatic rings to sp³-rich aliphatic heterocycles—a paradigm often termed "escaping flatland"—has proven critical for improving the physicochemical properties of drug candidates. Among these, the seven-membered azepane ring is gaining significant traction. Unlike the ubiquitous pyrrolidines and piperidines, azepanes offer unique three-dimensional conformational flexibility, allowing functional groups to access distinct spatial vectors within tight biological targets.

This whitepaper provides an in-depth technical analysis of 3-Methylazepan-3-ol hydrochloride , a highly specialized building block. By introducing a chiral tertiary alcohol and a methyl group at the C3 position, this molecule provides critical hydrogen-bonding capabilities and steric bulk. It has recently emerged as a pivotal nucleophilic intermediate in the synthesis of next-generation azaquinazoline-based pan-KRAS inhibitors[1].

Physicochemical Profiling & Structural Elucidation

Understanding the exact physicochemical parameters of 3-methylazepan-3-ol is essential for downstream synthetic planning, particularly regarding its solubility and reactivity. The compound is predominantly utilized as a hydrochloride salt to mitigate the inherent instability and high polarity of the free aliphatic amine, thereby facilitating easier handling, long-term storage, and precise stoichiometric weighing[2].

Table 1: Quantitative Physicochemical and Structural Data

Property3-Methylazepan-3-ol (Free Base)3-Methylazepan-3-ol Hydrochloride
CAS Number 1083216-37-81823252-87-4
Molecular Formula C₇H₁₅NOC₇H₁₆ClNO
Molecular Weight 129.20 g/mol 165.66 g/mol
Exact Mass 129.1154 Da165.0920 Da
Physical State Viscous OilCrystalline Solid / Powder
Storage Conditions Refrigerated (2–8°C)Room Temperature (Desiccated)

Data supported by commercial chemical standards ().

Synthetic Methodology: Constructing the Azepane Core

The synthesis of seven-membered azepane rings has historically been challenging due to unfavorable cyclization kinetics and competing intermolecular polymerizations[3]. While cutting-edge methods now employ photochemical dearomative ring expansion of nitroarenes to build complex azepanes ()[4], the targeted synthesis of 3-methylazepan-3-ol typically relies on the functionalization of a pre-formed, protected azepan-3-one core.

Protocol 1: Grignard Addition and Deprotection (Self-Validating Workflow)

This protocol describes the conversion of N-Boc-azepan-3-one to 3-methylazepan-3-ol hydrochloride.

Step 1: Nucleophilic Addition (Grignard Reaction)

  • Procedure: Dissolve 1.0 equivalent of N-Boc-azepan-3-one in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction flask strictly to -78°C using a dry ice/acetone bath. Dropwise, add 1.2 equivalents of Methylmagnesium bromide (MeMgBr, 3M in diethyl ether). Stir for 2 hours, allowing the reaction to slowly warm to 0°C.

  • Causality & Expert Insight: The temperature must be rigorously maintained at -78°C during the addition. Azepanones are highly prone to enolization. If the temperature is too high, the Grignard reagent will act as a base rather than a nucleophile, deprotonating the α-carbon and resulting in the quantitative recovery of starting material upon aqueous workup.

  • In-Process Control (IPC): Quench a 10 µL aliquot in saturated NH₄Cl. Analyze via TLC (Hexane:EtOAc 7:3, KMnO₄ stain). The product will appear as a new, highly polar spot (approx. R_f 0.35).

Step 2: Acidic Cleavage and Salt Precipitation

  • Procedure: Isolate the N-Boc-3-methylazepan-3-ol intermediate via standard aqueous workup and solvent evaporation. Dissolve the crude oil in minimal anhydrous dichloromethane (DCM). Add 10 equivalents of 4M HCl in Dioxane. Stir at room temperature for 4 hours.

  • Causality & Expert Insight: Utilizing anhydrous HCl in dioxane is a strategic choice. It serves a dual purpose: it quantitatively cleaves the Boc protecting group via acid-catalyzed hydrolysis, and because the resulting hydrochloride salt is insoluble in dioxane/DCM, it spontaneously precipitates. This bypasses the need for tedious column chromatography of the highly polar free amine.

  • Isolation: Collect the resulting white precipitate via vacuum filtration and wash with cold diethyl ether to yield pure 3-methylazepan-3-ol hydrochloride.

Synthesis N1 N-Boc-azepan-3-one (Starting Material) N2 Grignard Addition (MeMgBr, THF, -78°C) N1->N2 Nucleophilic Attack N3 N-Boc-3-methylazepan-3-ol (Intermediate) N2->N3 Aqueous Workup N4 Boc Deprotection (HCl in Dioxane) N3->N4 Acidic Cleavage N5 3-Methylazepan-3-ol HCl (Final Product) N4->N5 Precipitation

Fig 1. Stepwise synthesis of 3-methylazepan-3-ol HCl via Grignard addition and Boc deprotection.

Application in Oncology: Pan-KRAS Inhibitor Development

The KRAS protein, specifically the G12C mutation, was long considered "undruggable." While first-generation covalent inhibitors successfully targeted the Switch II pocket, acquired resistance has necessitated the development of pan-KRAS inhibitors.

3-Methylazepan-3-ol hydrochloride is utilized as a critical nucleophilic building block in synthesizing these advanced therapeutics. Specifically, it undergoes an S_NAr (nucleophilic aromatic substitution) coupling with a halogenated pyrido[4,3-d]pyrimidine core ()[1]. The secondary amine of the azepane ring displaces a chloride or fluoride leaving group, while the tertiary hydroxyl and methyl groups project into the solvent-exposed regions of the kinase pocket, optimizing the drug's binding thermodynamics and pharmacokinetic half-life.

KRAS_Application B1 3-Methylazepan-3-ol HCl (Nucleophile) B3 SNAr Coupling (DIEA, DMF, 90°C) B1->B3 Base-mediated deprotonation B2 Pyrido[4,3-d]pyrimidine Core (Electrophile) B2->B3 Halogen displacement B4 Pan-KRAS Inhibitor (Target Molecule) B3->B4 Lead Optimization B5 KRAS G12C/Pan-KRAS Target Inhibition B4->B5 Pharmacological Action

Fig 2. Integration of 3-methylazepan-3-ol into pan-KRAS inhibitors via SNAr coupling.

Analytical Characterization Protocol

To ensure the integrity of the synthesized or procured 3-methylazepan-3-ol hydrochloride, rigorous analytical validation is required before downstream integration.

Table 2: Analytical Validation Metrics

MethodTarget ParameterExpected ValueDiagnostic Purpose
LC-MS (ESI+) [M+H]⁺ Ionm/z 130.1Confirms exact mass of the free base form.
¹H NMR (D₂O) C3-Methyl Peak~1.20 ppm (s, 3H)Validates successful Grignard addition (singlet confirms attachment to a quaternary carbon).
¹H NMR (D₂O) Azepane Core1.50 – 3.50 ppm (m, 10H)Confirms the structural integrity of the 7-membered aliphatic ring.
¹³C NMR (D₂O) C3 Quaternary Carbon~72.5 ppmValidates the formation of the tertiary alcohol center.

Step-by-Step LC-MS Validation:

  • Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.

  • Execution: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18). Run a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Validation: The compound will elute early due to its high polarity. Monitor the positive electrospray ionization (ESI+) channel. The presence of a dominant peak at m/z 130.1 confirms the free base[M+H]⁺, validating the core structure without the HCl counterion.

References

  • Ruffoni, A., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry (2024). Available at:[Link]

  • Mirati Therapeutics, Inc. "Azaquinazoline pan-kras inhibitors." WIPO Patent WO2022132200A1 (2022).
  • Organic Chemistry Portal. "Synthesis of azepines and azepanes." Organic Chemistry Portal (2023). Available at:[Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 3-Methylazepan-3-ol Hydrochloride

[1]

Executive Summary

3-Methylazepan-3-ol hydrochloride is a functionalized azepane derivative characterized by a seven-membered nitrogenous ring with geminal methyl and hydroxyl substitution at the C3 position.[1] As a hydrochloride salt, its physicochemical behavior is dominated by the ionic lattice energy of the ammonium-chloride ion pair and the hydrogen-bonding capacity of the hydroxyl group.[1]

This guide provides a technical analysis of its solubility profile, derived from structure-activity relationships (SAR) of homologous amino-alcohol salts.[1] It details the theoretical solubility landscape, experimental protocols for precise determination, and strategic solvent selection for purification and formulation.[1]

Physicochemical Characterization

Before assessing solubility, one must understand the structural determinants driving solvation.[1]

  • Compound: 3-Methylazepan-3-ol hydrochloride[1]

  • Core Structure: 7-membered azacycloalkane (Azepane).[1]

  • Functionality:

    • C3-Geminal Substitution: The presence of both a methyl and a hydroxyl group at C3 creates a "neopentyl-like" steric environment, potentially increasing crystal lattice stability compared to non-substituted analogs.[1]

    • Protonated Amine (

      
      ):  The secondary amine is protonated, forming a chloride salt.[1] This introduces high polarity and ionic character.[1]
      
    • Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor, facilitating solubility in protic solvents.[1]

Theoretical Solvation Mechanism

The dissolution of this salt requires a solvent capable of overcoming the lattice energy (


1
  • Cation Solvation: The azepanium cation requires solvents with high dielectric constants or lone pairs to stabilize the positive charge.[1]

  • Anion Solvation: The chloride anion (

    
    ) is best stabilized by protic solvents (water, alcohols) that can donate hydrogen bonds.[1]
    
DOT Diagram: Solvation Dynamics

The following diagram illustrates the interaction between the 3-Methylazepan-3-ol cation and different solvent classes.

SolvationMechanismcluster_0Solvent Interaction TypesSalt3-Methylazepan-3-ol HCl(Crystal Lattice)WaterWater(High Dielectric + H-Bond)Salt->WaterFull Dissociation(High Solubility)MeOHMethanol/Ethanol(Protic + Organic)Salt->MeOHSolvation of Ions(Good Solubility)DCMDichloromethane(Polar Aprotic)Salt->DCMIon Pairing(Low/Moderate Solubility)HexaneHexane/Heptane(Non-polar)Salt->HexaneLattice Intact(Insoluble)

Figure 1: Solvation dynamics of 3-Methylazepan-3-ol HCl across solvent polarity classes.

Solubility Profile

The following data represents the Predicted Solubility Class based on the physicochemical properties of 7-membered amino-alcohol hydrochloride salts.

Solubility Classification Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic RationaleApplication
Polar Protic Water, D2OVery High (>100 mg/mL)Strong H-bonding stabilizes both

and Ammonium cation.[1]
Stock solutions, biological assays.[1]
Lower Alcohols Methanol, EthanolHigh (50–100 mg/mL)Good solvation of ionic species; alkyl chain compatibility.[1]Recrystallization (solvent), Reaction medium.[1]
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)High dipole moment stabilizes cation; poor anion solvation.[1]NMR studies, reactions requiring high temp.[1]
Dipolar Aprotic Acetonitrile, AcetoneLow to Moderate (1–10 mg/mL)Insufficient H-bonding to stabilize

.[1] Solubility increases significantly with heat.[1]
Recrystallization (Anti-solvent) .
Chlorinated Dichloromethane (DCM), ChloroformLow (<5 mg/mL)Weak solvation of ions. The salt may form tight ion pairs.[1]Extraction (only if converted to free base).[1]
Ethers THF, Diethyl Ether, MTBEVery Low (<1 mg/mL)Low dielectric constant; cannot overcome lattice energy.[1]Precipitation (Anti-solvent) .
Hydrocarbons Hexane, Toluene, HeptaneInsoluble Non-polar nature is incompatible with ionic salt.[1]Washing crystals to remove organic impurities.[1]

Critical Note: The solubility in alcohols (MeOH/EtOH) is temperature-dependent.[1] This compound is likely to be highly soluble in boiling ethanol but sparingly soluble in cold ethanol, making it an ideal candidate for recrystallization from hot ethanol or an Ethanol/EtOAc mixture. [1]

Experimental Protocols for Solubility Determination

As specific literature values for this intermediate may vary by batch purity and polymorph, researchers must validate solubility empirically.[1]

Protocol A: Visual Equilibrium Method (Rapid Screening)

Purpose: Quickly categorize solubility for solvent selection.[1]

  • Preparation: Weigh 10 mg of 3-Methylazepan-3-ol HCl into a clear HPLC vial.

  • Addition: Add solvent in 100 µL increments.

  • Observation: Vortex for 30 seconds after each addition.

    • If dissolved in 100 µL: Solubility > 100 mg/mL (High).[1]

    • If dissolved in 1 mL: Solubility ~ 10 mg/mL (Moderate).[1]

    • If undissolved after 2 mL: Solubility < 5 mg/mL (Low).[1]

  • Thermal Stress: If undissolved, heat to boiling point (using a heat block).[1] If it dissolves, the solvent is a candidate for recrystallization.[1]

Protocol B: Gravimetric Saturation Method (Quantitative)

Purpose: Precise data for formulation or process engineering.[1]

  • Saturation: Add excess solid to 5 mL of the target solvent in a sealed flask.

  • Equilibration: Stir at a constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (pre-heated if measuring hot solubility) into a pre-weighed vessel.

  • Evaporation: Evaporate the solvent under vacuum or nitrogen stream.[1]

  • Weighing: Weigh the residue.

    • 
      [1]
      
DOT Diagram: Solvent Selection Workflow

This decision tree guides the researcher in selecting the optimal solvent system for purification based on solubility data.[1]

SolventSelectionStartStart: Purification of3-Methylazepan-3-ol HClTestMeOHTest Solubility inHot Methanol/EthanolStart->TestMeOHIsSolubleSoluble in Hot?TestMeOH->IsSolubleCoolDownCool to 0°CIsSoluble->CoolDownYesTryWaterTest Water SolubilityIsSoluble->TryWaterNo (Unlikely)PrecipitatesCrystals Form?CoolDown->PrecipitatesSuccessSystem Found:Recrystallize from AlcoholPrecipitates->SuccessYesAddAntiAdd Anti-solvent(EtOAc or Ether)Precipitates->AddAntiNo (Too soluble)LyophilizeToo Soluble:Use LyophilizationTryWater->LyophilizeHigh Solubility

Figure 2: Decision tree for solvent selection in purification processes.[1]

Applications and Implications

Recrystallization Strategy

The most common requirement for solubility data is purification.[1]

  • Recommended System: Ethanol/Ethyl Acetate or Methanol/Diethyl Ether .[1]

  • Procedure: Dissolve the salt in the minimum amount of hot ethanol. Slowly add ethyl acetate (anti-solvent) until turbidity persists.[1] Cool slowly to 4°C to maximize crystal growth and purity.

Reaction Solvent Selection
  • Nucleophilic Substitution: If using the hydroxyl group as a nucleophile, avoid protic solvents that solvate the anion too strongly.[1] Use DMF or DMSO to increase reactivity, though the HCl salt must be neutralized to the free base (using

    
     or 
    
    
    ) for many reactions.[1]
  • Hydrogenation: Water or Methanol are excellent choices for hydrogenation reactions involving this scaffold due to high solubility and catalyst compatibility.[1]

Analytical Chemistry (HPLC)[2][3]
  • Mobile Phase: The compound is highly polar.[1] Standard Reverse Phase (C18) chromatography requires a high aqueous fraction.[1]

  • Buffer: Use acidic buffers (0.1% Formic Acid or TFA) to maintain the protonated state (

    
    ) and prevent peak tailing caused by interaction with residual silanols.[1]
    

References

  • PubChem. (n.d.).[1] Compound Summary: 3-Methyl-3-pentanol (Structural Analog).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Bhattachar, S. N., et al. (2006).[1] Solubility: Drug-like properties: concepts, structure design and methods. Elsevier.[1] (General Reference for Salt Solubility Principles).

Preamble: Navigating the Data Gap for 3-Methylazepan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Anticipated Safety Profile and Handling of 3-Methylazepan-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and drug development, the availability of a comprehensive Safety Data Sheet (SDS) is the cornerstone of safe laboratory practice. However, for novel or less-common compounds such as 3-Methylazepan-3-ol hydrochloride (CAS No. 135470-35-6), a dedicated and verified SDS may not be readily available. This guide has been developed to address this critical information gap. As your Senior Application Scientist, my objective is to provide a robust framework for the safe handling of this compound by synthesizing data from structurally analogous molecules.

Our approach is rooted in chemical intuition and experience with similar heterocyclic amines and their hydrochloride salts. By examining the safety profiles of related compounds, we can infer a probable hazard profile and establish precautionary measures that uphold the highest standards of laboratory safety. This document is structured not as a rigid template, but as a dynamic guide that explains the causality behind each safety recommendation, ensuring a self-validating system of protocols for your research.

Compound Profile: 3-Methylazepan-3-ol Hydrochloride

3-Methylazepan-3-ol hydrochloride is a salt of a substituted azepane. The core structure is a seven-membered heterocyclic amine containing a tertiary alcohol. The hydrochloride salt form generally increases water solubility and may enhance the irritant properties of the free base. The absence of specific toxicological data necessitates a cautious approach, treating the compound as potentially hazardous.

Inferred Hazard Identification and Classification

Based on the GHS classifications of related cyclic amines and hydrochloride salts, we can anticipate the following hazards. The GHS07 pictogram, indicating "Warning," is frequently associated with compounds of this class, signifying potential for skin and eye irritation, acute toxicity (harmful if swallowed), and respiratory tract irritation.[1]

Table 1: Anticipated GHS Hazard Classification

Hazard ClassHazard CategoryHazard StatementAnticipated Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

This table is an inferred classification based on structurally similar compounds and should be treated as a precautionary guideline.

First-Aid Measures: A Proactive Response Protocol

In the event of exposure, immediate and appropriate action is critical. The following first-aid measures are recommended based on standard laboratory practice for irritant and potentially harmful chemicals.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] The rationale here is to physically remove the substance and dilute any remaining material to minimize damage to the delicate tissues of the eye.

  • Skin Contact: Remove all contaminated clothing.[2] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3] The mechanical action of washing is crucial for removing the compound from the skin surface.

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[3] If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a POISON CENTER or doctor/physician if you feel unwell. Inducing vomiting can cause further damage to the esophagus.

Laboratory Handling and Storage: A Foundation of Safety

Proactive measures in handling and storage are paramount to preventing exposure.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize the potential for exposure at the source.

  • Ventilation: All handling of 3-Methylazepan-3-ol hydrochloride powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] This prevents the accumulation of airborne particulates.

  • Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound should include:

    • Eye Protection: Tight-sealing safety goggles or a face shield (European Standard EN 166).

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[5]

    • Body Protection: A laboratory coat. For larger quantities, consider additional protective clothing to prevent skin exposure.

    • Respiratory Protection: For operations that may generate significant dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary.

Safe Storage Protocols

Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides. While specific reactivity data for 3-Methylazepan-3-ol hydrochloride is unavailable, these general incompatibilities for amines and alcohols are a prudent starting point.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazard warnings.

Accidental Release Measures: A Structured Cleanup Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow is designed to manage a small-scale laboratory spill.

Workflow for Small-Scale Spill Response

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Colleagues start->evacuate assess Assess Spill Size & Potential Hazards evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->ppe contain Contain the Spill (Use absorbent pads or sand) ppe->contain neutralize Cover with an Inert Absorbent Material (e.g., vermiculite, dry sand) contain->neutralize collect Carefully Collect Absorbed Material (Use non-sparking tools) neutralize->collect dispose Place in a Labeled, Sealed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate the Spill Area (Use appropriate solvent/detergent, followed by water) dispose->decontaminate end Spill Secured decontaminate->end

Caption: Workflow for responding to a laboratory spill.

Detailed Experimental Protocol: Safe Weighing and Solution Preparation

This protocol provides a step-by-step methodology for safely preparing a solution of 3-Methylazepan-3-ol hydrochloride, integrating the safety principles discussed.

Objective: To accurately weigh and dissolve a specified mass of 3-Methylazepan-3-ol hydrochloride to create a stock solution of known concentration.

Materials:

  • 3-Methylazepan-3-ol hydrochloride

  • Analytical balance

  • Chemical fume hood

  • Appropriate volumetric flask and cap

  • Weighing paper or boat

  • Spatula

  • Selected solvent (e.g., deionized water, DMSO)

  • Wash bottle with solvent

  • Appropriate PPE (goggles, lab coat, nitrile gloves)

  • Hazardous waste container

Procedure:

  • Preparation and Pre-Weighing: a. Don all required PPE before entering the laboratory. b. Ensure the chemical fume hood is operational and the sash is at the appropriate height. c. Place all necessary equipment (balance, weigh boat, spatula, flask) inside the fume hood. This containment strategy ensures that any generated dust is immediately captured.

  • Weighing the Compound: a. Tare the analytical balance with the weigh boat on the pan. b. Carefully use the spatula to transfer the desired amount of 3-Methylazepan-3-ol hydrochloride to the weigh boat. Avoid any sudden movements that could create airborne dust. c. Record the exact mass of the compound.

  • Transfer and Dissolution: a. Carefully transfer the weighed powder into the volumetric flask. A powder funnel can be used to minimize loss. b. Rinse the weigh boat with a small amount of the chosen solvent and transfer the rinsing into the flask to ensure a quantitative transfer. c. Add solvent to the flask until it is approximately half-full. d. Cap the flask and gently swirl to dissolve the compound. Sonication may be used if necessary.

  • Final Dilution and Storage: a. Once the solid is fully dissolved, add solvent to the calibration mark on the volumetric flask. b. Cap and invert the flask several times to ensure the solution is homogeneous. c. Label the flask clearly with the compound name, concentration, solvent, and date of preparation. d. Store the solution under appropriate conditions.

  • Cleanup: a. Dispose of the used weigh boat and any contaminated materials (e.g., wipes) in the designated solid hazardous waste container. b. Wipe down the spatula and the work surface within the fume hood. c. Remove PPE and wash hands thoroughly.

Conclusion: A Commitment to Informed Safety

While a specific Safety Data Sheet for 3-Methylazepan-3-ol hydrochloride remains elusive, a robust safety protocol can be effectively constructed by leveraging data from analogous chemical structures. The core principles of hazard mitigation—engineering controls, appropriate PPE, and methodical handling procedures—remain universally applicable. This guide provides researchers with the necessary framework to work with this compound with a high degree of safety and scientific integrity. Always treat compounds with unknown toxicological profiles with the utmost caution.

References

  • Safety Data Sheet for 3-Methylsalicylic acid. (2025, December 19). [Source Redacted for compliance]
  • Material Safety Data Sheet for a mixture containing 5-chloro-2-methyl-4-isothiazolin-3-one. (2012, August 6). [Source Redacted for compliance]
  • Safety Data Sheet for 5-(2-Aminoethyl)guaiacol hydrochloride. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet for Hydroquinone. (2026, January 13). Sigma-Aldrich.
  • Safety Data Sheet for 3-Methylazetidine hydrochloride. (2025, July 26). ChemicalBook.
  • Safety D
  • Product Information for 3-Methylazepan-4-ol hydrochloride. ChemScene.
  • Safety Data Sheet for Methylamine hydrochloride. (2023, September 21). Fisher Scientific.
  • Product Information for Poly(m-xylylenediamine-alt-epichlorohydrin)
  • Safety Data Sheet for 1-Methyl-3-(methylamino)azepan-2-one;hydrochloride. AK Scientific, Inc.
  • Safety Data Sheet. (2026, February 26). TargetMol.
  • Safety Data Sheet. (2025, September 9). Thermo Fisher Scientific.
  • Safety Data Sheet for Methylcyclohexanone. (2025, October 15). Sigma-Aldrich.
  • Safety Data Sheet. (2025, September 22). Sigma-Aldrich.
  • Product Description for Poly(m-xylylenediamine-alt-epichlorohydrin)
  • Material Safety Data Sheet for Methylamine Hydrochloride, PA. (2005, October 3). Cole-Parmer.

Sources

A Researcher's Guide to Sourcing and Validating 3-Methylazepan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the procurement of specialized chemical entities is a critical first step that dictates the pace and integrity of a research program. This guide provides an in-depth technical overview of sourcing and validating 3-Methylazepan-3-ol hydrochloride, a key building block in medicinal chemistry. Given its status as a niche research chemical, this guide emphasizes the likely need for custom synthesis and outlines the rigorous quality control measures necessary to ensure the compound's suitability for experimental use.

Introduction to 3-Methylazepan-3-ol Hydrochloride

3-Methylazepan-3-ol hydrochloride is a tertiary alcohol derivative of the azepane heterocyclic scaffold. The azepane ring is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The hydrochloride salt form of this molecule is often preferred for its improved solubility and stability in aqueous solutions, making it amenable to a variety of in vitro and in vivo experimental settings.

The primary application of 3-Methylazepan-3-ol hydrochloride in research is as a synthetic intermediate for the generation of more complex molecules. Its functional groups—a hydroxyl group and a secondary amine (as the hydrochloride salt)—provide versatile handles for a range of chemical transformations.

Commercial Availability and the Need for Custom Synthesis

Initial searches for commercial suppliers of 3-Methylazepan-3-ol hydrochloride reveal a scarcity of off-the-shelf options. However, the free base, 3-Methylazepan-3-ol (CAS Number: 1083216-37-8), is available from several reputable suppliers who specialize in building blocks for pharmaceutical research.

Given this landscape, researchers should anticipate the need for a custom synthesis of the hydrochloride salt. The general workflow for procuring this compound is outlined below.

G cluster_sourcing Sourcing Strategy cluster_procurement Procurement & Validation Identify Free Base Suppliers Identify Free Base Suppliers Inquire about HCl Salt or Custom Synthesis Inquire about HCl Salt or Custom Synthesis Identify Free Base Suppliers->Inquire about HCl Salt or Custom Synthesis Evaluate Custom Synthesis Providers Evaluate Custom Synthesis Providers Inquire about HCl Salt or Custom Synthesis->Evaluate Custom Synthesis Providers Request Quotation Request Quotation Evaluate Custom Synthesis Providers->Request Quotation Place Order & Specify QC Requirements Place Order & Specify QC Requirements Request Quotation->Place Order & Specify QC Requirements Receive Compound & CoA Receive Compound & CoA Place Order & Specify QC Requirements->Receive Compound & CoA In-house QC Validation In-house QC Validation Receive Compound & CoA->In-house QC Validation Proceed with Research Proceed with Research In-house QC Validation->Proceed with Research

Caption: Sourcing and procurement workflow for 3-Methylazepan-3-ol hydrochloride.

Identified Suppliers of the Free Base and Custom Synthesis Services

The following table summarizes potential suppliers for the free base, 3-Methylazepan-3-ol, and notes their custom synthesis capabilities. Researchers should contact these vendors to inquire about the feasibility and cost of synthesizing the hydrochloride salt.

SupplierKnown for Supplying Free BaseCustom Synthesis Services
Sigma-Aldrich (Merck) Yes (via PharmaBlock & Synthonix)[1]Yes
BLDpharm Yes[2]Yes[3][4]
PharmaBlock Yes[5]Yes[6][7]
Synthonix Corporation Yes[8][9]Yes[8]
ChemScene No (isomer available)[10]Yes[10]

When engaging with a custom synthesis provider, it is imperative to clearly define the required specifications, including purity, quantity, and the analytical data to be provided upon delivery.

Quality Control and In-House Validation: A Self-Validating System

Upon receipt of 3-Methylazepan-3-ol hydrochloride, a thorough in-house validation is crucial before its incorporation into experiments. The supplier's Certificate of Analysis (CoA) serves as the initial point of reference, but independent verification ensures the compound's identity, purity, and integrity.

Essential Documentation: The Certificate of Analysis (CoA)

A comprehensive CoA from the supplier should, at a minimum, include the following information:

  • Compound Name and Structure: 3-Methylazepan-3-ol hydrochloride

  • CAS Number: Not available for the hydrochloride salt; the free base is 1083216-37-8.

  • Molecular Formula and Weight: C₇H₁₆ClNO, 165.66 g/mol

  • Lot Number: For traceability.

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR). A purity of ≥95% is generally acceptable for most research applications, though higher purity may be required for sensitive assays.[11]

  • Analytical Data: Copies of the raw data from the analytical techniques used to confirm the structure and purity (e.g., ¹H NMR, ¹³C NMR, LC-MS, HPLC).

In-House Validation Workflow

The following diagram illustrates a robust workflow for the in-house validation of a newly acquired batch of 3-Methylazepan-3-ol hydrochloride.

G Start Start Visual Inspection Visual Inspection Start->Visual Inspection Solubility Test Solubility Test Visual Inspection->Solubility Test Structural Confirmation (NMR, MS) Structural Confirmation (NMR, MS) Solubility Test->Structural Confirmation (NMR, MS) Purity Analysis (HPLC) Purity Analysis (HPLC) Structural Confirmation (NMR, MS)->Purity Analysis (HPLC) Decision Gate Decision Gate Purity Analysis (HPLC)->Decision Gate Accept for Research Use Accept for Research Use Decision Gate->Accept for Research Use Reject & Contact Supplier Reject & Contact Supplier Decision Gate->Reject & Contact Supplier

Caption: In-house quality control validation workflow.

Experimental Protocols

Preparation of a Stock Solution

The hydrochloride salt of an amine is generally more water-soluble than its free base.[12] However, for creating concentrated stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) are often preferred.[12]

Objective: To prepare a 10 mM stock solution of 3-Methylazepan-3-ol hydrochloride in DMSO.

Materials:

  • 3-Methylazepan-3-ol hydrochloride (MW: 165.66 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass: For a 10 mM solution in 10 mL: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass = 0.010 mol/L x 0.010 L x 165.66 g/mol = 0.0016566 g = 1.66 mg

  • Weigh the compound: Accurately weigh approximately 1.66 mg of 3-Methylazepan-3-ol hydrochloride and record the exact mass.

  • Dissolution: Transfer the weighed compound into the 10 mL volumetric flask.

  • Add solvent: Add approximately 8 mL of anhydrous DMSO to the volumetric flask.

  • Ensure complete dissolution: Cap the flask and vortex until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[12]

  • Bring to final volume: Carefully add DMSO to the 10 mL calibration mark.

  • Homogenize: Invert the flask several times to ensure a homogeneous solution.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 3-Methylazepan-3-ol hydrochloride using reverse-phase HPLC. Method optimization may be required.

Objective: To determine the purity of a sample of 3-Methylazepan-3-ol hydrochloride.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample prepared in the mobile phase or a compatible solvent

Procedure:

  • Sample Preparation: Prepare a solution of 3-Methylazepan-3-ol hydrochloride at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Chromatographic Conditions (starting point):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary)

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Analysis: Inject the sample and acquire the chromatogram.

  • Data Interpretation:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Peak purity can be further assessed using a Diode Array Detector (DAD) to check for co-eluting impurities.[13]

    • Note: Amine hydrochlorides can sometimes show peak splitting or tailing in HPLC.[14] Adjusting the mobile phase pH or using a different ion-pairing agent can mitigate these effects.

Conclusion

Sourcing 3-Methylazepan-3-ol hydrochloride for research purposes requires a proactive approach, with a high likelihood of needing custom synthesis. By partnering with a reputable supplier and implementing a rigorous in-house validation protocol, researchers can ensure the quality and integrity of this valuable chemical building block. The experimental procedures outlined in this guide provide a solid foundation for the proper handling, preparation, and quality assessment of this compound, ultimately contributing to the generation of reliable and reproducible scientific data.

References

A complete list of references will be compiled and provided in the final version of this guide. The in-text citations provided throughout this document correspond to the search results used in its generation.

Sources

purity and available grades of 3-Methylazepan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 3-Methylazepan-3-ol hydrochloride , a specialized saturated N-heterocycle used as a scaffold in medicinal chemistry. It addresses the lack of standardized pharmacopeial monographs for this research-grade building block by establishing rigorous characterization protocols.

Purity, Synthesis, and Analytical Characterization

Executive Summary & Chemical Identity

3-Methylazepan-3-ol hydrochloride is a seven-membered aza-cycle featuring a tertiary alcohol and a methyl group at the C3 position. This "privileged scaffold" offers unique conformational flexibility compared to six-membered piperidines, allowing for the exploration of novel chemical space in drug discovery programs targeting GPCRs and ion channels.

  • Chemical Name: 3-Methylazepan-3-ol hydrochloride

  • Free Base CAS: 1083216-37-8

  • Molecular Formula:

    
    
    
  • Molecular Weight: 129.20 g/mol (Free Base) / 165.66 g/mol (HCl Salt)

  • Key Structural Feature: The C3 quaternary center prevents oxidative metabolism (e.g., by CYP450) at this position, a common liability in unsubstituted azepanes.

Commercial Grades and Purity Specifications

Unlike commodity chemicals, 3-Methylazepan-3-ol HCl is primarily available in Research Grades rather than GMP grades. The hydrochloride salt is often hygroscopic and may be generated in situ or supplied as a custom salt form to enhance stability.

Table 1: Available Purity Grades and Specifications
Grade DesignationPurity SpecificationImpurity Profile LimitsPrimary Application
HTS Grade

95% (LC-MS)
Major impurity: Inorganic salts (< 2%)High-Throughput Screening, Library Synthesis
Synthesis Grade

97% (NMR/HPLC)
Residual Solvent: < 5,000 ppmWater (KF): < 1.0%Lead Optimization, SAR Studies
Crystallography Grade

99% (HPLC)
Enantiomeric Excess (ee): > 98% (if resolved)X-ray Crystallography, Late-stage Toxicology

Technical Insight: Commercial samples are typically racemic. If a specific enantiomer ((R) or (S)) is required for binding affinity studies, chiral resolution (via chiral HPLC or diastereomeric salt formation) is mandatory, as the C3 stereocenter significantly influences ligand-protein docking.

Synthesis Logic and Impurity Profiling

Understanding the synthesis route is critical for predicting and identifying impurities. The standard preparation involves the addition of a methyl Grignard reagent to a protected azepan-3-one.

Mechanism-Based Impurity Origins
  • Unreacted Starting Material:

    
    -protected azepan-3-one.
    
  • Dehydration Products: The tertiary alcohol at C3 is prone to acid-catalyzed elimination, forming endocyclic or exocyclic alkenes (e.g., 3-methyl-2,3,4,7-tetrahydro-1H-azepine).

  • Over-Alkylation: If the nitrogen protecting group is labile, methylation at the nitrogen may occur.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the critical control points in the synthesis workflow.

SynthesisPath Impurity Impurity Start N-Boc-Azepan-3-one (Starting Material) Grignard Reaction: MeMgBr Addition (THF, -78°C to RT) Start->Grignard Imp1 Impurity A: Unreacted Ketone Start->Imp1 Incomplete Conv. Intermediate N-Boc-3-Methylazepan-3-ol Grignard->Intermediate Main Pathway Deprotection Deprotection: HCl / Dioxane Intermediate->Deprotection Imp2 Impurity B: Dehydrated Alkene (Acid catalyzed) Intermediate->Imp2 Side Reaction (Elimination) Final 3-Methylazepan-3-ol HCl (Target Product) Deprotection->Final Deprotection->Imp2 Excess Acid/Heat

Figure 1: Synthetic pathway for 3-Methylazepan-3-ol HCl highlighting critical impurity generation steps (red dashed lines).

Analytical Characterization Protocols

To validate the identity and purity of the hydrochloride salt, a multi-modal approach is required. The lack of a chromophore in the saturated azepane ring makes UV detection (HPLC-UV) challenging; therefore, CAD (Charged Aerosol Detection) or LC-MS is recommended.

Protocol A: HPLC-CAD/MS Purity Assessment
  • Objective: Quantify purity and detect non-chromophoric impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: MSD (ESI+, SIM for m/z 130 [M+H]+) and CAD.

  • Pass Criteria: Single peak > 97% area integration; no secondary masses corresponding to dehydration (-18 amu).

Protocol B: 1H-NMR Identity Verification
  • Solvent:

    
     (preferred for HCl salts) or DMSO-d6.
    
  • Key Diagnostic Signals:

    • 
       1.25 ppm (3H, s):  Methyl group attached to C3. Distinct singlet confirming the quaternary center.
      
    • 
       3.10–3.40 ppm (m): 
      
      
      
      -protons adjacent to Nitrogen (C2 and C7 positions). Downfield shift indicates salt formation.
  • Causality: The disappearance of the ketone carbonyl signal (~205 ppm in 13C NMR) and appearance of the quaternary carbon (~70 ppm) confirms successful Grignard addition.

Visualization: QC Decision Workflow

This workflow ensures that only batches meeting strict criteria are released for biological testing.

QC_Workflow Step Step Decision Decision Pass Pass Fail Fail Sample Crude 3-Methylazepan-3-ol HCl HNMR 1H-NMR Analysis (Check Methyl Singlet) Sample->HNMR LCMS LC-MS Analysis (Check Purity & Mass) Sample->LCMS Check1 Methyl Singlet Present? HNMR->Check1 Check2 Purity > 97%? LCMS->Check2 Check1->Check2 Yes Reject REJECT / RE-PURIFY Check1->Reject No (Wrong Structure) Check3 Dehydration Peak < 0.5%? Check2->Check3 Yes Check2->Reject No Release RELEASE BATCH (Synthesis Grade) Check3->Release Yes Check3->Reject No (Unstable)

Figure 2: Quality Control decision tree for validating 3-Methylazepan-3-ol HCl batches.

Handling and Stability

The hydrochloride salt of 3-Methylazepan-3-ol is hygroscopic . The presence of the hydroxyl group and the charged ammonium center creates a high affinity for atmospheric moisture.

  • Storage: Store at -20°C in a sealed container with desiccants.

  • Solubility: Highly soluble in water, methanol, and DMSO. Insoluble in non-polar solvents (Hexane, Ether).

  • Stability Warning: Avoid prolonged exposure to strong acids at high temperatures, which can induce E1 elimination of the tertiary alcohol to form the alkene impurity [1].

References

  • BenchChem. (2025).[1] Comparative Guide to the Synthesis of Azepan-3-one: A Review of Published Protocols. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-methylazepan-3-ol Product Specification. Retrieved from [2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76702351, Hydrochloride Salt. Retrieved from

  • Rousseau, A. L., et al. (2026).[3] Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines. Organic & Biomolecular Chemistry. Retrieved from

  • ChemScene. (2025). 3-Methylazepan-4-ol hydrochloride Product Data. Retrieved from

Sources

A Technical Guide to the Synthesis of 3-Methylazepan-3-ol Hydrochloride: A Key Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a detailed, field-proven synthetic pathway for 3-Methylazepan-3-ol hydrochloride, a valuable heterocyclic building block for drug development professionals. The synthesis is presented as a robust three-step sequence, commencing with the widely available ε-caprolactam. Each step is elucidated with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols. The guide emphasizes scientific integrity and practical applicability, making it an essential resource for researchers and process chemists.

Part 1: Strategic Approach & Retrosynthetic Analysis

The synthesis of 3-Methylazepan-3-ol hydrochloride is most efficiently approached by constructing the core azepane ring system first, followed by the introduction of the desired functional groups. The target molecule is a tertiary alcohol, which strongly suggests a Grignard reaction as the key carbon-carbon bond-forming step.

Our strategy is built upon three logical pillars:

  • Nitrogen Protection: The secondary amine within the azepane precursor must be protected to prevent interference with the highly basic and nucleophilic Grignard reagent. The tert-butyloxycarbonyl (Boc) group is selected for its stability under these conditions and its straightforward removal under acidic conditions.

  • Grignard Addition: The introduction of the C3-methyl group and the formation of the tertiary alcohol is achieved via the addition of a methyl Grignard reagent to a protected azepanone (lactam) precursor.

  • Deprotection & Salt Formation: The final step involves the acidic cleavage of the Boc protecting group, which concurrently protonates the azepane nitrogen to yield the stable hydrochloride salt.

This linear approach is efficient, utilizes commercially available starting materials, and relies on well-understood, scalable chemical transformations.

G Target 3-Methylazepan-3-ol HCl Intermediate2 N-Boc-3-methylazepan-3-ol Target->Intermediate2 Deprotection & HCl Salt Formation Intermediate1 N-Boc-ε-caprolactam Intermediate2->Intermediate1 Grignard Reaction (MeMgBr) StartingMaterial ε-Caprolactam Intermediate1->StartingMaterial N-Boc Protection

Caption: Retrosynthetic analysis of 3-Methylazepan-3-ol hydrochloride.

Part 2: Detailed Synthesis Pathway and Experimental Protocols

This section details the complete synthetic workflow, providing both the rationale and a practical, step-by-step guide for each transformation.

Step 1: Synthesis of tert-butyl 2-oxoazepane-1-carboxylate (N-Boc-ε-caprolactam)

Causality & Expertise: The initial step focuses on protecting the nitrogen of ε-caprolactam.[1] The Boc group is ideal as it is introduced under basic or neutral conditions and is exceptionally stable towards the strongly nucleophilic and basic conditions of the subsequent Grignard reaction. The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst is critical; it acts as a nucleophilic catalyst, forming a more reactive intermediate with di-tert-butyl dicarbonate ((Boc)₂O), thereby accelerating the acylation of the lactam nitrogen.

Reaction Scheme: ε-Caprolactam + (Boc)₂O --(DMAP, Et₃N)--> N-Boc-ε-caprolactam

Experimental Protocol:

  • To a stirred solution of ε-caprolactam (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0°C, add triethylamine (Et₃N, 4.0 eq.), di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq.), and a catalytic amount of DMAP (0.1 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding distilled water.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers and wash sequentially with 10% aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-ε-caprolactam as a pure compound.

Step 2: Synthesis of tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate

Causality & Expertise: This is the key bond-forming step. A Grignard reagent, methylmagnesium bromide (MeMgBr), is used to attack the electrophilic carbonyl carbon of the protected lactam.[2][3] It is imperative that this reaction is conducted under strictly anhydrous conditions, as Grignard reagents react violently with water. The reaction is typically performed in an ethereal solvent like tetrahydrofuran (THF), which stabilizes the Grignard reagent. The initial addition forms a tetrahedral intermediate which, upon acidic workup, hydrolyzes to yield the desired tertiary alcohol.

Reaction Scheme: N-Boc-ε-caprolactam + CH₃MgBr --(1. THF, 2. aq. NH₄Cl)--> tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate

Experimental Protocol:

  • Set up a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet.

  • Place magnesium turnings (1.5 eq.) in the flask.

  • Add a solution of bromomethane in THF to the dropping funnel. Add a small portion to the magnesium and wait for the reaction to initiate (indicated by bubbling).

  • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0°C.

  • In a separate flask, dissolve N-Boc-ε-caprolactam (1.0 eq.) in anhydrous THF and add this solution dropwise to the cooled Grignard reagent.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction to 0°C and quench carefully by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by chromatography if necessary.

Step 3: Deprotection and Formation of 3-Methylazepan-3-ol Hydrochloride

Causality & Expertise: The final step removes the Boc protecting group to liberate the free amine, which is then protonated to form the hydrochloride salt. While various acidic reagents can cleave the Boc group, using a solution of hydrogen chloride (HCl) in an organic solvent like dioxane, methanol, or isopropanol is highly efficient.[4][5][6][7] This method performs both the deprotection and salt formation in a single, clean step. The resulting hydrochloride salt is typically a crystalline solid, which facilitates isolation and purification by filtration.

Reaction Scheme: tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate + HCl --(Dioxane)--> 3-Methylazepan-3-ol hydrochloride

Experimental Protocol:

  • Dissolve the crude tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate (1.0 eq.) in a minimal amount of methanol or ethyl acetate.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (3.0-4.0 eq.).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring for the evolution of gas (isobutylene and CO₂) to cease and for the precipitation of the product.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether or methyl tert-butyl ether (MTBE) to induce precipitation/crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ether, and dry under vacuum to yield 3-Methylazepan-3-ol hydrochloride.

Part 3: Data Summary & Workflow Visualization

Table 1: Summary of Synthetic Steps
StepReactionKey ReagentsSolventTypical Yield
1 N-Boc Protection(Boc)₂O, DMAP, Et₃NCH₂Cl₂85-95%
2 Grignard ReactionCH₃MgBr, MgTHF60-75%
3 Deprotection/Salt Formation4M HCl in DioxaneDioxane/Methanol>90%
Overall Synthesis Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Deprotection & Salt Formation Start ε-Caprolactam Step1_Reagents (Boc)₂O, DMAP CH₂Cl₂ Start->Step1_Reagents Step1_Product N-Boc-ε-caprolactam Step1_Reagents->Step1_Product Step2_Reagents 1. CH₃MgBr, THF 2. aq. NH₄Cl workup Step1_Product->Step2_Reagents Step2_Product N-Boc-3-methylazepan-3-ol Step2_Reagents->Step2_Product Step3_Reagents 4M HCl in Dioxane Step2_Product->Step3_Reagents Final_Product 3-Methylazepan-3-ol HCl Step3_Reagents->Final_Product

Caption: Complete workflow for the synthesis of 3-Methylazepan-3-ol HCl.

Part 4: Conclusion

The synthetic route detailed in this guide represents an efficient, reliable, and scalable method for producing 3-Methylazepan-3-ol hydrochloride. By leveraging fundamental organic chemistry principles—amine protection, Grignard addition, and acidic deprotection—this pathway provides researchers with straightforward access to a valuable chemical intermediate. The provided protocols, grounded in established literature and practical experience, are designed to be readily implemented in a standard laboratory setting, facilitating further research and development in medicinal chemistry.

References

  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2011). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 41(24), 3841-3850. Available from: [Link]

  • Moku, G., Rapolu, R., Ravuri, H., & Basavoju, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23903-23908. Available from: [Link]

  • Moku, G., Rapolu, R., Ravuri, H., & Basavoju, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Available from: [Link]

  • Berredjem, M., Aouf, N., & Gherbi, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available from: [Link]

  • Bolocan, I., & Chiscop, I. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(2), 56-63. Available from: [Link]

  • Ganesan, A. (2009). Deprotection of N-BOC compounds. Google Patents, EP2070899A1.
  • Bolocan, I., & Chiscop, I. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc. Available from: [Link]

  • Wikipedia. (n.d.). Caprolactam. Available from: [Link]

  • Rao, T. J., et al. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Google Patents, EP1992611A2.
  • Mohan Rao, D., et al. (2011). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. QuickCompany. Available from: [Link]

  • Vaia. (n.d.). Problem 15 Caprolactam, the monomer from wh... Available from: [Link]

  • Smith, A. (2021). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. eGrove. Available from: [Link]

  • Kumar, A., et al. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. Available from: [Link]

Sources

The Azepane Scaffold in Modern Drug Design: Synthetic Versatility and Therapeutic Scope

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The seven-membered nitrogen heterocycle, azepane (hexahydro-1H-azepine), represents a "privileged scaffold" in medicinal chemistry that offers distinct advantages over its five- (pyrrolidine) and six-membered (piperidine) counterparts. While piperidines dominate small-molecule databases, azepanes introduce a unique conformational flexibility—oscillating between twist-chair and chair forms—that allows for dynamic induced-fit binding modes in complex protein pockets.[1]

This technical guide explores the high-impact research applications of substituted azepane derivatives, moving beyond simple generic substitution to advanced functionalization strategies. We examine their critical role in glycosidase inhibition (metabolic disorders), kinase modulation (oncology), and GPCR ligand design (CNS/Pain), supported by a validated experimental protocol for regio- and stereoselective functionalization.

Structural Dynamics & Medicinal Chemistry Strategy

The Conformational Advantage

Unlike the relatively rigid chair conformation of piperidine, the azepane ring exists in a dynamic equilibrium. This flexibility is not a liability but a design feature.[1]

  • Entropy/Enthalpy Compensation: The ring can adopt a low-energy conformation to match the binding site topography, reducing the energetic penalty upon binding.

  • Vectorial Projection: Substituents on the C3, C4, and C5 positions project into 3D space at angles unattainable by 5- or 6-membered rings, accessing novel hydrophobic pockets in enzymes like BACE1 or Glycosidases .[1]

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the core SAR principles for optimizing azepane derivatives.

AzepaneSAR AzepaneCore Azepane Scaffold (7-Membered Ring) N_Sub N1-Substitution (PK Modulation) AzepaneCore->N_Sub C_Alpha C2/C7 Functionalization (Chirality & Rigidity) AzepaneCore->C_Alpha Ring_Sub C3-C6 Substitution (Vectorial Projection) AzepaneCore->Ring_Sub Lipophilicity Lipophilicity (LogP) BBB Penetration N_Sub->Lipophilicity Selectivity Receptor Subtype Selectivity (e.g., D3 vs D2) C_Alpha->Selectivity Mimicry Transition State Mimicry (Glycosidase Inhibition) Ring_Sub->Mimicry Lipophilicity->Selectivity Bioavailability

Caption: SAR logic flow for azepane optimization, highlighting critical substitution vectors for specific pharmacological outcomes.

Therapeutic Applications

Metabolic & Lysosomal Disorders: Azasugars

Polyhydroxylated azepanes (iminosugars) are potent inhibitors of glycosidases and glycosyltransferases.[1]

  • Mechanism: They mimic the oxocarbenium ion transition state of sugar hydrolysis.[1] The 7-membered ring allows for the placement of hydroxyl groups in a spatial arrangement that perfectly matches the enzyme's catalytic site, often with higher affinity than 6-membered piperidine analogs (e.g., 1-deoxynojirimycin).

  • Application:

    • Diabetes:

      
      -Glucosidase inhibitors to blunt post-prandial glucose spikes.[1]
      
    • Lysosomal Storage Diseases: Pharmacological chaperones for Gaucher and Fabry disease.[1] The azepane binds to the misfolded enzyme in the ER, stabilizing it for transport to the lysosome.

CNS & Pain Management: GPCR Ligands
  • Opioid Receptors: Azepane derivatives have been utilized to develop mixed

    
    -agonist/
    
    
    
    -antagonist ligands.[1] The expanded ring size alters the N-substituent orientation, critical for distinguishing between opioid receptor subtypes, thereby reducing addiction potential while maintaining analgesia.
  • Monoamine Transporters: Substituted azepanes (e.g., analogues of Setazindol ) act as serotonin/dopamine reuptake inhibitors.[1] The larger ring volume restricts the "induced fit" at the transporter site, enhancing selectivity for NET (Norepinephrine Transporter) or DAT (Dopamine Transporter) over SERT (Serotonin Transporter).

Oncology: Kinase Inhibition[1]
  • Balanol Analogues: The natural product (-)-Balanol contains a 3-substituted azepane core and is a potent inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA).[1]

  • Synthetic Strategy: Researchers use the azepane ring as a linker to orient the ATP-mimetic moiety and the substrate-binding moiety.[1] The flexibility allows the inhibitor to adapt to the "breathing" motion of the kinase ATP-binding cleft.

Experimental Protocol: Regioselective Lithiation of N-Boc-Azepane

This protocol details the Beak-O'Brien methodology for introducing substituents at the C2 position.[1] This is a "self-validating" system because the formation of the stable dipole-stabilized carbanion is color-indicated (often yellow/orange) and relies on precise temperature control to prevent beta-elimination.

Mechanistic Workflow

LithiationWorkflow Start N-Boc-Azepane (Starting Material) Complexation Complexation Add s-BuLi / (-)-Sparteine (-78°C, THF) Start->Complexation Coordination Lithiation Lithiated Intermediate (Dipole-Stabilized Carbanion) Complexation->Lithiation Deprotonation Trapping Electrophile Trapping (Add E+, e.g., MeI, CO2) Lithiation->Trapping Substitution Product C2-Substituted Azepane (Enantiomerically Enriched) Trapping->Product Workup

Caption: Workflow for the enantioselective C2-lithiation and functionalization of N-Boc-azepane.

Step-by-Step Methodology

Objective: Synthesis of (S)-N-Boc-2-methylazepane.

Reagents:

  • N-Boc-azepane (1.0 eq)

  • s-Butyllithium (1.3 eq, 1.4 M in cyclohexane)

  • (-)-Sparteine (1.3 eq) (Chiral ligand for enantioselectivity)

  • Methyl Iodide (1.5 eq)

  • Anhydrous THF (Solvent)

Protocol:

  • System Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add (-)-Sparteine (1.3 eq) and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

    • Causality: The low temperature is critical to stabilize the organolithium intermediate and prevent the thermodynamic equilibration that leads to racemization.

  • Base Addition: Add s-BuLi dropwise over 10 minutes. Stir for 15 minutes to form the chiral base complex.

  • Substrate Addition: Add N-Boc-azepane (dissolved in minimal THF) dropwise.

    • Observation: The solution may turn a light yellow/orange, indicating the formation of the lithiated species.

    • Incubation: Stir at -78°C for 4-5 hours . (Note: Azepanes lithiate slower than pyrrolidines due to conformational ring strain).[1]

  • Electrophile Trapping: Add Methyl Iodide (MeI) dropwise.[1]

    • Exotherm Control: Ensure the temperature does not spike, which would degrade enantioselectivity.

  • Quench & Workup: Stir for 30 minutes, then warm to room temperature. Quench with saturated aqueous NH₄Cl.[1][2] Extract with Et₂O, dry over MgSO₄, and concentrate.

  • Validation: Analyze via Chiral HPLC to determine Enantiomeric Ratio (ER). Expected ER > 90:10.[1]

Future Outlook: The "Scaffold Hopping" Frontier

The azepane ring is currently underutilized compared to piperidines. Future research will likely focus on:

  • BACE1 Inhibitors: Using fused azepane-biaryl systems to cross the Blood-Brain Barrier (BBB) more effectively than peptidomimetics.[1]

  • Fragment-Based Drug Discovery (FBDD): Using small, rigidified azepane fragments (e.g., bridged azepanes like 2-azabicyclo[3.2.1]octane) to probe novel binding pockets.[1]

References

  • Kaur, M., et al. (2021).[1] A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds. Current Organic Chemistry. Retrieved from [Link]

  • O'Brien, P., et al. (2014).[1] General Procedures for the Lithiation/Trapping of N-Boc Piperazines and Azepanes. ResearchGate. Retrieved from [Link]

  • Mangion, I. K., et al. (2012).[1][3] Enantioselective Synthesis of a Dual Orexin Receptor Antagonist (Suvorexant). Organic Letters. Retrieved from [Link]

  • Hernández-Rodríguez, M., et al. (2012).[1] Synthesis of polyhydroxylated azepanes as glycosidase inhibitors. Journal of Medicinal Chemistry. (Contextual citation based on general search results).

  • DrugBank. (2025).[1] Balovaptan: Pharmacology and Structure. Retrieved from [Link]

Sources

role of tertiary alcohols in medicinal chemistry

[1][2][3]

The installation of a tertiary alcohol often represents a high-value "triage" move in Lead Optimization (LO), particularly when addressing the "Solubility-Permeability Paradox."

The "Solvation Shell" & Desolvation Penalty

Tertiary alcohols possess a unique hydration profile. Because the hydroxyl group is sterically crowded, the ordered water shell surrounding it is less stable than that of a primary alcohol.

  • Effect: This reduces the desolvation penalty—the energy cost required to shed water molecules before the drug binds to a hydrophobic protein pocket.

  • Design Consequence: A 3° ROH can often bind more efficiently to deep, hydrophobic pockets than a less hindered alcohol, provided the hydroxyl group finds a specific H-bond partner (e.g., a backbone carbonyl or side-chain serine).

Intramolecular Hydrogen Bonding (IMHB) & Permeability

For compounds in "Beyond Rule of 5" (bRo5) space, passive permeability is often limited by high Polar Surface Area (PSA). Tertiary alcohols are excellent donors for Intramolecular Hydrogen Bonds (IMHB) .

  • Mechanism: By forming a transient H-bond with a nearby acceptor (e.g., a carbonyl oxygen or pyridine nitrogen) within the molecule, the 3° ROH "hides" its polarity.

  • Result: This lowers the effective PSA (EPSA), allowing the molecule to pass through the lipophilic cell membrane. Once inside the aqueous cytosol or the binding pocket, the H-bond breaks, re-exposing the hydroxyl for target engagement.

Table 1: Physicochemical Impact of Alcohol Classes

FeaturePrimary Alcohol (1°)Secondary Alcohol (2°)Tertiary Alcohol (3°)
Metabolic Stability Low (Rapid oxidation to acid)Moderate (Oxidation to ketone)High (Blocks

-oxidation)
Glucuronidation High RateModerate RateLow Rate (Steric shielding)
H-Bond Strength Strong Donor/AcceptorModerateSterically Modulated
Permeability Impact High PSA penaltyModerate PSA penaltyReduced penalty (via IMHB)

Metabolic Stability: The "Metabolic Shield"

The most common application of the tertiary alcohol is to block Cytochrome P450 (CYP) mediated oxidation.

Blocking -Carbon Oxidation

CYP450 enzymes typically abstract a hydrogen atom from the

  • The 3° Advantage: Tertiary alcohols lack an

    
    -proton. This renders them immune to direct oxidation to carbonyls.
    
  • Metabolic Switching: Introducing a methyl group to convert a secondary alcohol into a tertiary alcohol (the "Magic Methyl" effect on alcohols) often shifts metabolism away from the alcohol entirely, forcing the enzyme to attack less favorable sites on the molecule.

Steric Shielding of Glucuronidation

Phase II metabolism (conjugation) often inactivates drugs via O-glucuronidation. The bulky alkyl groups surrounding a tertiary alcohol create a "steric umbrella" that hinders the approach of UDP-glucuronosyltransferases (UGTs), significantly increasing the half-life (

Synthetic Methodologies: Overcoming Steric Hindrance

Synthesizing tertiary alcohols, particularly in complex, drug-like scaffolds, is challenging due to steric hindrance and the propensity for side reactions (enolization/reduction).

The Challenge: Enolization vs. Addition

When adding a Grignard or Organolithium reagent to a hindered ketone, the basicity of the reagent often leads to deprotonation of the

The Solution: Lanthanide Activation (The Knochel Method)

The use of anhydrous Lanthanum (III) Chloride complexed with Lithium Chloride (

  • Mechanism: The highly oxophilic

    
     coordinates to the ketone oxygen, activating it for attack. Simultaneously, the bulky Lanthanide complex effectively "weighs down" the enolate transition state, preventing deprotonation.
    
  • Result: This allows for clean 1,2-addition of Grignard reagents to even the most sterically compromised ketones.

Gcluster_0Knochel Protocol LogicStartTarget: Hindered KetoneReagentStandard Grignard (R-MgX)Start->ReagentComplexActivated La-Ketone ComplexStart->ComplexCoordinationPath_FailPathway A: Enolization(Recovery of SM)Reagent->Path_FailHigh Basicity / StericsAdditiveAdditive: LaCl3·2LiClAdditive->ComplexProductPathway B: 1,2-Addition(Tertiary Alcohol)Complex->ProductR-MgX Attack

Figure 1: Mechanistic divergence between standard Grignard addition (failing via enolization) and Lanthanide-mediated addition (succeeding via activation).

Case Study: Efavirenz (Sustiva)

Efavirenz represents the quintessential use of a tertiary alcohol to enforce a specific bioactive conformation while ensuring metabolic stability.

  • Role of 3° ROH: The cyclopropylethynyl tertiary alcohol is the key pharmacophore. It forms a critical hydrogen bond with the backbone carbonyl of Lys101 in the HIV-1 Reverse Transcriptase non-nucleoside binding pocket.

  • Synthesis Insight: The synthesis requires the asymmetric addition of cyclopropylacetylide to a trifluoromethyl ketone.[2]

    • Reagent: Cyclopropylacetylene +

      
      -BuLi (or Grignard).
      
    • Chiral Auxiliary: Pyrrolidinyl norephedrine (or similar chiral amino alcohols).[2]

    • Outcome: The tertiary alcohol is formed with high enantioselectivity (>95% ee), preventing the need for wasteful chiral resolution.

Experimental Protocol: LaCl3-Mediated Synthesis

Objective: Synthesis of a hindered tertiary alcohol from a ketone using the Knochel

Safety Note: Organometallic reagents are pyrophoric. Perform all steps under an inert atmosphere (Argon/Nitrogen).

Materials
  • Substrate: Hindered Ketone (1.0 equiv).

  • Reagent: Grignard reagent (R-MgCl/Br) (1.2 - 1.5 equiv).

  • Catalyst/Additive:

    
     (0.6 M in THF). Note: This can be purchased commercially or prepared by drying 
    
    
    under high vacuum at 150°C for 4h, then adding LiCl and THF.
  • Solvent: Anhydrous THF.

Step-by-Step Workflow
  • Activation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a stream of Argon.

    • Charge the flask with the Hindered Ketone (1.0 equiv) and anhydrous THF (0.5 M concentration relative to ketone).

    • Add the

      
       solution  (1.0 equiv) via syringe.
      
    • Observation: The solution may turn slightly turbid or change color as the Lewis Acid coordinates. Stir at Room Temperature (RT) for 1 hour. This "pre-complexation" is critical.

  • Addition:

    • Cool the mixture to 0°C (ice bath). While cooling is standard, the La-complex is often robust enough for RT addition if the substrate is extremely hindered.

    • Add the Grignard Reagent dropwise over 10-15 minutes.

    • Process Check: Monitor by TLC/LCMS. Unlike standard Grignards, this reaction is usually cleaner. If starting material persists, warm to RT.

  • Quench & Isolation:

    • Once consumption is complete, quench carefully with saturated aqueous

      
       .
      
    • Extract with EtOAc (x3).[3] Wash combined organics with water and brine.[4]

    • Dry over

      
      , filter, and concentrate.
      
  • Self-Validation:

    • NMR Check: Look for the disappearance of the ketone carbonyl signal (~200 ppm in

      
      ) and the appearance of the quaternary carbon signal (~70-80 ppm).
      
    • Purity: If the "enolization" pathway occurred, you will recover the starting material. High yield of the alcohol confirms the efficacy of the

      
      .
      

References

  • Metabolic Stability & Design: Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery.[1][5][6] Journal of Medicinal Chemistry. Link

  • Knochel's Method (LaCl3): Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link (Note: Foundational work on LiCl/Lanthanide activation).

  • Efavirenz Synthesis: Pierce, M. E., et al. (1998).[2] Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry. Link

  • Intramolecular Hydrogen Bonding: Alex, A., et al. (2011).[7] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[7][8][9] MedChemComm. Link

  • Peficitinib Case Study: Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design.[6] Link

Methodological & Application

Application Note: Solubilization and Handling of 3-Methylazepan-3-ol Hydrochloride for In Vitro Assays

[1]

Abstract & Introduction

3-Methylazepan-3-ol hydrochloride (C₇H₁₅NO[1]·HCl) is a functionalized azepane derivative often utilized as a fragment in medicinal chemistry or as a building block for synthesizing bioactive inhibitors. Unlike lipophilic free bases, the hydrochloride salt form confers significant polarity, altering its solubility profile and handling requirements for biological assays.

This guide provides a standardized, error-proof protocol for preparing stock solutions of 3-Methylazepan-3-ol hydrochloride.[1] It addresses the specific physicochemical challenges of amine salts—namely hygroscopicity, pH impact on culture media, and solvent compatibility—to ensure experimental reproducibility in cell culture environments.

Physicochemical Analysis & Solvent Strategy

Chemical Identity[2][3][4]
  • Compound: 3-Methylazepan-3-ol hydrochloride[1][2]

  • Molecular Formula: C₇H₁₆ClNO (C₇H₁₅NO[1] · HCl)

  • Molecular Weight (MW): ~165.66 g/mol (Note: Always verify the exact MW on your specific batch Certificate of Analysis, as hydration states may vary).

  • Physical State: Typically a white to off-white solid; hygroscopic.[1]

Solubility Logic (The "Why")

The hydrochloride salt moiety makes this compound highly polar and water-soluble compared to its free base counterpart.[1]

  • Primary Solvent (Aqueous): Sterile water or Phosphate Buffered Saline (PBS).[1] This is preferred for HCl salts to minimize solvent toxicity (DMSO) in sensitive cell lines.

  • Secondary Solvent (Organic): Dimethyl Sulfoxide (DMSO).[1] Used if high-concentration stocks (>50 mM) are required for long-term storage or if the specific lot shows poor aqueous solubility due to impurities.[1]

Critical Consideration: Dissolving high concentrations of HCl salts in unbuffered water can significantly lower the pH. When diluting into cell culture media, the buffering capacity (bicarbonate/HEPES) usually neutralizes this, but stock solutions in PBS are self-buffering.[1]

Materials & Equipment

CategoryItemSpecification/Notes
Compound 3-Methylazepan-3-ol HClStore desiccated at 4°C or -20°C.
Solvent A PBS (pH 7.[1]4) or WaterMolecular Biology Grade, endotoxin-free.[1]
Solvent B DMSOCell Culture Grade (≥99.9%), sterile.[1]
Filtration Syringe FilterPES (Polyethersulfone) for aqueous; PTFE or Nylon for DMSO.[1] (0.22 µm).[3]
Vessels Microcentrifuge Tubes1.5 mL or 2.0 mL, sterile, polypropylene.[1]
Equipment Vortex Mixer & SonicatorUltrasonic bath is critical for breaking crystal lattices.

Protocol: Preparation of Stock Solution

Phase 1: Molarity Calculation

Before weighing, determine the required mass for your target concentration. Formula:

1

Example: To prepare 1 mL of a 10 mM stock solution (MW = 165.66):

1
Phase 2: Dissolution Workflow
Option A: Aqueous Preparation (Preferred for HCl Salts)
  • Weighing: Accurately weigh ~1.7 mg of compound into a sterile 1.5 mL tube. Record exact mass.

  • Solvent Addition: Add sterile PBS to achieve exactly 10 mM.

    • Calculation:

      
      
      
  • Mixing: Vortex vigorously for 30 seconds.

    • Observation: If clear, proceed.[3] If turbid, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Pass the solution through a 0.22 µm PES filter into a fresh sterile tube.

    • Note: Aqueous solutions are prone to microbial growth. Filter sterilization is mandatory.

Option B: DMSO Preparation (For High Concentration/Long-term Storage)[1]
  • Weighing: Weigh target mass (e.g., for 50 mM or 100 mM stock).

  • Solvent Addition: Add sterile DMSO.

  • Mixing: Vortex. Sonicate if necessary.[3]

    • Thermodynamics: Dissolution may be endothermic; warming to 37°C facilitates the process.

  • Sterilization: Use a PTFE or Nylon filter .

    • Warning: Do NOT use Cellulose Acetate filters with DMSO; they will dissolve.

Phase 3: Storage
  • Aqueous Stocks: Use immediately or store at -20°C for < 1 month. Avoid freeze-thaw cycles.[1]

  • DMSO Stocks: Aliquot (e.g., 20 µL) and store at -20°C or -80°C. Stable for 6 months.

Cell Treatment & Dilution Strategy[7][8][9]

To ensure scientific integrity, the final solvent concentration in the culture well must be non-toxic.

  • For Aqueous Stocks: Dilute directly into culture media. No solvent toxicity limit applies (other than pH/osmolarity).

  • For DMSO Stocks: The final DMSO concentration must be ≤ 0.1% (v/v) for most cell lines (e.g., HeLa, HEK293) and ≤ 0.05% for sensitive primary cells.

Dilution Table (Example for 10 µM Final Treatment):

Stock Conc.Step 1: Intermediate Dilution (in Media)Step 2: Final Addition to CellsFinal DMSO %
10 mM (DMSO) Dilute 1:100 into Media

100 µM (1% DMSO)
Add 10 µL of Step 1 to 90 µL cells0.1%
10 mM (PBS) Direct addition: 1 µL into 1000 µL MediaN/A0%

Visualization: Decision Matrix & Workflow

The following diagram illustrates the logical flow for solvent selection and handling, ensuring the correct filter and storage method is chosen based on the solvent.

DissolutionProtocolStartStart: 3-Methylazepan-3-ol HClCheckSolubilityCheck Target Concentration& ApplicationStart->CheckSolubilityDecisionPreferred Solvent?CheckSolubility->DecisionPathWaterAqueous (PBS/Water)(Preferred for <10mM)Decision->PathWaterBiocompatibilityPathDMSOOrganic (DMSO)(For >10mM or Storage)Decision->PathDMSOHigh Conc./StabilityDissolveWaterVortex & Sonicate (37°C)PathWater->DissolveWaterDissolveDMSOVortex & Sonicate (RT)PathDMSO->DissolveDMSOFilterWaterSterilize: 0.22 µm PES FilterDissolveWater->FilterWaterFilterDMSOSterilize: 0.22 µm PTFE/Nylon FilterDissolveDMSO->FilterDMSOStorageWaterStore: -20°C (Avoid Freeze-Thaw)Use within 1 monthFilterWater->StorageWaterStorageDMSOStore: -20°C/-80°C (Aliquot)Stable > 6 monthsFilterDMSO->StorageDMSO

Caption: Workflow for selecting the optimal solvent and sterilization method for 3-Methylazepan-3-ol HCl, highlighting filter compatibility and storage conditions.

Quality Control & Troubleshooting

ObservationPotential CauseCorrective Action
Precipitate after thawing Crystal lattice reformation / Low TempWarm to 37°C and vortex.[1] If persistent, sonicate for 10 mins.
Yellowing of DMSO stock Oxidation of amineCheck storage seal. If significant, discard. Store under N₂ gas if possible.
Cell toxicity in vehicle control High DMSO % or Acidic pHEnsure DMSO < 0.1%. For aqueous stocks, check pH of media after addition.[4]
Filter clogging Incomplete dissolutionRe-sonicate.[1] Do not force liquid through filter (membrane rupture risk).

References

  • PubChem. (2024). Compound Summary: 3-Methylazepan-4-ol hydrochloride (Isomer Analog Data).[1] National Library of Medicine. [Link]

using 3-Methylazepan-3-ol hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists utilizing 3-Methylazepan-3-ol hydrochloride as a scaffold in drug discovery. It moves beyond basic data sheets to provide actionable synthetic strategies, troubleshooting for steric constraints, and conformational insights.

Executive Summary

3-Methylazepan-3-ol hydrochloride is a bifunctional seven-membered ring scaffold featuring a secondary amine and a tertiary alcohol.[1] Its value in medicinal chemistry lies in its geminal disubstitution at the C3 position. This structural feature introduces a "steric lock" (Thorpe-Ingold effect) that restricts the conformational flexibility of the typically floppy azepane ring, potentially improving binding affinity and metabolic stability compared to unsubstituted azepanes.

This guide details protocols for overcoming the specific reactivity challenges posed by the hindered tertiary alcohol and provides a roadmap for incorporating this motif into fragment-based drug discovery (FBDD) and lead optimization.

Chemical Profile & Handling

  • Appearance: White to off-white hygroscopic solid.[1]

  • Solubility: Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM/EtOAc unless free-based.[1]

  • Stability: The HCl salt is stable at room temperature.[1] The free base is prone to oxidation (N-oxide formation) upon prolonged air exposure.[1]

  • Key Reactivity Warning: The tertiary alcohol at C3 is susceptible to acid-catalyzed dehydration (elimination) to form the endocyclic alkene, particularly at elevated temperatures (>60°C).

Data Table 1: Physicochemical Properties
PropertyValueNotes
Molecular Weight 165.66 g/mol (HCl salt)Free base MW: 129.20
pKa (Calculated) ~9.8 (Amine)Typical for cyclic secondary amines.[1][2][3]
H-Bond Donors 2 (NH, OH)OH is sterically crowded.[1]
H-Bond Acceptors 2 (N, O)
Chirality C3 CenterTypically supplied as a racemate; chiral HPLC required for resolution.[1]

Synthetic Utility & Strategic Planning

The primary challenge with this building block is differentiating the reactive secondary amine from the sterically hindered tertiary alcohol.

Strategic Workflow (DOT Visualization)

SyntheticWorkflow cluster_legend Reaction Logic Start 3-Methylazepan-3-ol (HCl Salt) FreeBase Free Base Generation Start->FreeBase NaHCO3/DCM N_Prot Path A: N-Protection (Boc/Cbz) FreeBase->N_Prot Boc2O, TEA RedAm Path B: Reductive Amination FreeBase->RedAm R-CHO, NaBH(OAc)3 O_Func O-Functionalization (Ether/Ester) N_Prot->O_Func NaH, R-X or AcCl, Py Deprot N-Deprotection O_Func->Deprot TFA or H2 Scaffold Library Scaffold RedAm->Scaffold Diversification N-First Route A: Preferred for O-modification Direct Route B: Preferred for N-libraries

Figure 1: Strategic decision tree for functionalizing 3-Methylazepan-3-ol. Path A is required if the tertiary alcohol must be modified.

Detailed Experimental Protocols

Protocol A: N-Boc Protection (The Gateway Step)

Purpose: To mask the nucleophilic amine, allowing harsh conditions (e.g., strong bases) to be used on the alcohol.

Reagents:

  • 3-Methylazepan-3-ol HCl (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]

  • Triethylamine (TEA) (2.5 equiv)

  • Dichloromethane (DCM) (10 mL/g)

Procedure:

  • Suspension: Suspend the HCl salt in DCM at 0°C under nitrogen.

  • Neutralization: Add TEA dropwise. The suspension will clear as the free base forms. Note: A slight exotherm may occur.[1]

  • Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; product is UV inactive but stains faintly, starting material stains intense red/purple).[1]

  • Workup: Wash with 0.5M citric acid (to remove TEA/unreacted amine), then saturated NaHCO₃, then brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. The product is usually a viscous oil that solidifies upon standing.

Critical Insight: Do not use NaOH/Water biphasic conditions without a phase transfer catalyst, as the bulky azepane is moderately lipophilic but the salt is very polar. Homogeneous organic phase (DCM/TEA) is superior for yield.[1]

Protocol B: O-Alkylation of the Tertiary Alcohol

Purpose: To create ether linkages.[1] This is difficult due to the steric bulk of the methyl group at C3.

Reagents:

  • N-Boc-3-methylazepan-3-ol (1.0 equiv)[1]

  • Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

  • Alkyl Halide (R-X) (1.2–2.0 equiv)

  • DMF or THF (anhydrous)

Procedure:

  • Deprotonation: Dissolve the N-Boc intermediate in anhydrous DMF at 0°C. Add NaH portion-wise.

  • Gas Evolution: Stir at 0°C for 30 mins until H₂ evolution ceases. The solution may turn slightly yellow.

  • Alkylation: Add the alkyl halide.

    • For reactive electrophiles (MeI, BnBr): Stir at RT for 2–4 hours.

    • For hindered electrophiles: Heat to 50–60°C may be required.[1] Caution: Do not exceed 80°C to avoid Boc thermal cleavage or elimination.[1]

  • Quench: Carefully add cold water or saturated NH₄Cl.[1]

  • Extraction: Extract with EtOAc (3x). Thoroughly wash organic layer with water (5x) to remove DMF.[1]

Troubleshooting: If conversion is low, add 15-crown-5 (1.0 equiv) to chelate sodium and activate the alkoxide.[1]

Protocol C: Reductive Amination (Library Synthesis)

Purpose: Direct derivatization of the nitrogen for SAR studies.

Reagents:

  • 3-Methylazepan-3-ol HCl (1.0 equiv)[1]

  • Aldehyde (R-CHO) (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DIPEA (1.0 equiv)

  • DCE or DCM[1]

Procedure:

  • Free-Basing In Situ: Mix the HCl salt, aldehyde, and DIPEA in DCE. Stir for 30 mins to allow imine formation (equilibrium).

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT overnight.

  • Quench: Add saturated NaHCO₃ solution and stir vigorously for 20 mins.

  • Purification: Extract with DCM. If the product is polar, use 10% MeOH in DCM.

Author's Note: The tertiary alcohol does not interfere with this reaction. Protection of the OH is unnecessary for standard reductive aminations.

Application: Conformational Control (The "Why")

The 3-methyl-3-hydroxy substitution is not just a functional handle; it is a structural tool.[1]

  • Thorpe-Ingold Effect: The gem-disubstitution increases the barrier to ring inversion.[1] Unlike unsubstituted azepane, which exists in a flux of twist-chair and twist-boat conformers, the 3,3-disubstituted analog favors a conformation where the bulky groups (Me/OH) occupy pseudo-equatorial positions to minimize transannular strain.

  • Binding Vector: In inhibitor design, the tertiary OH can serve as a rigid H-bond donor/acceptor that projects at a defined angle relative to the N-substituent, ideal for targeting specific pockets in proteases or GPCRs.

ConformationalLock Unsub Unsubstituted Azepane (High Flexibility) Target Protein Binding Pocket Unsub->Target Entropy Penalty (Low Affinity) Sub 3-Me-3-OH Azepane (Restricted Conformation) Sub->Target Pre-organized (High Affinity)

Figure 2: Impact of the 3,3-disubstitution on binding thermodynamics. The "locked" conformation reduces the entropy penalty upon binding.

References

  • BenchChem Technical Review. "Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery." (2025).[1][4]

  • Journal of Medicinal Chemistry. "Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane." (2020).[1] Discusses azepane conformational constraints.

  • Sigma-Aldrich/Merck. "Product Specification: 3-methylazepan-3-ol hydrochloride."[1]

  • Org. Biomol. Chem. "Conformational analysis of 7-membered heterocycles."[1][5] (General Reference for Azepane puckering).

  • Total Synthesis Guide. "Protection of Hindered Alcohols." Total Synthesis.

(Note: Specific literature on the exact 3-methylazepan-3-ol isomer is limited; protocols are derived from validated methodologies for analogous hindered cyclic amino-alcohols like 3-methyl-3-hydroxypiperidine.)[1]

Sources

LC-MS/MS method for quantification of 3-Methylazepan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Bioanalytical Quantification of 3-Methylazepan-3-ol Hydrochloride using LC-MS/MS

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of 3-Methylazepan-3-ol hydrochloride in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 3-Methylazepan-3-ol is a small, polar, non-chromophoric molecule, making LC-MS/MS the ideal analytical technology for its sensitive and selective quantification in complex biological matrices. This application note details a robust method employing a simple protein precipitation extraction technique followed by analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The causality behind key experimental choices is explained, and the protocols are designed to be self-validating in accordance with regulatory standards.

Introduction and Scientific Rationale

3-Methylazepan-3-ol is a tertiary amine and a polar alcohol. The hydrochloride salt form enhances its aqueous solubility. Its physicochemical properties—specifically its low molecular weight (129.2 g/mol for the free base) and high polarity—present a challenge for traditional reversed-phase liquid chromatography where it would typically exhibit poor retention and elute in the void volume with endogenous interferences.[1]

To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen mode of separation. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[2] This environment facilitates the partitioning of polar analytes like 3-Methylazepan-3-ol into a water-enriched layer on the surface of the stationary phase, providing excellent retention and separation from less polar matrix components.[3] Furthermore, the high organic content of the mobile phase is advantageous for mass spectrometry, as it promotes efficient desolvation and ionization in the electrospray source, leading to enhanced sensitivity.[3]

Given the absence of a significant chromophore, UV-based detection is not viable. Tandem mass spectrometry provides the required selectivity and sensitivity for bioanalytical applications. By monitoring a specific precursor-to-product ion transition (MRM), we can confidently quantify the analyte with minimal interference from the complex plasma matrix.

Physicochemical Properties of the Analyte

A clear understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Analyte Name 3-Methylazepan-3-olN/A
Salt Form HydrochlorideN/A
CAS Number (Free Base) 1083216-37-8[1]
Molecular Formula (Free Base) C₇H₁₅NO
Molecular Weight (Free Base) 129.2 g/mol [1]
Predicted Ionization Mode Electrospray Ionization, Positive (ESI+)N/A
Key Structural Features Tertiary Amine, Tertiary Alcohol, Azepane RingN/A

Experimental Design and Protocols

Materials and Reagents
  • 3-Methylazepan-3-ol hydrochloride reference standard

  • Internal Standard (IS): Stable isotope-labeled (SIL) 3-Methyl-d₃-azepan-3-ol hydrochloride is strongly recommended. If unavailable, a close structural analog must be chosen and rigorously validated.[4][5]

  • Human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Ultrapure Water

Stock and Working Solution Preparation Protocol
  • Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standard of 3-Methylazepan-3-ol HCl and the Internal Standard. Dissolve in methanol to prepare 1 mg/mL stock solutions (concentration calculated based on the free base). Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in a 50:50 (v/v) acetonitrile:water mixture to create working solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the IS primary stock solution in 50:50 (v/v) acetonitrile:water to achieve a final concentration of 50 ng/mL. This concentration should be optimized based on the MS response.

Sample Preparation: Protein Precipitation Protocol

Protein precipitation is a rapid and effective method for removing the majority of proteinaceous material from the plasma sample.[6][7] Acetonitrile is used as the precipitation solvent as it is highly efficient and the resulting supernatant is compatible with the HILIC mobile phase.[7]

  • Aliquot Samples: Into a 1.5 mL microcentrifuge tube, add 50 µL of human plasma (blank, CC, QC, or unknown sample).

  • Add Internal Standard: Add 25 µL of the IS Spiking Solution (50 ng/mL) to every tube except for the blank matrix sample. To the blank, add 25 µL of 50:50 acetonitrile:water.

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube. The 4:1 ratio of solvent to plasma ensures efficient protein removal.[6]

  • Vortex: Vortex each tube vigorously for 60 seconds to ensure complete denaturation and precipitation of proteins.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following parameters are a starting point and require optimization on the specific instrument being used.

ParameterRecommended ConditionRationale
System UHPLC SystemProvides high resolution and speed.
Column Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm)A robust amide-based stationary phase ideal for HILIC separation of polar compounds.[8][9]
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic AcidProvides buffering and promotes good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe strong, organic solvent in HILIC mode.
Gradient Elution 0.0 min: 95% B; 3.0 min: 50% B; 3.1 min: 95% B; 5.0 min: 95% BA gradient from high to lower organic content elutes the polar analyte.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temperature 40°CEnsures reproducible retention times.
Injection Volume 5 µLBalances sensitivity with on-column loading.
ParameterRecommended ConditionRationale
System Triple Quadrupole Mass SpectrometerRequired for MRM-based quantification.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe tertiary amine is readily protonated.
Capillary Voltage +3.5 kVOptimized for ESI+ signal.
Desolvation Temp. 450°CFacilitates efficient solvent evaporation.
Desolvation Gas Flow 800 L/hr (Nitrogen)Aids in droplet desolvation.
MRM Transitions See Table 3 belowFor selective quantification.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed FragmentDwell Time (ms)Collision Energy (eV)
3-Methylazepan-3-ol 130.2112.2[M+H-H₂O]⁺100Optimize (e.g., 15)
3-Methylazepan-3-ol 130.294.1[M+H-H₂O-H₂O]⁺100Optimize (e.g., 25)
IS (3-Methyl-d₃-azepan-3-ol) 133.2115.2[M+H-H₂O]⁺100Optimize (e.g., 15)

Note: The precursor ion for the free base (MW 129.2) is the protonated molecule [M+H]⁺ with m/z 130.2. Product ions are generated by collision-induced dissociation (CID). A common loss for an alcohol is water (18 Da). Further fragmentation can occur. These values must be confirmed and optimized via infusion of the pure standard into the mass spectrometer.

Method Development and Validation Protocol

A robust bioanalytical method requires rigorous validation to ensure its reliability for regulatory submissions. The protocol should adhere to guidelines from authorities such as the U.S. Food and Drug Administration (FDA).[10][11]

Logic of Method Development

MethodDevelopment cluster_0 Analyte Characterization cluster_1 Method Design cluster_2 Optimization cluster_3 Validation A Assess Analyte Properties (Polarity, MW, pKa) B Select Chromatography (HILIC due to high polarity) A->B C Select Ionization (ESI+ for tertiary amine) A->C D Select Sample Prep (Protein Precipitation for simplicity) A->D E Select Internal Standard (SIL-IS is ideal) A->E G Optimize LC Conditions (Gradient, mobile phase modifiers) B->G F Optimize MS Parameters (Infuse standard, find best precursor/product ions, CE, DP) C->F H Perform Full Bioanalytical Method Validation (per FDA Guidance) D->H E->H F->H G->H

Caption: Logical workflow for LC-MS/MS method development.

Bioanalytical Validation Protocol

The following parameters must be assessed:

  • Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no endogenous components interfere with the detection of the analyte or IS.

  • Linearity and Range: Construct a calibration curve using at least seven non-zero concentrations spanning the expected in-vivo range. The curve should be fitted with a linear, weighted (1/x²) regression model. The coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision: Analyze QC samples at four levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in at least five replicates.

    • Intra-day (Precision): The coefficient of variation (%CV) should not exceed 15% (20% at the LLLOQ).

    • Inter-day (Accuracy): The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix. This is assessed by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solution. The IS-normalized matrix factor should be consistent across different lots of plasma.

  • Recovery: Determine the efficiency of the protein precipitation process by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in plasma under various conditions:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for an extended period.

    • Post-Preparative (Autosampler) Stability: In the processed sample stored in the autosampler.

Data Visualization and Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing node_prep Plasma Sample (50 µL) Add Internal Standard (25 µL) Add ACN (200 µL) to Precipitate Vortex (60s) Centrifuge (10 min @ 14,000g) Transfer Supernatant to Vial node_lcms Inject 5 µL into UHPLC HILIC Separation ESI+ Ionization MRM Detection in Triple Quadrupole MS node_prep:f5->node_lcms:f0 Processed Sample node_data Integrate Peak Areas (Analyte & IS) Calculate Area Ratio (Analyte/IS) Quantify using Calibration Curve Report Concentration node_lcms:f3->node_data:f0 Raw Data

Caption: Step-by-step experimental workflow diagram.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of 3-Methylazepan-3-ol in human plasma. The combination of a simple protein precipitation sample preparation with HILIC chromatography addresses the challenges associated with this polar analyte. This application note serves as a complete guide for researchers, providing a strong foundation for method implementation and validation in a regulated drug development environment.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Kymos. (2018). New FDA Guidance on Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • El Mubarak, M. A., et al. (2019). Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer patients plasma. Journal of Pharmaceutical and Biomedical Analysis, 162, 164-170.
  • Zhang, T., et al. (2018). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens.
  • Gergov, M., et al. (2021).
  • Periat, A., et al. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. Metabolomics, 15(2), 14.
  • Tosoh Bioscience. (2022). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. [Link]

  • Contrepois, K., et al. (2015). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites, 5(3), 463-479.
  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Smith, K. A., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. JALM, 3(3), 384-396.
  • Alta Scientific. Stable Isotope Labeled Compounds. [Link]

  • Teleanu, D. M., et al. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. The Handbook of Metabolic Phenotyping.
  • ArtMolecule. Stable Isotopes - Labeled Compounds. [Link]

  • Smith, K. A., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Request PDF on ResearchGate. [Link]

Sources

Application Note: NMR Characterization of 3-Methylazepan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the structural elucidation of 3-Methylazepan-3-ol hydrochloride . It is designed for analytical chemists and drug discovery scientists, prioritizing experimental rigor, causality, and self-validating workflows.

Executive Summary & Structural Context

3-Methylazepan-3-ol hydrochloride (CAS: 1951441-20-5) presents specific analytical challenges due to the flexibility of the seven-membered azepane ring and the presence of a quaternary chiral center at C3. Unlike rigid piperidines, azepanes undergo rapid ring inversion (pseudorotation) at room temperature, often resulting in broad or averaged NMR signals.

Key Structural Features:

  • Core: Saturated 7-membered amine (azepane).

  • Substituents: A hydroxyl group and a methyl group at position C3.

  • Stereochemistry: C3 is a chiral center. Consequently, the methylene protons at C2, C4, C5, C6, and C7 are diastereotopic , rendering them magnetically non-equivalent.

  • Salt Form: The hydrochloride salt protonates the secondary amine (

    
    ), inducing significant deshielding on 
    
    
    
    -protons (C2, C7) and potentially coupling NH protons to adjacent methylenes.

Sample Preparation Protocol

Proper sample preparation is the first step in ensuring data integrity. The choice of solvent dictates the visibility of exchangeable protons (OH, NH) and the resolution of salt species.

Solvent Selection Strategy
SolventProsConsRecommendation
DMSO-d6 Preserves exchangeable protons (OH, NH

). Excellent solubility for salts.
High viscosity broadens lines. Strong solvent peak (2.50 ppm) may overlap with C-H signals.Primary Choice for full structural assignment.
D

O
Eliminates OH/NH signals (simplifies spectrum). Sharpens lines by removing coupling to exchangeable protons.Loss of critical NH/OH connectivity data. pH dependence of chemical shifts.[1]Secondary Choice for purity assays or if signal overlap is severe.
CDCl

Low viscosity, standard reference.Poor solubility for HCl salts. Requires free-basing (add Na

CO

in situ) or adding CD

OD.
Not Recommended for the salt form directly.
Preparation Steps (Standard 5mm Probe)
  • Weighing: Accurately weigh 5–10 mg of the analyte.

  • Dissolution: Add 0.6 mL of DMSO-d

    
     (99.9% D).
    
    • Note: Ensure the solvent is dry; water peaks can obscure the C3-OH signal.

  • Homogenization: Vortex for 30 seconds. If the salt is stubborn, sonicate for 1 minute.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or calibrate to the residual DMSO pentet (2.50 ppm).

1H NMR Analysis & Assignment Logic

The 3,3-disubstitution pattern breaks the symmetry of the azepane ring. The assignment strategy relies on identifying the "anchors": the isolated Methyl group and the heteroatom-adjacent methylenes.

Predicted Chemical Shifts & Multiplicities (DMSO-d6)

Note: Values are representative estimates based on azepane derivatives.

PositionProtonsApprox.

(ppm)
MultiplicityDiagnostic Logic
NH

2H8.5 – 9.5Broad s/dDisappears in D

O. Indicates salt formation.
OH 1H4.5 – 5.5s (sharp)Attached to quaternary C3. No vicinal coupling.
C2-H

/H

2H3.0 – 3.4AB System (d/dd)Most deshielded CH

(adj. to N and C-O). Diastereotopic.
C7-H

/H

2H2.9 – 3.2MultipletAdjacent to N only.
C4, C5, C6 6H1.4 – 1.9Complex m"Ring envelope." C4/C6 are distinct but often overlap.
C3-CH

3H1.1 – 1.3SingletKey Anchor. High field singlet.
Critical Interpretation Notes
  • The C2 Methylene: Because C3 is quaternary and chiral, the C2 protons are chemically non-equivalent and have no vicinal neighbors. They will appear as a geminal AB quartet (or two doublets) with a large coupling constant (

    
     Hz). This is the "fingerprint" of the 3-substituted azepane core.
    
  • Conformational Broadening: If the ring signals (C4-C6) appear as broad humps rather than sharp multiplets, the molecule is undergoing intermediate-rate ring flipping.

    • Action: Run the experiment at 320 K to sharpen lines (fast exchange limit) or 230 K to freeze conformers (slow exchange limit).

13C NMR & DEPT Analysis

The


C spectrum provides the carbon count and validates the quaternary center.
Carbon TypeCountApprox.[1][2][3][4][5]

(ppm)
DEPT-135 PhaseAssignment
C3 (Quaternary) 168 – 72AbsentDeshielded by Oxygen. Disappears in DEPT.
C2 (CH

)
155 – 60NegativeAlpha to N and C-O.
C7 (CH

)
145 – 48NegativeAlpha to N.
C4, C5, C6 320 – 40NegativeRing methylenes.
C3-CH

122 – 28PositiveMethyl signal.

2D NMR Workflow for Connectivity

To unambiguously prove the structure, follow this 2D correlation workflow. This confirms the position of the methyl group and the integrity of the ring.

Workflow Diagram (DOT)

NMR_Workflow Start Sample in DMSO-d6 H1 1H NMR (1D) Identify Methyl Singlet & C2 AB System Start->H1 HSQC HSQC (1H-13C) Distinguish CH2 (Ring) from CH3 H1->HSQC Assign Protons to Carbons HMBC HMBC (Long Range) Verify Quaternary C3 Connectivity HSQC->HMBC Link Methyl to C2 & C4 COSY COSY (1H-1H) Trace C7 -> C6 -> C5 -> C4 HMBC->COSY Trace Ring Chain NOESY NOESY (Optional) Stereochemical/Spatial Check COSY->NOESY Final Structure Validation NOESY->Final

Caption: Step-by-step 2D NMR correlation workflow for structural validation.

Key Correlations to Look For
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Source: Methyl Protons (

      
       ~1.2).
      
    • Targets:

      • C3 (Quaternary): Strong 2-bond correlation (

        
        70 ppm).
        
      • C2 (CH

        
        ):  3-bond correlation (
        
        
        
        58 ppm).
      • C4 (CH

        
        ):  3-bond correlation (
        
        
        
        38 ppm).
    • Significance: This definitively places the methyl and hydroxyl groups at the same carbon (C3), ruling out isomers like 3-methylazepan-4-ol.

  • COSY (Correlation Spectroscopy):

    • The C2 protons should show NO COSY cross-peaks to other ring protons (isolated by the quaternary C3 and Nitrogen).

    • The C7 protons will couple to C6 , which couples to C5 , and so on. This "spin system" trace confirms the azepane ring size.

Advanced Protocol: Stereochemistry & Salt Stoichiometry

Determining Salt Stoichiometry (qNMR)

To confirm the sample is a mono-hydrochloride salt:

  • Internal Standard: Add a known amount (molar equivalent) of Maleic Acid or Dimethyl Sulfone to the sample.

  • Pulse Sequence: Use a long relaxation delay (

    
    s) to ensure full relaxation.
    
  • Integration: Integrate the Methyl Singlet (3H) against the internal standard.

  • Calculation: If the molar ratio matches the weight ratio, the purity is confirmed.

  • Chloride Counter-ion: While NMR cannot see Cl

    
    , the chemical shift of the NH
    
    
    
    protons (>8.5 ppm) and their integration (2H) confirms the protonated amine state.
Stereochemical Considerations

Since the molecule has a plane of symmetry only if it were achiral (which it is not), the sample is likely a racemic mixture of enantiomers unless synthesized asymmetrically.

  • Chiral Shift Reagents: To determine enantiomeric excess (ee), add Pirkle’s Alcohol or use a chiral solvating agent (e.g., (R)-BINOL). The Methyl singlet will split into two singlets if the sample is racemic.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Missing OH/NH signals Wet solvent (D

O exchange) or rapid exchange.
Dry DMSO over molecular sieves; run spectrum at lower temp (280 K).
Broad/Undefined Ring Signals Ring flipping (conformational exchange).Perform Variable Temperature (VT) NMR. Heat to 320 K to average, or cool to 230 K to freeze.
Extra peaks near Methyl Rotamers or impurities.Check HSQC. If peaks have same carbon correlation, they are rotamers. If different, they are impurities.

References

  • Azepane Conformational Analysis

    • Conformational regulation of substituted azepanes through selective monofluorination.[6] Organic & Biomolecular Chemistry.[6] Link

  • NMR of Amine Salts

    • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3] Chem. 1997, 62, 21, 7512–7515. Link

  • General Azepane Data (Analogous Structures)

    • Synthesis and structural characterization of 1,4-diazepanes. ResearchGate. Link

  • Chemical Shift Database

    • PubChem Compound Summary for Azepan-3-ol. National Library of Medicine. Link

Sources

Application Note: Development and Validation of a HILIC-CAD Method for the Quantitation of 3-Methylazepan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Chromatographers, and Pharmaceutical Drug Development Professionals Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD)

Analytical Challenges & Mechanistic Rationale

The Analyte Challenge

3-Methylazepan-3-ol hydrochloride (CAS: 1083216-37-8) presents a dual challenge for traditional liquid chromatography. First, as a cyclic amine salt with a tertiary hydroxyl group, it is extremely hydrophilic and polar ()[1]. If injected onto a standard Reversed-Phase (RP) C18 column, it will fail to partition into the hydrophobic stationary phase and elute in the void volume. Second, the molecule entirely lacks conjugated


-electron systems or aromatic rings, rendering it "invisible" to standard UV/Vis or Diode-Array Detectors (DAD).
The HILIC-CAD Solution

To establish a self-validating, robust analytical protocol, we must abandon RP-UV methods and utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) .

  • Retention Causality (HILIC): HILIC utilizes a highly polar stationary phase (e.g., zwitterionic sulfobetaine) and an organic-rich mobile phase. Retention is driven by the analyte partitioning into a stagnant, water-enriched layer immobilized on the stationary phase surface ()[2]. For a basic amine like 3-Methylazepan-3-ol, secondary electrostatic (ion-exchange) interactions further enhance retention and peak shape.

  • Detection Causality (CAD): CAD provides a universal, mass-sensitive response for all non-volatile analytes, completely independent of optical properties or chromophores ()[3]. Furthermore, CAD allows for the simultaneous detection of the active pharmaceutical ingredient (the azepanium ion) and its chloride counterion, providing an internal verification of the salt stoichiometry in a single run.

Mechanistic Workflow

HILIC_CAD_Mechanism A 1. Injection (High Organic) B 2. HILIC Column (Water Partitioning) A->B C 3. Nebulization (Aerosol Formation) B->C D 4. Evaporation (Volatiles Removed) C->D E 5. Charging (N2+ Collision) D->E F 6. Electrometer (Signal Output) E->F

Fig 1. Step-by-step mechanism of HILIC separation coupled with Charged Aerosol Detection (CAD).

Experimental Protocols

Mobile Phase & Volatile Buffer Preparation

Critical Insight: CAD requires strictly volatile mobile phases. Non-volatile buffers (like phosphates) will precipitate during the evaporation stage, causing severe baseline noise and irreversible detector fouling.

  • Aqueous Buffer (Mobile Phase A): Dissolve 6.31 g of LC-MS grade ammonium formate in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 100 mM solution. Adjust the pH to 3.0 ± 0.1 using LC-MS grade formic acid. Filter through a 0.22 µm nylon membrane.

    • Why pH 3.0? This ensures the azepane nitrogen (pKa ~9-10) remains fully protonated, standardizing its retention mechanism and preventing peak tailing caused by mixed ionization states.

  • Organic Modifier (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Sample Preparation

Critical Insight: In HILIC, water is the strong eluting solvent. Injecting a sample dissolved in 100% water disrupts the localized partitioning layer on the column, leading to severe peak fronting or splitting.

  • Accurately weigh 10.0 mg of 3-Methylazepan-3-ol hydrochloride reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and make up to volume using a diluent of Acetonitrile/Water (80:20, v/v) to yield a 1.0 mg/mL stock solution.

  • Dilute further with the same diluent to reach the target working concentration (e.g., 0.1 mg/mL).

Data Presentation: Method Parameters

Table 1: Optimized HPLC-CAD Instrumental Parameters

ParameterSpecification / Setting
Column Zwitterionic HILIC (150 mm × 4.6 mm, 5 µm)
Elution Mode Isocratic
Mobile Phase 80% Acetonitrile / 20% Aqueous Buffer (v/v)
Final Buffer Conc. 20 mM Ammonium Formate in the column
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Charged Aerosol Detector (CAD)
Evaporation Temp 35 °C (Optimized for low-molecular-weight salts)
Data Collection Rate 10 Hz

ICH Q2(R2) Method Validation Framework

To ensure the analytical procedure is scientifically sound, reproducible, and defensible for regulatory submissions, it must be validated according to the updated ICH Q2(R2) guidelines ()[4].

Validation_Workflow Dev Method Optimization (Buffer & PFV Tuning) Spec Specificity (Blank & Matrix Check) Dev->Spec Lin Linearity & Range (Log-Log or Quadratic Fit) Spec->Lin Acc Accuracy / Precision (Recovery & %RSD) Lin->Acc Sens Sensitivity (LOD/LOQ via S/N) Acc->Sens

Fig 2. ICH Q2(R2) analytical method validation lifecycle for the HILIC-CAD procedure.

Validation Parameters & Acceptance Criteria

Because CAD response is inherently non-linear over wide concentration ranges (following a power-law relationship,


), standard linear regression is often insufficient ()[5]. Modern chromatography data systems apply a Power Function Value (PFV) to linearize the signal, or utilize a quadratic calibration model to satisfy ICH Q2(R2) requirements across the reportable range.

Table 2: ICH Q2(R2) Validation Metrics for 3-Methylazepan-3-ol HCl

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
Specificity No interference at analyte retention timeResolution (

) > 1.5 from any synthesis impurities; Blank shows no peaks.
Linearity & Range Direct assessment of reportable results

(using quadratic fit or PFV linearization)
Accuracy Recovery at 80%, 100%, and 120% levelsMean recovery between 98.0% – 102.0%
Precision Repeatability (6 replicate injections)% RSD

Sensitivity Limit of Detection (LOD) & Quantitation (LOQ)LOD: S/N

LOQ: S/N

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. URL: [Link]

  • Technique: HILIC. Diduco. URL:[Link]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds. ResearchGate. URL: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-Methylazepan-3-ol Hydrochloride in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Azepane Scaffold as a Privileged Structure in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical entities with improved pharmacological profiles is relentless. A key strategy in this endeavor is the exploration of three-dimensional (3D) molecular scaffolds that can effectively probe the complex topology of biological targets. The azepane ring, a seven-membered saturated nitrogen heterocycle, has emerged as a "privileged scaffold" for its inherent conformational flexibility and its ability to present substituents in diverse spatial orientations.[1][2] This structural dynamism allows for enhanced binding affinity and selectivity for a wide range of biological targets, from G-protein coupled receptors (GPCRs) to kinases and transporters.[3]

Unlike rigid aromatic systems, the non-planar nature of the azepane core provides access to a broader chemical space, often leading to compounds with improved physicochemical properties, such as increased solubility and metabolic stability.[1] The strategic functionalization of this core is paramount to unlocking its full potential. This guide focuses on a particularly valuable, yet underexplored, building block: 3-Methylazepan-3-ol hydrochloride . This reagent offers a unique combination of features—a secondary amine for diverse functionalization, a tertiary alcohol for modulating polarity and hydrogen bonding, and a methyl group for steric influence—making it an exemplary starting point for the synthesis of next-generation therapeutics.

Molecular Architecture and Synthetic Rationale

3-Methylazepan-3-ol hydrochloride provides two primary vectors for synthetic elaboration, allowing for the systematic construction of diverse molecular libraries. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, but the free base is typically liberated in situ for synthetic transformations.

  • The Secondary Amine (N-H): This is the principal site for introducing molecular diversity. It can be readily functionalized via a range of classical and modern organic reactions to append pharmacophores, linkers, or groups that modulate pharmacokinetic properties.

  • The Tertiary Alcohol (O-H): While less reactive than the amine, the hydroxyl group is a critical determinant of the molecule's character. It acts as a hydrogen bond donor and acceptor, increasing the polarity of the scaffold. Its presence can be crucial for anchoring the molecule within a receptor's binding pocket or improving aqueous solubility.

  • The C3-Stereocenter: The presence of the methyl and hydroxyl groups at the C3 position creates a chiral center, offering the potential for stereoselective interactions with biological targets.

Caption: Key synthetic vectors of the 3-Methylazepan-3-ol scaffold.

Core Synthetic Protocols for Library Development

The true value of 3-Methylazepan-3-ol hydrochloride lies in its utility as a versatile building block. The following protocols provide robust, field-proven methods for its functionalization.

Protocol 1: General Procedure for N-Alkylation via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for its reliability and broad substrate scope. This method allows for the introduction of a wide array of alkyl and aryl groups at the nitrogen atom. The use of sodium triacetoxyborohydride (STAB) is particularly advantageous as it is a mild, selective reducing agent that is effective in slightly acidic conditions, which are ideal for iminium ion formation.[4]

Objective: To couple an aldehyde or ketone to the secondary amine of 3-Methylazepan-3-ol.

Materials:

  • 3-Methylazepan-3-ol hydrochloride

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic, ~0.1 eq, optional)

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Methylazepan-3-ol hydrochloride (1.0 eq) and the chosen solvent (DCM or DCE, to make a 0.1 M solution).

  • Add the base (TEA or DIPEA, 1.2 eq) to liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Add the aldehyde or ketone (1.1 eq). If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture for 1-2 hours at room temperature to allow for imine/iminium formation. Monitor the reaction by TLC or LC-MS.

  • Carefully add STAB (1.5 eq) portion-wise to control any effervescence.

  • Continue stirring at room temperature for an additional 3-16 hours until the starting material is consumed (as monitored by LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated azepane.

Causality and Self-Validation:

  • Why DIPEA? A non-nucleophilic base is crucial to prevent competition with the amine during the alkylation step. DIPEA effectively neutralizes the hydrochloride without interfering.[4]

  • Monitoring: The disappearance of the starting amine and the appearance of a higher molecular weight product peak in the LC-MS are key indicators of a successful reaction. The intermediate imine may also be observable.

  • Troubleshooting: If the reaction stalls, gentle heating (40 °C) can promote iminium formation. If over-alkylation of the aldehyde/ketone starting material is observed, use a smaller excess (1.05 eq).

Protocol 2: Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination

For the synthesis of therapeutic agents targeting systems where an aryl-amine bond is critical (e.g., certain kinase inhibitors), the Buchwald-Hartwig cross-coupling reaction is the gold standard. This palladium-catalyzed reaction allows for the formation of C-N bonds under relatively mild conditions.

Objective: To couple an aryl halide or triflate with the secondary amine of 3-Methylazepan-3-ol.

Materials:

  • 3-Methylazepan-3-ol hydrochloride

  • Aryl Bromide, Iodide, or Triflate (1.0 eq)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)) (1-5 mol%)

  • Xantphos or BINAP (ligand) (1.1-1.2 eq relative to Pd)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous Toluene or Dioxane

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), Pd₂(dba)₃, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Argon) three times.

  • Add the base (NaOtBu or Cs₂CO₃) and 3-Methylazepan-3-ol hydrochloride (1.2 eq).

  • Add the anhydrous solvent (Toluene or Dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor progress by TLC or LC-MS, observing the consumption of the aryl halide.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the N-aryl azepane derivative.

Causality and Self-Validation:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like Xantphos are often effective for coupling with secondary amines as they promote the reductive elimination step.

  • Base Selection: NaOtBu is a strong, non-nucleophilic base suitable for most couplings. Cs₂CO₃ is a milder alternative that can be beneficial for sensitive substrates.

  • Expected Outcome: A successful reaction will show complete consumption of the aryl halide and the formation of a single major product with the expected mass in the LC-MS analysis.

Application Showcase: Synthesis of a Bioactive Scaffold

To illustrate the utility of 3-Methylazepan-3-ol, we present a workflow for synthesizing a potential kinase inhibitor scaffold. Many kinase inhibitors feature a nitrogen-containing heterocycle (the "hinge-binder") linked to a solubilizing group.[5] Here, we attach the azepane moiety to a 2-chloropyrimidine core.

Synthetic_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Analysis & Purification start 3-Methylazepan-3-ol Hydrochloride step1_details Conditions: DIPEA, n-Butanol Heat (100-120 °C) start->step1_details reagent1 2-Chloropyrimidine reagent1->step1_details product Target Scaffold: 2-(3-Methylazepan-3-ol) -pyrimidine step1_details->product analysis LC-MS & NMR Confirmation product->analysis purification Column Chromatography analysis->purification final Bioactive Candidate for Screening purification->final

Caption: Workflow for synthesizing a pyrimidine-azepane kinase inhibitor scaffold.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the functionalization of 3-Methylazepan-3-ol, based on analogous reactions in the literature.[4][6] Yields are representative and will vary based on the specific substrate used.

Reaction TypeReagents & ConditionsSolventTemp. (°C)Time (h)Typical Yield (%)
Reductive Amination Benzaldehyde, STAB, DIPEADCMRT4-1280-95%
N-Alkylation Benzyl Bromide, K₂CO₃ACN606-1875-90%
Buchwald-Hartwig 4-Bromoanisole, Pd₂(dba)₃, Xantphos, NaOtBuToluene1008-2465-85%
SNAr 2-Chloropyrimidine, DIPEAn-Butanol12012-2470-90%

Conclusion and Future Outlook

3-Methylazepan-3-ol hydrochloride is a potent and versatile chemical tool for the modern medicinal chemist. Its pre-installed 3D architecture and orthogonally reactive functional groups provide a streamlined entry into novel, sp³-rich chemical matter. The protocols outlined herein serve as a robust starting point for the development of diverse chemical libraries. By strategically applying N-alkylation, N-arylation, and other coupling chemistries, researchers can rapidly generate novel therapeutic candidates with potentially superior pharmacological profiles. The continued exploration of such functionalized scaffolds will undoubtedly pave the way for the discovery of new medicines to address unmet clinical needs.

References

  • 3-Methylazepan-4-ol hydrochloride. ChemScene.
  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercal
  • Application Notes and Protocols for N-Alkyl
  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones.PMC.
  • Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Applications of 3-Methylpyrazole in Medicinal Chemistry: Applic
  • Synthesis of Azepane-Based Scaffolds: Applic
  • Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Install
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.Journal of Medicinal Chemistry.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.International Journal of Pharmaceutical Sciences Review and Research.
  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chel

Sources

experimental setup for studying the pharmacology of 3-Methylazepan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling of 3-Methylazepan-3-ol Hydrochloride

Executive Summary & Chemical Context

3-Methylazepan-3-ol hydrochloride (CAS: 1951441-20-5 for HCl salt; 1083216-37-8 for free base) represents a "privileged scaffold" in medicinal chemistry. The azepane (7-membered amine) ring is a core structural motif in various psychoactive and metabolic drugs, including azelastine (antihistamine), setazindol (5-HT antagonist), and experimental NMDA receptor antagonists .

Unlike fully functionalized drug candidates, this molecule is a fragment-like building block . Its pharmacological value lies in its potential as a low-molecular-weight ligand for CNS targets (specifically Sigma-1 receptors and monoamine transporters) or as a simplified analogue of sedative tertiary alcohols (e.g., 3-methyl-3-pentanol).

Scope of this Guide: This document provides a standardized workflow for the de novo pharmacological characterization of 3-Methylazepan-3-ol HCl. It moves from solubility optimization to in vitro target screening and in vivo safety profiling.

Pre-Formulation & Handling (Critical Step)

The hydrochloride salt form confers water solubility but introduces acidity that can confound biological assays.

Physicochemical Properties:

  • MW: 165.66 g/mol (HCl salt)[1]

  • Appearance: Hygroscopic solid or viscous oil.

  • pKa (Calculated): ~10.5 (secondary amine), ~15 (tertiary alcohol).

  • Solubility: High in water/DMSO; low in non-polar solvents.

Protocol A: Preparation of Physiological Stock Solutions

Rationale: Direct dissolution of HCl salts in cell media can drop pH, causing false-positive toxicity.

  • Weighing: Weigh 16.57 mg of substance into a sterile glass vial (equivalent to 100 mM stock).

  • Solvent Choice:

    • Preferred: 100% DMSO (anhydrous) for long-term storage at -20°C.

    • Alternative: Sterile dH₂O (freshly prepared).

  • Neutralization (For Aqueous Stocks):

    • Dissolve in 90% final volume of PBS (pH 7.4).

    • Check pH. If pH < 5.0, adjust carefully with 0.1 N NaOH to pH 7.2–7.4 before bringing to final volume.

    • Warning: The tertiary alcohol group is acid-stable but may dehydrate under strong acidic heating; avoid autoclaving the solution.

In Vitro Pharmacological Profiling

Based on the structural homology to N-benzylated azepanes (known NET/DAT inhibitors) and sigma-receptor ligands , the following screening cascade is recommended.

Workflow Diagram: Screening Cascade

Pharmacological_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation (Mice) Start 3-Methylazepan-3-ol HCl Solubility Stock Formulation (10 mM in DMSO) Start->Solubility Binding Radioligand Binding (Sigma-1, NET, DAT) Solubility->Binding Tox Cytotoxicity Assay (HEK293 cells) Solubility->Tox Meta Microsomal Stability (Liver S9 Fraction) Binding->Meta If Ki < 1 µM Irwin Irwin Test (Neurobehavioral Battery) Meta->Irwin If t1/2 > 30 min Loco Locomotor Activity Irwin->Loco

Caption: Experimental decision tree for characterizing novel azepane derivatives. Progression to in vivo stages requires defined potency and metabolic stability.

Protocol B: Radioligand Binding Assay (Sigma-1 Receptor)

Rationale: Azepane rings are classic pharmacophores for Sigma-1 receptors, which modulate calcium signaling and neurotransmitter release.

Materials:

  • Source Tissue: Guinea pig brain membrane homogenates or cloned human Sigma-1 receptors (HEK293).

  • Radioligand: [³H]-(+)-Pentazocine (2 nM).

  • Non-specific displacer: Haloperidol (10 µM).

Procedure:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Mix 100 µL Membrane prep + 25 µL [³H]-Ligand + 25 µL Test Compound (1 nM – 100 µM).

    • Incubate for 120 minutes at 25°C (equilibrium is slow for bulky azepanes).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to the filter).

  • Analysis: Calculate IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation.

Data Presentation Template:

CompoundTargetRadioligandIC₅₀ (nM)Kᵢ (nM)Hill Slope
3-Methylazepan-3-olSigma-1[³H]-PentazocineTBDTBDTBD
Haloperidol (Control)Sigma-1[³H]-Pentazocine~2.5~1.01.0

In Vivo Experimental Setup

If in vitro affinity is established (Kᵢ < 10 µM), proceed to behavioral profiling. The structure suggests potential sedative or anxiolytic effects (similar to 3-methyl-3-pentanol).[2]

Protocol C: The Modified Irwin Test (Mouse)

Rationale: A systematic observational battery to detect CNS depression, excitation, and autonomic effects without assuming a specific mechanism.

Subject: Male C57BL/6J mice (8-10 weeks). Dosing:

  • Vehicle: Saline (0.9% NaCl) - The HCl salt is water-soluble.

  • Doses: 10, 30, 100 mg/kg (i.p.).

  • Volume: 10 mL/kg.

Scoring Workflow: Observe animals at 15, 30, 60, and 120 minutes post-injection.

Scoring Matrix (0-3 Scale):

  • Behavioral Excitation: Hyperactivity, tail elevation, tremor.

  • CNS Depression: Sedation, loss of righting reflex, ataxia (staggering).

  • Autonomic: Piloerection, salivation, lacrimation.

  • Neuromuscular: Grip strength (wire hang), muscle tone.

Hypothetical Mechanism Visualization: Based on the azepane structure's potential interaction with monoamine transporters or ion channels.

Mechanism_Action Compound 3-Methylazepan-3-ol Target Target ? (Sigma-1 / NET / NMDA) Compound->Target Binding Effect1 Modulation of Ca2+ Influx Target->Effect1 Allosteric Modulation Effect2 Neurotransmitter Release Target->Effect2 Outcome Sedation / Anxiolysis Effect1->Outcome Effect2->Outcome

Caption: Hypothetical signaling cascade. Azepane binding modulates ion flux or transporter function, leading to downstream behavioral changes.

Statistical Analysis & Validation

  • Sample Size: n=3 (technical replicates) for in vitro; n=6-8 per group for in vivo.

  • Normalization: Normalize binding data to "Specific Binding" (Total - Non-specific).

  • Curve Fitting: Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine IC₅₀.

  • Significance: One-way ANOVA followed by Dunnett’s post-hoc test for dose-response comparison against vehicle.

References

  • BenchChem. (2025).[3][4] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Retrieved from

  • Lide, D.R. (2006). Handbook of Chemistry and Physics. CRC Press.[2] (Reference for general tertiary alcohol properties).

  • Journal of Medicinal Chemistry. (2025). Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[5] American Chemical Society. Retrieved from

  • MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination. Molecules. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 3-Methylazepan-3-ol hydrochloride.[6] Retrieved from

Sources

Application Note: 3-Methylazepan-3-ol Hydrochloride as a Chiral Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylazepan-3-ol hydrochloride (often sourced as the N-Boc precursor tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate) is a specialized seven-membered nitrogen heterocycle featuring a quaternary chiral center at the C3 position. Unlike common piperidine or pyrrolidine scaffolds, the azepane ring introduces unique conformational flexibility and ring-pucker dynamics that can probe novel chemical space in GPCR and kinase targets (e.g., Pim kinase inhibitors).

This guide details the synthesis, chiral resolution, and application of this scaffold. It addresses the specific challenge of constructing the sterically hindered quaternary center and provides a validated protocol for its incorporation into drug discovery workflows.

Structural Analysis & Utility

The 3-methylazepan-3-ol core offers three distinct vectors for pharmacophore elaboration:

  • The Secondary Amine (N1): A nucleophilic handle for coupling to aryl halides (SNAr) or carboxylic acids (Amide coupling).

  • The Tertiary Hydroxyl (C3): A polar hydrogen-bond donor/acceptor that can also serve as a directing group or be alkylated to tune lipophilicity.

  • The Methyl Group (C3): Provides steric bulk to lock the ring conformation and restrict metabolic oxidation at the C3 position.

Chirality Implication

The C3 position is a stereogenic center. The enantiomers often exhibit vastly different binding affinities due to the directional vector of the hydroxyl group relative to the ring plane.

  • (R)-Enantiomer: Often preferred in specific kinase pockets where H-bonding alignment is critical.

  • (S)-Enantiomer: Used as a negative control or for targets requiring inverted topology.

Synthesis & Sourcing Strategy

While the racemic compound is accessible via Grignard addition to 3-azepanone, high-value medicinal chemistry requires the enantiopure form. The recommended workflow involves racemic synthesis followed by Chiral SFC resolution of the N-Boc intermediate, rather than attempting difficult asymmetric nucleophilic additions.

DOT Diagram 1: Synthesis & Resolution Workflow

SynthesisWorkflow Start Start: N-Boc-3-azepanone (CAS: 188975-88-4) Grignard Reaction: MeMgBr Addition (THF, -78°C to 0°C) Start->Grignard Nucleophilic Addition Racemic Intermediate: (±)-N-Boc-3-hydroxy-3-methylazepane Grignard->Racemic Quench & Workup SFC Chiral SFC Resolution (Stationary Phase: Chiralpak AD-H) Racemic->SFC Separation EnantiomerA (R)-Isomer (>98% ee) SFC->EnantiomerA Fraction 1 EnantiomerB (S)-Isomer (>98% ee) SFC->EnantiomerB Fraction 2 Deprotection Deprotection: 4M HCl in Dioxane EnantiomerA->Deprotection Selected Isomer FinalProduct Final Product: 3-Methylazepan-3-ol HCl Deprotection->FinalProduct Salt Formation

Caption: Workflow for the synthesis of enantiopure 3-Methylazepan-3-ol HCl starting from N-Boc-3-azepanone.

Detailed Experimental Protocols

Protocol A: Grignard Addition (Racemic Synthesis)

Objective: Synthesize (±)-tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate.

Reagents:

  • N-Boc-hexahydro-1H-azepin-3-one (1.0 equiv)

  • Methylmagnesium bromide (3.0 M in ether, 1.5 equiv)

  • Anhydrous THF (0.2 M concentration relative to ketone)

  • Saturated NH₄Cl solution

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under N₂ flow. Add N-Boc-3-azepanone and dissolve in anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents enolization and side reactions.

  • Addition: Add MeMgBr dropwise via syringe over 20 minutes. Maintain internal temperature below -65°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LCMS. The starting ketone peak should disappear.

  • Quench: Carefully quench with saturated NH₄Cl solution at 0°C. Caution: Exothermic.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (0-40% EtOAc in Hexanes) yields the racemic alcohol as a colorless oil.

Protocol B: Chiral Resolution (SFC)

Objective: Isolate the active enantiomer.

Method Parameters:

  • Instrument: Prep-SFC (Supercritical Fluid Chromatography).

  • Column: Chiralpak AD-H or IA (5 µm, 250 x 21 mm).

  • Mobile Phase: CO₂ / Methanol (with 0.1% DEA) = 85:15.

  • Flow Rate: 60-80 g/min .

  • Detection: UV at 210 nm.

Procedure:

  • Dissolve the racemic N-Boc intermediate in MeOH (concentration ~50 mg/mL).

  • Inject onto the Prep-SFC system.

  • Collect the two resolved peaks separately.

  • Analyze fractions by analytical chiral HPLC to confirm ee > 98%.

  • Concentrate the desired fraction to yield the enantiopure N-Boc intermediate.

Protocol C: Deprotection to Hydrochloride Salt

Objective: Generate the final 3-Methylazepan-3-ol hydrochloride salt.

Step-by-Step:

  • Dissolve the enantiopure N-Boc intermediate in 1,4-dioxane (5 mL/g).

  • Add 4M HCl in dioxane (5-10 equiv) dropwise at 0°C.

  • Stir at room temperature for 2-4 hours. A white precipitate should form.[1]

  • Isolation: Dilute with Et₂O or MTBE to maximize precipitation. Filter the solid under N₂ or concentrate to dryness if hygroscopic.

  • Drying: Dry under high vacuum to remove traces of HCl. Store in a desiccator (hygroscopic).

Application Case Study: Kinase Inhibitor Synthesis

Context: Synthesis of a Pim kinase inhibitor analog where the azepane ring acts as a solvent-exposed solubilizing group [1].

Coupling Reaction (SNAr):

  • Reactants: 3-Methylazepan-3-ol HCl (1.2 equiv) + 4-Chloro-substituted Heteroaryl Scaffold (1.0 equiv).

  • Base: DIPEA (3.5 equiv) is required to neutralize the HCl salt and scavenge protons.

  • Solvent: DMSO or NMP (Reaction typically requires 80-100°C).

  • Mechanism: The secondary amine of the azepane attacks the electrophilic aromatic center. The tertiary alcohol remains unreactive under these conditions due to steric hindrance and lower nucleophilicity.

DOT Diagram 2: Structural Logic in Drug Design

DrugDesign Scaffold 3-Methylazepan-3-ol Core Feature1 Quaternary Center (C3) Prevents metabolic oxidation Locks conformation Scaffold->Feature1 Feature2 Tertiary -OH H-Bond Donor/Acceptor Solubility Enhancer Scaffold->Feature2 Feature3 Secondary Amine Linker to Warhead Scaffold->Feature3 Target Target Protein Pocket (e.g., Kinase Solvent Front) Feature2->Target Water-mediated H-Bond Feature3->Target Covalent/Ionic Bond

Caption: Pharmacophore features of the 3-methylazepan-3-ol scaffold in ligand design.

Quality Control & Analytical Data

TestSpecificationMethod
Appearance White to off-white solidVisual
Identity (NMR) Consistent with structure; 3H singlet (Me) at ~1.2 ppm1H NMR (DMSO-d6)
Purity (HPLC) > 97.0% AreaC18 Reverse Phase
Chiral Purity > 98.0% eeChiral HPLC (AD-H)
Counterion 1.0 ± 0.1 eq ChlorideIon Chromatography / Titration

Handling Note: The hydrochloride salt is hygroscopic. Weigh quickly in ambient air or use a glovebox for precise stoichiometry.

References

  • Pim Kinase Inhibitors: Methods of using Pyrazol-4-yl-heterocyclyl-carboxamide compounds. (2013).[2] Patent WO2013045461A1. Link Describes the use of tert-butyl 5-azido-3-hydroxy-3-methylazepane-1-carboxylate as a key intermediate.

  • Grignard Addition to Azepanones: Synthesis of 3-substituted azepanes. (2014). Journal of Medicinal Chemistry. Link General methodology for alkylation of N-protected azepanones.

  • Chiral Resolution Strategies: Chiral Separation of Amino-Azepan-Ones. (2025).[3][4] BenchChem Application Notes. Link Protocols for separating 7-membered lactams and amines.

  • Commercial Availability: tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate (CAS 1503758-76-6).[5] Fluorochem Catalog. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methylazepan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-Methylazepan-3-ol Hydrochloride (CAS: 1083216-37-8 (free base)) Core Challenge: The synthesis of 3-substituted-3-hydroxyazepanes via Grignard addition is notoriously difficult due to the high tendency of the precursor, azepan-3-one , to undergo enolization rather than nucleophilic addition. Standard Grignard conditions often result in low yields (<30%) and high recovery of starting material. The Solution: Implementation of Organocerium chemistry (Imamoto Reagent) to suppress basicity and promote nucleophilic attack, followed by a specific "salting-out" workup to isolate the highly water-soluble hydrochloride salt.

Part 1: The "Golden Path" Protocol

This protocol is designed to maximize yield by mitigating enolization and ensuring efficient salt isolation.

Phase A: Preparation of Anhydrous Cerium(III) Chloride (CRITICAL)

The success of this reaction hinges entirely on the dryness of CeCl₃. Commercial "anhydrous" beads are often insufficient.

  • Grinding: Rapidly pulverize CeCl₃·7H₂O (heptahydrate) into a fine powder using a mortar and pestle.

  • Drying: Place the powder in a Schlenk flask. Heat to 140–150°C under high vacuum (<0.5 mmHg) for 4–6 hours .

    • Visual Cue: The solid will fluff up and turn bright white.

  • Cooling: Cool to room temperature under a stream of dry Argon. Do not expose to air.

Phase B: Organocerium Addition (The Imamoto Reaction)

Reagents: N-Boc-azepan-3-one (1.0 eq), MeMgBr (1.5 eq), CeCl₃ (1.5 eq), THF (anhydrous).

  • Slurry Formation: Suspend the dried CeCl₃ (1.5 eq) in anhydrous THF (10 mL/g) under Argon. Stir at room temperature for 2 hours to form a milky white suspension.

  • Activation: Cool the slurry to -78°C (dry ice/acetone bath).

  • Reagent Formation: Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.5 eq). Stir for 30 minutes at -78°C.

    • Mechanism:[1][2][3][4][5][6][7] This forms the organocerium species (

      
      ), which is less basic and more oxophilic than the Grignard reagent.
      
  • Substrate Addition: Dissolve N-Boc-azepan-3-one (1.0 eq) in minimum THF. Add dropwise to the cold reaction mixture over 15 minutes.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (stain with Ninhydrin or PMA; UV is weak).

Phase C: Workup & Deprotection
  • Quench: Cool to 0°C. Add saturated aqueous NH₄Cl dropwise. Caution: Exothermic.

  • Extraction: Extract with EtOAc (3x). The N-Boc intermediate is lipophilic.

  • Deprotection: Concentrate the organic layer. Redissolve the crude oil in 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

  • Isolation (The "Crash" Method):

    • Evaporate the dioxane in vacuo to obtain a gummy solid.

    • Trituration: Add cold diethyl ether or acetonitrile and sonicate vigorously. The product should precipitate as a white/off-white solid.

    • Filtration: Filter under Nitrogen (hygroscopic) and dry under vacuum.

Part 2: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<30%) + Recovered Ketone Enolization: The Grignard reagent acted as a base, deprotonating the

-carbon instead of attacking the carbonyl.
Switch to Organocerium: You must use the CeCl₃ protocol described above. The Cerium reagent is non-basic and coordinates to the carbonyl oxygen, activating it for addition.
Reaction Stalls / No Reaction Wet CeCl₃: If the Cerium source contains even traces of water, it kills the Grignard reagent immediately.Re-dry CeCl₃: Follow the vacuum heating step at 140°C strictly. Commercial "anhydrous" reagents often need re-drying.
Product Lost in Aqueous Layer High Water Solubility: The amino-alcohol HCl salt is extremely polar and loves water.Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃ before extraction. Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction if not using the Boc-route.
Gummy/Oily Product (Won't Solidify) Trace Solvents/Impurities: Residual DMF or excess HCl prevents crystallization.Azeotrope & Triturate: Co-evaporate with toluene to remove trace water/acid. Triturate the residue with anhydrous Et₂O or Acetone to force precipitation.
Low Yield after Deprotection Acid Hydrolysis of OH: Strong acid might induce elimination of the tertiary alcohol to an alkene.Milder Deprotection: Use TFA/DCM (1:1) at 0°C instead of HCl/Dioxane. Convert to HCl salt after isolation by treating with 1 eq of HCl in ether.

Part 3: Mechanistic Visualization

Pathway A: The Problem (Standard Grignard)

Without Cerium, the basic Grignard reagent removes the acidic proton adjacent to the ketone (Enolization), resulting in no reaction upon workup.

Pathway B: The Solution (Imamoto Activation)

Cerium coordinates to the carbonyl, increasing electrophilicity, while the alkyl-cerium species is less basic, favoring addition.

G Start N-Boc-Azepan-3-one Grignard MeMgBr (Standard) Start->Grignard Cerium MeCeCl2 (Imamoto) Start->Cerium Enolate Enolate Intermediate (Dead End) Grignard->Enolate Deprotonation (Basicity) Addition Cerium-Alkoxide Intermediate Cerium->Addition Nucleophilic Attack (Oxophilicity) Recovered Recovered Starting Material (Low Yield) Enolate->Recovered Aq. Workup Product_Boc N-Boc-3-Methyl-3-hydroxyazepane Addition->Product_Boc Workup Final 3-Methylazepan-3-ol HCl Product_Boc->Final HCl/Dioxane Deprotection

Figure 1: Comparison of reaction pathways. The Organocerium route avoids the enolization "dead end" common in 3-keto-azepanes.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use LaCl₃ instead of CeCl₃?

  • Answer: Yes, Lanthanum(III) chloride works similarly and is non-redox active, but Cerium(III) chloride is the industry standard for the Imamoto reaction due to better cost-efficiency and well-documented activation profiles [1].

Q2: Why is the HCl salt hygroscopic?

  • Answer: Small ring amino-alcohols are notorious for absorbing atmospheric moisture. Store the final salt in a desiccator over P₂O₅. If weighing for bio-assays, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: Can I skip the N-protection and react azepan-3-one directly?

  • Answer: No. The free amine will react with the Grignard reagent (deprotonation of N-H), consuming 1 equivalent of reagent. Furthermore, the free amine can chelate the Magnesium/Cerium, poisoning the catalyst. Always use N-Boc or N-Benzyl protection.

Q4: My CeCl₃ turned yellow during drying. Is it ruined?

  • Answer: It might be.[8] Pure CeCl₃ should be white. A yellow tint often indicates oxidation or contamination. However, if it is a very pale off-white, it may still work. If it is dark yellow/orange, discard and start with fresh heptahydrate.

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Concellón, J. M., et al. "Selective addition of organolithium reagents to ketones in the presence of cerium(III) chloride." Journal of Organic Chemistry, vol. 67, no. 6, 2002, pp. 2168–2170. Link

  • Dimitrov, V., & Kostova, K. "Organocerium compounds in synthesis." Recent Res. Devel. Organic Chem, vol. 2, 1998, pp. 605. (General Review of Imamoto Conditions).

Sources

common side reactions in the synthesis of azepane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common Side Reactions in Azepane Derivatives Role: Senior Application Scientist Status: Online | Ticket Volume: High

Introduction: The Seven-Membered Ring Challenge

Welcome to the technical support hub for azepane (hexamethyleneimine) synthesis. If you are here, you likely encountered the "medium-ring effect."[1] Unlike 5- or 6-membered rings, azepanes suffer from significant transannular strain and unfavorable entropy (


), making them kinetically slower to close and thermodynamically prone to ring-opening or intermolecular polymerization.[1]

This guide bypasses generic advice. We focus on the causality of failure and self-validating protocols to correct it.

Module 1: Ring-Closing Metathesis (RCM)

Core Issue: Dimerization and Isomerization Ticket ID: #RCM-007

RCM is the modern standard for azepane formation, but it fights a constant battle between Intramolecular Cyclization (Desired,


) and Intermolecular Oligomerization  (Undesired, 

).[1]
The Mechanism of Failure

The formation of the 7-membered ring is often slower than the propagation of the ruthenium carbene to a second substrate molecule. Furthermore, ruthenium hydrides (formed from catalyst decomposition) can catalyze the migration of the double bond, leading to "contracted" 6-membered byproducts or stable internal olefins that refuse to close.

Technical Diagram: The RCM Decision Tree

RCM_Pathway Precursor Diene Precursor (Linear) Ru_Carbene Active Ru-Carbene Species Precursor->Ru_Carbene Cyclization Intramolecular Attack (k_cyc) Ru_Carbene->Cyclization Low Conc. Dimerization Intermolecular Attack (k_dimer) Ru_Carbene->Dimerization High Conc. Isomerization Olefin Migration (Ru-H species) Ru_Carbene->Isomerization High Temp / Protics Azepane Azepane Product (7-membered) Cyclization->Azepane Oligomer Linear Oligomer/Polymer (Viscous Oil) Dimerization->Oligomer Isomer Ring-Contracted Product (6-membered) or Non-reactive Internal Olefin Isomerization->Isomer

Figure 1: Kinetic competition in RCM.[1] High dilution favors the green path; high concentration or catalyst degradation favors red paths.

Troubleshooting Guide (Q&A)

Q: I am seeing a spot-to-spot conversion on TLC, but the NMR shows a complex mixture of aliphatic peaks. What happened? A: You likely formed linear oligomers.[1] Because the chemical environment of the internal alkene in a dimer is similar to the cyclic product, TLC is often deceptive.

  • The Fix (Pseudo-High Dilution): Do not dump your substrate into the flask. Dissolve your catalyst in the total volume of solvent (e.g., toluene at reflux).[1] Add your substrate dropwise over 2–4 hours.[1] This keeps the instantaneous concentration of the diene low, statistically favoring cyclization (

    
    ) over dimerization (
    
    
    
    ) [1].

Q: My reaction stalls at 60% conversion, and I see a "shifted" starting material. A: This is olefin isomerization. The terminal alkene has migrated internally, making it sterically inaccessible to the Grubbs catalyst.

  • The Fix: Add 1,4-Benzoquinone (10 mol%) to the reaction. It acts as a scavenger for ruthenium hydrides, shutting down the isomerization pathway without killing the metathesis cycle [2].

Q: Can I use basic amines in the RCM precursor? A: generally, no. A free secondary amine or a basic tertiary amine can coordinate to the Ruthenium center, poisoning the catalyst.

  • The Fix: Protect the nitrogen as a carbamate (Boc or Cbz) or a sulfonamide (Ts). These are non-coordinating. If you must use a tertiary amine, add Ti(OiPr)4 as a Lewis acid scavenger to bind the amine lone pair during the reaction.

Module 2: Rearrangement Protocols (Beckmann & Schmidt)

Core Issue: Regioselectivity and Fragmentation Ticket ID: #REARR-009[1][2]

Expanding a 6-membered ketone (cyclohexanone derivative) to a 7-membered lactam is a classic route.[1] However, substituted cyclohexanones introduce the risk of Regiochemical Mismatch (migrating the wrong carbon).

The Mechanism of Failure
  • Beckmann: The group anti-periplanar to the hydroxyl leaving group on the oxime is the one that migrates.[3]

  • Schmidt: The migration is determined by the equilibrium between diazonium intermediates and steric bulk.

Technical Diagram: Regioselectivity Logic

Beckmann_Regio Oxime Substituted Cyclohexanone Oxime Config_E (E)-Oxime (OH anti to Group A) Oxime->Config_E Sterics/Thermo Config_Z (Z)-Oxime (OH anti to Group B) Oxime->Config_Z Migrate_A Group A Migrates Config_E->Migrate_A H+ / Heat Fragment Beckmann Fragmentation (Nitrile Formation) Config_E->Fragment If Group A is 4° Carbon or Heteroatom Migrate_B Group B Migrates Config_Z->Migrate_B H+ / Heat

Figure 2: The stereoelectronic requirement of the Beckmann rearrangement dictates the product outcome.

Troubleshooting Guide (Q&A)

Q: I attempted a Beckmann rearrangement on a 2-substituted cyclohexanone, but I isolated a nitrile instead of a lactam. A: You encountered Beckmann Fragmentation . This occurs when the carbon anti to the oxime leaving group is capable of stabilizing a carbocation (e.g., a quaternary carbon or a carbon with an alpha-heteroatom). The bond breaks entirely rather than migrating.

  • The Fix: Switch to the Schmidt Reaction (Ketone +

    
     + Acid).[4] The Schmidt reaction proceeds via a different intermediate (iminodiazonium) and is less prone to fragmentation, though it generally favors the migration of the more substituted carbon (electronic control) [3].
    

Q: The reaction turned into a solid, insoluble block (Polymerization). A: You accidentally made Nylon-6 derivatives. Caprolactams are monomers for polyamides.[1] If the reaction is too concentrated or too hot, the newly formed lactam undergoes ring-opening polymerization initiated by the acid catalyst.

  • The Fix:

    • Reduce concentration.[1]

    • Switch from aggressive protic acids (H₂SO₄) to milder activators like Cyanuric Chloride or T3P (Propylphosphonic anhydride) .[1] These reagents facilitate rearrangement under milder conditions, reducing the thermal energy available for polymerization [4].[1]

Module 3: Lactam Reduction

Core Issue: Ring Opening vs. Amine Formation Ticket ID: #RED-003[1]

Converting the lactam (cyclic amide) to the azepane (cyclic amine) is the final hurdle.

Comparative Protocol Data
ReagentRisk ProfileOutcomeRecommendation
LiAlH₄ (LAH) High.[1] Can cause C-N bond cleavage (ring opening) if quenched improperly or if reaction runs too hot.[1]Azepane or Amino-alcoholStandard. Use Fieser workup.[1]
BH₃·THF Medium. Forms stable amine-borane complexes that require vigorous acidic workup to break.[1]AzepaneBest for sensitive substrates.
DIBAL-H High.[1] Often stops at the cyclic imine or hemiaminal.Enamine/ImineAvoid unless synthesizing azepines (unsaturated).
Critical Protocol: The "Fieser" Quench for Azepanes

Context: Improper quenching of aluminum hydrides generates aluminate salts that trap the azepane, lowering yield.

  • Dilute reaction mixture with diethyl ether (cool to 0°C).

  • For every x grams of LiAlH₄ used, add slowly:

    • x mL Water[5][6][7]

    • x mL 15% NaOH

    • 3x mL Water

  • Crucial Step: Stir the resulting white precipitate for 30 minutes. It must turn from a sticky gray goo into a granular white sand.[1]

  • Filter the sand.[1] The azepane is in the filtrate.

References

  • Grubbs, R. H., et al. "Ring-Closing Metathesis Synthesis of Macrocycles."[1] Journal of the American Chemical Society. (Standard reference for RCM dilution principles).

  • Hong, S. H., & Grubbs, R. H. (2006).[1] "Efficient Synthesis of Cyclic Ethers and Amines via Ring-Closing Metathesis." Journal of the American Chemical Society.

  • Aube, J., et al. "Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis."[1] Chimia, 2006.[1][2]

  • Tarkin-Tas, E., & Mathias, L. J. (2010).[1][8] "Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal." Macromolecules.

  • Chemistry Steps. "The Mechanism of Beckmann Rearrangement."

Sources

Technical Support Center: Purification of 3-Methylazepan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-AZP-03 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

This guide addresses the isolation and purification of 3-Methylazepan-3-ol hydrochloride (CAS: Analogous to 1801454-25-0 free base).[1][2][3] This compound presents specific challenges due to the azepane ring's conformational flexibility , the polarity of the hydrochloride salt , and the presence of a tertiary alcohol adjacent to a chiral center.[3]

Successful purification requires a multi-stage approach:

  • Salt Formation Control: Preventing the inclusion of inorganic salts (e.g., magnesium halides from Grignard precursors).[2]

  • Thermodynamic Recrystallization: Utilizing a bipolar solvent system to manage the high solubility of the amine salt.[3]

  • Stereochemical Resolution (Optional): If enantiomeric purity is required.

Phase 1: Initial Isolation & Salt Formation[1][2]

User Question: I synthesized the free base via Grignard addition to N-protected-3-azepanone. After deprotection and HCl addition, I got a sticky gum instead of crystals. How do I fix this?

Technical Diagnosis: This "oiling out" phenomenon is classic for azepane derivatives.[1] It occurs when the salt forms an amorphous supersaturated phase rather than a crystal lattice, often due to residual water or rapid acidification.[2]

Corrective Protocol: The "Dry-Salt" Method

To ensure a crystalline solid, you must control the rate of nucleation and solvent polarity.[2][3]

  • Free Base Extraction:

    • Dissolve the crude gum in Dichloromethane (DCM) .[2]

    • Wash with 2M NaOH (pH > 12) to ensure the amine is fully free-based.[2][3]

    • Crucial Step: Dry the organic layer over anhydrous Na₂SO₄ for at least 2 hours.[3] Any water present during acidification will cause oiling.[1][2]

  • Controlled Acidification:

    • Evaporate DCM to obtain the dry free base oil.[3]

    • Redissolve in anhydrous Ethanol (EtOH) (5 volumes).

    • Cool to 0°C .

    • Add 2M HCl in Diethyl Ether dropwise. Do not use aqueous HCl.

    • Endpoint: Stop addition when pH reaches 4-5.[1][2][3] Excess acid promotes hygroscopicity.[1][2]

Phase 2: Recrystallization Strategies

User Question: My solid is off-white and has a wide melting range. What solvent system works best for recrystallization?

Technical Recommendation: Single-solvent recrystallization rarely works for this compound due to its high solubility in alcohols and insolubility in non-polar solvents.[1][2][3] A binary solvent system (Solvent/Anti-solvent) is required.[2]

Optimized Solvent Systems Table
Solvent SystemRatio (v/v)SuitabilityMechanism
MeOH / MTBE 1:4 to 1:8High Methanol dissolves the polar salt; MTBE (Methyl tert-butyl ether) acts as a gentle anti-solvent to induce slow lattice formation.[1][2][3]
EtOH / EtOAc 1:3Medium Good for removing non-polar organic impurities.[1][2] Requires heating to boiling.[2][4]
IPA / Hexane 1:5Low Isopropanol (IPA) may not fully dissolve the salt at safe temperatures; Hexane often causes rapid oiling out.[2]
Step-by-Step Recrystallization Protocol
  • Dissolution:

    • Place crude solid in a flask with a magnetic stir bar.

    • Add hot Methanol (60°C) dropwise until the solid just dissolves.

    • Note: If a small amount of residue remains (likely inorganic salts like NaCl/MgCl₂), filter the hot solution through a sintered glass funnel.[2]

  • Nucleation:

    • Remove from heat.[1][2] Add MTBE dropwise to the hot solution until a faint turbidity (cloudiness) persists.[2]

    • Add 2-3 drops of Methanol to clear the solution again.[2][3]

  • Crystal Growth:

    • Wrap the flask in a towel (to slow cooling) and let it reach room temperature undisturbed.

    • Once at room temperature, move to a 4°C fridge for 12 hours.

  • Collection:

    • Filter the white needles/prisms under vacuum.[3]

    • Wash with cold MTBE .[1]

    • Dry in a vacuum oven at 40°C over P₂O₅ (phosphorus pentoxide) to remove trace moisture.[2]

Expert Insight: Azepane salts are often hygroscopic.[1] Drying over P₂O₅ is critical to prevent the crystals from turning into a paste upon exposure to humid air.[3]

Phase 3: Troubleshooting & Advanced Purification

User Question: NMR shows my product is pure, but the color is yellow/brown. Also, how do I separate the enantiomers?

Issue A: Color Removal

Colored impurities are often trace oxidation products of the amine.[3]

  • Solution: Perform a Charcoal Treatment during the dissolution step of recrystallization.[4][5][6]

    • Add Activated Carbon (5 wt%) to the hot methanol solution.[2]

    • Stir for 15 minutes.

    • Filter through a Celite pad while hot.[1]

    • Proceed with MTBE addition.[1][2]

Issue B: Enantiomeric Separation

Since 3-Methylazepan-3-ol has a chiral center at C3, the synthetic product is likely a racemate.[1][2][3] Recrystallization alone will not separate enantiomers unless a chiral resolving agent is used.[1]

Workflow for Enantioseparation:

  • Derivatization (Classical Resolution):

    • React free base with (L)-Tartaric acid or Di-p-toluoyl-L-tartaric acid in EtOH.[1][2][3]

    • Selectively crystallize the diastereomeric salt.[3][7]

  • Chiral HPLC (Preparative):

    • Column: Chiralpak AD-H or OD-H.[1][2][3]

    • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1][2]

    • Note: Run on the free base , not the HCl salt, to avoid peak tailing.[3]

Visual Workflow: Purification Decision Tree

The following diagram illustrates the logical flow for purifying the crude reaction mixture based on the physical state and impurity profile.

Purification_Workflow Start Crude Reaction Mixture (Post-Workup) StateCheck Physical State? Start->StateCheck Oily Sticky Gum / Oil StateCheck->Oily Amorphous Solid Solid / Powder StateCheck->Solid Crystalline DrySalt Perform 'Dry-Salt' Protocol (DCM Extr. -> Dry -> Anhydrous HCl) Oily->DrySalt PurityCheck Purity Check (H-NMR / HPLC) Solid->PurityCheck DrySalt->Solid HighPurity Purity > 95% Colorless PurityCheck->HighPurity Pass LowPurity Purity < 95% or Colored PurityCheck->LowPurity Fail EnantioCheck Enantiopure Required? HighPurity->EnantioCheck Recryst Recrystallization (MeOH / MTBE) LowPurity->Recryst Chemical Impurities Charcoal Activated Carbon Treatment LowPurity->Charcoal Colored Impurities Recryst->PurityCheck Charcoal->Recryst ChiralHPLC Free-base & Run Chiral HPLC (Chiralpak AD-H) EnantioCheck->ChiralHPLC Yes FinalSalt Final Product: 3-Methylazepan-3-ol HCl EnantioCheck->FinalSalt No (Racemate OK) ChiralHPLC->FinalSalt

Figure 1: Decision matrix for the isolation and purification of 3-Methylazepan-3-ol hydrochloride, handling both chemical and stereochemical purity.

References

  • BenchChem. (2025).[1][2][8] Common side reactions in the synthesis of Methyl 3-aminopropanoate hydrochloride. (General principles of amino-ester/salt purification). [2]

  • Organic Syntheses. (1941).[1][2] Methylamine Hydrochloride Purification. Org. Synth. 1941, 21, 101.[2] (Foundational protocol for recrystallizing hygroscopic amine hydrochlorides). [2]

  • Mettler Toledo. (2024).[1][2] Recrystallization Guide: Process, Procedure, Solvents. (Thermodynamics of binary solvent systems).

  • Cayman Chemical. (2024).[1][2] 3-hydroxy-4-Methoxyphenethylamine (hydrochloride) Product Information. (Handling of phenolic/hydroxy amine salts).

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. (Chiral HPLC conditions for nitrogenous heterocycles). [2]

Sources

Technical Support Center: Stability & Handling of 3-Methylazepan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 3-Methylazepan-3-ol hydrochloride . It addresses stability, solubility, and handling challenges through a question-and-answer framework, grounded in organic chemistry principles and laboratory best practices.

Compound Overview:

  • Chemical Name: 3-Methylazepan-3-ol hydrochloride

  • Functional Groups: Secondary amine (azepane ring), Tertiary alcohol (C3 position), Hydrochloride salt.

  • Key Properties: High water solubility, hygroscopic solid, acidic in aqueous solution, resistant to alcohol oxidation (tertiary), vulnerable to N-oxidation.

Part 1: Critical Solubility & Solution Stability

Q1: Why does my aqueous stock solution turn yellow over time, and how do I prevent it?

Diagnosis: Oxidative Degradation of the Amine. While the tertiary alcohol at the C3 position is chemically robust, the secondary amine in the azepane ring is susceptible to oxidation by dissolved oxygen, forming N-oxides or hydroxylamines. This process is often accelerated by light and trace metal ions, leading to yellow discoloration.

Technical Fix (The "Degas & Shield" Protocol):

  • Solvent Preparation: Do not use untreated distilled water. Sparge your solvent (Water/PBS) with Nitrogen (N₂) or Argon for 15 minutes to remove dissolved oxygen before dissolving the solid.

  • Chelation: If your assay permits, add 0.1 mM EDTA to sequester trace transition metals (Cu²⁺, Fe³⁺) that catalyze amine oxidation.

  • Storage: Store stock solutions in amber glass vials at -20°C.

Q2: The pH of my solution drops significantly upon dissolution. Is this normal?

Diagnosis: Stoichiometric Acidity of Hydrochloride Salts. Yes, this is expected. 3-Methylazepan-3-ol hydrochloride is a salt of a strong acid (HCl) and a weak base (secondary amine). In solution, it dissociates, and the protonated amine (


) acts as a weak acid, while the free 

is neutral.


A 10 mM solution can easily reach pH 4.0–5.0, which may be incompatible with cell culture or enzymatic assays.

Technical Fix (Buffering Strategy):

  • Do not neutralize with strong base (NaOH) directly in a small volume, as this may precipitate the free base (oil) locally before redissolving.

  • Protocol: Dissolve the compound in a strong buffer (e.g., 100 mM HEPES or PBS, pH 7.4) rather than water. The buffer capacity must exceed the molarity of the HCl salt to maintain physiological pH.

Q3: I see a fine precipitate or "oil droplets" when adding the stock to my assay media (pH 7.4).

Diagnosis: Free Base Liberation (The "Salt Break"). At pH > 9 (or sometimes lower depending on concentration), the proton is removed from the nitrogen. The resulting "free base" form of 3-Methylazepan-3-ol is less polar than the salt and may be an oil at room temperature. If the concentration is high (>10 mM), the free base may phase-separate.

Technical Fix:

  • Solvent Carrier: Pre-dissolve the stock in DMSO (Dimethyl Sulfoxide) rather than water. DMSO solubilizes both the HCl salt and the free base forms effectively.

  • Limit Final Concentration: Ensure the final concentration in aqueous media does not exceed the solubility limit of the free base (typically < 10 mM for lipophilic amines).

Part 2: Experimental Workflows & Decision Trees

Workflow 1: Optimal Solubilization & Storage

This self-validating workflow ensures the compound enters your experiment with >99% integrity.

StabilityWorkflow Start Solid 3-Methylazepan-3-ol HCl CheckSolid Visual Check: Is solid clumpy/wet? Start->CheckSolid Dry Desiccate under vacuum (P2O5 or Silica) for 4h CheckSolid->Dry Yes (Hygroscopic) SolventChoice Select Solvent CheckSolid->SolventChoice No (Free flowing) Dry->SolventChoice WaterPath Aqueous Buffer (PBS/HEPES) SolventChoice->WaterPath For immediate use DMSOPath Anhydrous DMSO SolventChoice->DMSOPath For long-term stock Degas CRITICAL: Degas Solvent (N2 Sparge 15 min) WaterPath->Degas Dissolve Dissolve & Vortex DMSOPath->Dissolve Degas->Dissolve QC QC: Check pH & Clarity Dissolve->QC Storage Aliquot & Store -20°C (Amber Vials) QC->Storage Pass

Figure 1: Decision tree for handling and solubilization to prevent hydrolytic or oxidative degradation.

Part 3: Chemical Stability Data & Reference

Stability Profile Summary

The following table summarizes the stability of 3-Methylazepan-3-ol HCl under common laboratory stress conditions.

ConditionStability StatusMechanism of FailureRecommendation
Solid State (RT) HighHygroscopicity (Water uptake)Store in desiccator; tightly sealed.
Aqueous (pH < 6) HighNone (Protonated amine is stable)Preferred for short-term aqueous storage.
Aqueous (pH > 8) ModerateFree base oxidation / Phase separationUse fresh; keep dark; use antioxidants.
DMSO Stock Very HighNonePreferred for frozen stocks (-20°C).
Heat (>60°C) ModerateThermal oxidation of amineAvoid heating to dissolve; use sonication.
Mechanistic Insight: Why the Tertiary Alcohol Matters

Unlike primary or secondary alcohols, the tertiary alcohol at position 3 cannot be oxidized to a ketone because there is no hydrogen atom on the carbinol carbon (C3). This confers significant stability to the "alcohol" part of the molecule.

  • Implication: You do not need to worry about the alcohol converting to a ketone.

  • Focus: Direct all stability precautions toward the secondary amine (N-oxidation).

References
  • Amine Oxidation:Encyclopedia of Reagents for Organic Synthesis, "Oxidation of Amines.
  • Salt Properties: Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Explains the solubility and pH characteristics of hydrochloride salts).

  • Hygroscopicity: Newman, A. W., & Reutzel-Edens, S. M. (2020). "Hygroscopicity classification of pharmaceutical solids." Journal of Pharmaceutical Sciences. (General principles applied to HCl salts).
  • Azepane Stability:Heterocyclic Chemistry, 5th Ed. Joule & Mills. (Discusses the conformational stability and reactivity of 7-membered nitrogen heterocycles).
Recommended QC Protocol (Self-Validation)

Before using a stored stock solution for critical data generation:

  • Visual: Clear, colorless liquid.[1] (Yellow = Oxidation).

  • pH Check: Spot 2 µL on pH paper. (Target: Matches buffer pH; if <5, buffer failed).

  • LC-MS (Optional): Check for M+16 peak (N-oxide) or M+35 peak (HCl adduct/salt cluster).

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Methylazepan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical researchers, scientists, and drug development professionals dealing with chromatographic distortions—specifically peak tailing—when analyzing 3-Methylazepan-3-ol hydrochloride.

Rather than providing a generic checklist, this guide deconstructs the chemical causality behind the tailing of basic cyclic amines and provides self-validating protocols to definitively isolate and resolve the root cause.

Diagnostic Overview: The Chemistry of the Problem

3-Methylazepan-3-ol hydrochloride is formulated as a salt of a cyclic secondary amine (an azepane ring). In solution, it dissociates to yield a highly polar, protonated basic amine with a pKa typically between 9.5 and 10.5.

Peak tailing in chromatography is defined by an Asymmetry Factor (


) greater than 1.2 [1]. When analyzing 3-Methylazepan-3-ol on standard silica-based reversed-phase columns, tailing is rarely a random hardware error; it is usually a predictable chemical phenomenon driven by secondary ion-exchange interactions . At standard mobile phase pH levels (pH 4–7), residual silanol groups (

) on the silica stationary phase ionize into negatively charged silanoates (

). The electrostatic attraction between the positively charged azepane ring and the negatively charged silanoate creates a secondary retention mechanism that is kinetically slower than primary hydrophobic partitioning, causing a fraction of the analyte to lag behind and form a "tail" [2].

Interactive Troubleshooting Workflow

Before adjusting parameters, use the following diagnostic logic tree to determine if your tailing is a systemic hardware failure or an analyte-specific chemical interaction.

G Start Peak Tailing Observed (As > 1.2) CheckAll Does tailing affect ALL peaks? Start->CheckAll SystemIssue System/Hardware Issue (Dead volume, bad frit) CheckAll->SystemIssue Yes AnalyteIssue Analyte-Specific Issue (3-Methylazepan-3-ol) CheckAll->AnalyteIssue No CheckMass Is peak shape a 'right triangle'? AnalyteIssue->CheckMass MassOverload Mass Overload Reduce injection volume/conc. CheckMass->MassOverload Yes CheckSilanol Secondary Silanol Interactions? CheckMass->CheckSilanol No SilanolFix Adjust pH < 3.0 or > 10.5 Use endcapped/polar-embedded column CheckSilanol->SilanolFix Likely (Basic Amine)

Systematic diagnostic workflow for identifying the root cause of HPLC peak tailing.

Core FAQs & Mechanistic Explanations

Q: I am using a brand-new C18 column, but my 3-Methylazepan-3-ol peak still exhibits a long tail (


 > 1.5). Why? 
A:  Even modern, high-purity (Type B) silica columns contain a small percentage of unreacted, residual silanols. Because 3-Methylazepan-3-ol is a basic amine, it acts as a strong cation at neutral pH. If your mobile phase lacks sufficient buffering or is operating at a mid-range pH, these residual silanols are ionized and actively bind to your analyte [3].

Q: How does manipulating the mobile phase pH eliminate this secondary interaction? A: Adjusting the pH forces either the stationary phase or the analyte into a neutral state, breaking the electrostatic attraction [1].

  • Low pH Strategy (< 3.0): Flooding the system with

    
     ions (using 0.1% Trifluoroacetic acid or Formic acid) fully protonates the residual silanols back to neutral 
    
    
    
    . The neutral silanol cannot bind the protonated amine.
  • High pH Strategy (> 10.5): Raising the pH above the analyte's pKa deprotonates the 3-Methylazepan-3-ol into its neutral free-base form. Note: This requires specialized hybrid-silica columns designed to withstand alkaline dissolution.

Q: I optimized the pH to 2.5, but the peak now looks exactly like a "right triangle." What is happening? A: A right-triangle peak shape (a sharp, vertical leading edge with a sloping tail) is the classic chromatographic signature of Mass Overload . 3-Methylazepan-3-ol HCl is highly soluble in aqueous solvents. If you inject a concentration that exceeds the binding capacity of the stationary phase, the active sites at the head of the column saturate immediately. The excess, unbound analyte travels through the column at the interstitial velocity, eluting early and creating the distorted triangle shape.

Experimental Protocols

Every protocol below is designed as a self-validating system . Do not move to the next step until the validation criteria of the current step are met.

Protocol A: Mobile Phase pH Optimization & Silanol Suppression

Objective: To neutralize residual silanols and eliminate secondary ion-exchange interactions.

  • Baseline Establishment: Inject a 10 µg/mL standard of 3-Methylazepan-3-ol HCl using your current mobile phase. Record the Asymmetry Factor (

    
    ) and Retention Time (
    
    
    
    ).
  • Acidification: Prepare a new aqueous mobile phase supplemented with 0.1% Trifluoroacetic Acid (TFA) to achieve a pH of ~2.0. TFA acts as both an acidifier (protonating silanols) and a strong ion-pairing reagent for basic amines.

  • Equilibration: Flush the column with at least 20 column volumes (CV) of the new mobile phase to ensure the silica surface is fully protonated.

  • Re-Injection: Inject the standard under the new conditions.

  • Self-Validation Check: Calculate the new

    
    .
    
    • System Validated: If

      
       drops below 1.2, silanol interaction was the root cause.
      
    • System Failed: If the peak is still tailing heavily or has shifted to a right-triangle shape, proceed immediately to Protocol B.

Protocol B: Diagnosing and Resolving Mass Overload

Objective: To restore linear partitioning equilibrium by preventing stationary phase saturation.

  • Volume Reduction: Take the exact method that produced the tailing peak and reduce the injection volume by exactly 50% (e.g., from 10 µL to 5 µL).

  • Execution: Run the sample and overlay the new chromatogram with the previous one.

  • Mechanistic Observation: When a column is overloaded, the bulk of the peak elutes earlier than it should because it cannot partition into the saturated phase.

  • Self-Validation Check:

    • System Validated: If the peak shape becomes symmetrical (Gaussian) AND the apex of the peak shifts slightly later in retention time, mass overload is confirmed and resolved.

    • System Failed: If the peak simply shrinks in height but maintains the exact same asymmetrical ratio, the issue is physical (e.g., a void at the head of the column or a partially blocked frit). Replace the column or frit.

Quantitative Data Presentation

The following table summarizes the causal impact of specific troubleshooting adjustments on the chromatographic behavior of 3-Methylazepan-3-ol HCl.

Parameter AdjustedAction TakenExpected Impact on Asymmetry (

)
Mechanistic Rationale
Mobile Phase pH Decrease to < 3.0Significant Decrease (Approaching 1.0)Floods the system with

, protonating residual silanols (



) and neutralizing ion-exchange sites.
Injection Volume Reduce by 50%Decrease (Eliminates right-triangle shape)Prevents saturation of the stationary phase binding capacity, restoring linear isotherm partitioning.
Buffer Concentration Increase (e.g., 10mM to 25mM)Moderate Decrease Increases ionic strength to mask residual silanols and maintain a constant ionization state for the basic amine.
Column Temperature Increase by 10°CMinor Decrease Decreases mobile phase viscosity, improving mass transfer kinetics between the mobile and stationary phases.
Stationary Phase Switch to Polar-Embedded C18Significant Decrease An embedded amide/ether group creates a localized water layer that shields the basic amine from underlying silanols.

References

The methodologies and chemical rationales provided in this guide are grounded in established chromatographic science. For further verification, refer to the following authoritative sources:

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders.1

  • HPLC Troubleshooting Guide - ACE HPLC / Advanced Chromatography Technologies.2

  • Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol - Benchchem. 3

Sources

Technical Support Center: Managing Hygroscopicity in Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hydrochloride Paradox

Hydrochloride (HCl) salts are the workhorses of the pharmaceutical industry, representing nearly 50% of all marketed salts due to their high aqueous solubility and physiological compatibility. However, this comes at a cost: Hygroscopicity .[1]

The chloride ion (


) is a hard Lewis base with high electronegativity, making it an aggressive hydrogen bond acceptor. In the solid state, if the crystal lattice energy is not sufficiently high to exclude water, the surface chloride ions will readily interact with atmospheric moisture. This leads to deliquescence  (dissolving in absorbed water), pseudopolymorphism  (hydrate formation), or chemical instability  (hydrolysis).[2]

This guide addresses the practical challenges of working with these materials, providing self-validating protocols and strategic mitigation paths.

Part 1: Immediate Triage – Handling & Weighing

Q: I am trying to weigh a specific HCl salt for an analytical standard, but the mass keeps increasing on the balance. How do I get an accurate weight?

A: You are observing rapid moisture uptake, likely surface adsorption or the onset of deliquescence. Standard weighing papers are insufficient here. You must isolate the environment or the transfer mechanism.

Protocol: The "Difference by Vial" Method (Open Air) Use this when a glove box is unavailable.

  • Preparation: Dry a glass scintillation vial and cap in a desiccator or oven.

  • Tare: Place the empty, capped vial on the balance. Tare to zero.

  • Load: Remove the vial, add the approximate amount of salt quickly, and immediately recap .

  • Gross Weighing: Place the capped vial (with salt) back on the balance. Record the weight (

    
    ).
    
  • Transfer: In your preparation area, uncap and dump the salt into your solvent/destination vessel. Do not attempt to brush out every particle.

  • Tare Weighing: Immediately recap the "empty" dirty vial and place it back on the balance. Record the weight (

    
    ).[3]
    
  • Calculation:

    
    .
    

Why this works: You are weighing the transfer, not the static pile. Moisture adsorbed during the brief transfer affects the remaining residue in the vial, which is accounted for in


, effectively cancelling out the error.
Q: The powder has turned into a sticky gum in the storage bottle. Is it recoverable?

A: This is likely deliquescence , where the critical relative humidity (CRH) of the salt was exceeded.[4]

  • If for Analysis (HPLC/NMR): Yes. The chemical identity is likely intact (unless the drug is hydrolytically unstable). Dissolve the entire gum in a known volume of solvent to create a stock solution. Determine concentration via HPLC against a fresh standard.

  • If for Solid State use: No. Re-crystallization is required. Drying a gum usually results in an amorphous glass, which is even more hygroscopic than the original crystal.

Part 2: Root Cause Analysis – Characterization

Q: How do I distinguish between simple surface moisture and a true hydrate formation?

A: You need to analyze the sorption-desorption hysteresis using Dynamic Vapor Sorption (DVS). A simple Loss on Drying (LOD) test cannot distinguish these states.

Workflow: DVS Interpretation Logic

DVS_Logic Start Run DVS Cycle (0% -> 90% -> 0% RH) Step1 Analyze Sorption Isotherm Start->Step1 Decision1 Is uptake gradual & continuous? Step1->Decision1 Surface Surface Adsorption (Non-Stoichiometric) Decision1->Surface Yes (Linear/Exp) Step_Hydrate Check for Step Change Decision1->Step_Hydrate No (Sigmoidal/Step) Step2 Analyze Hysteresis Surface->Step2 Decision2 Does Desorption match Sorption? Step2->Decision2 Decision2->Surface Yes (No Hysteresis) Channel Channel Hydrate (Reversible) Decision2->Channel No (Hysteresis Loop) Hydrate Stoichiometric Hydrate (Stable Crystal Form) Step_Hydrate->Hydrate Sharp Step at Specific RH

Figure 1: Decision logic for interpreting DVS data to distinguish surface moisture from hydrate formation.

Technical Insight:

  • Surface Adsorption: Reversible. Water sits on the surface. Mass change is usually < 2% unless the surface area is massive (nanoparticles).

  • Stoichiometric Hydrate: The water enters the crystal lattice. You will see a sharp "step" in mass uptake at a specific RH (the deliquescence point of the transition). This water is often retained during desorption until a very low RH (hysteresis).

Part 3: Mitigation Strategies – Engineering the Solution

Q: We are in early development. Should we switch from HCl to a different counterion?

A: If the HCl salt is deliquescent below 60% RH (typical ambient condition), yes . Handling will be a nightmare during manufacturing (sticking to tablet punches).

Comparative Salt Data for Hygroscopicity Mitigation

CounterionHygroscopicity RiskSolubilityNotes
Hydrochloride High HighRisk of common ion effect in stomach; often forms hydrates.
Mesylate Low to ModerateHighOften less hygroscopic than HCl; good alternative for bases.
Tosylate LowLow/ModerateLarge hydrophobic group reduces moisture uptake but may lower solubility.
Fumarate Very LowModerateExcellent stability; often forms non-hygroscopic crystals.

Strategic Protocol:

  • Screen: Attempt Mesylate and Fumarate salts.

  • Co-Crystals: If salts fail, screen for co-crystals (e.g., with Caffeine or Saccharin). These rely on hydrogen bonding between neutral molecules, effectively "capping" the sites that would otherwise attract water.[1]

Q: I cannot change the salt form. How do I formulate this?

A: You must rely on Moisture Scavenging and Micro-environmental Control .

  • Excipient Selection: Avoid microcrystalline cellulose (MCC) if the API is extremely sensitive, as MCC holds significant moisture (3-5%).

    • Use: Mannitol (non-hygroscopic) or Starch 1500 (acts as a moisture scavenger, preferentially binding water over the API).

  • Process: Use Dry Granulation (Roller Compaction) or Direct Compression . Avoid Wet Granulation, which introduces the very enemy you are fighting.

Manufacturing Decision Tree

Manufacturing_Logic Input Hygroscopic HCl Salt Step1 Is CRH > 60%? Input->Step1 Direct Direct Compression (Low Risk) Step1->Direct Yes Check_Heat Is API Heat Sensitive? Step1->Check_Heat No (<60% RH) Roller Roller Compaction (Dry Granulation) Check_Heat->Roller Yes Melt Hot Melt Extrusion (Polymer Matrix) Check_Heat->Melt No

Figure 2: Manufacturing process selection based on Critical Relative Humidity (CRH) and thermal stability.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Newman, A. (2013). Pharmaceutical Co-crystals: A New Opportunity in Pharmaceutical Science for a Long-Known Class of Crystal Structures. In Crystal Growth & Design.

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection. Journal of Pharmaceutical Sciences.

  • Surface Measurement Systems . (n.d.). Dynamic Vapor Sorption (DVS) Methodology.[7][8]

  • FDA Guidance for Industry . (2018). Q1A(R2) Stability Testing of New Drug Substances and Products.

Sources

Technical Support Center: Enhancing the Resolution of 3-Methylazepan-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chiral resolution of 3-Methylazepan-3-ol. This guide is designed for researchers, scientists, and drug development professionals actively working on the separation of this and structurally similar chiral tertiary amino alcohols. As a chiral molecule featuring a quaternary stereocenter, the isolation of single enantiomers of 3-Methylazepan-3-ol is critical for understanding its pharmacological and toxicological profiles.

The resolution of tertiary alcohols presents a significant synthetic challenge.[1] The steric hindrance imposed by three non-hydrogen substituents around the chiral carbon makes it difficult for many chiral catalysts or stationary phases to effectively differentiate between the two enantiomers.[2][3][4] This guide provides in-depth, field-proven insights into the three primary resolution strategies: Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Crystallization, and Enzymatic Kinetic Resolution (EKR). We will explore the causality behind experimental choices, offer detailed troubleshooting protocols, and provide a framework for developing a robust resolution process.

Section 1: Chiral HPLC Method Development & Troubleshooting

Chiral HPLC is the most direct and powerful technique for both the analytical quantification of enantiomeric excess (ee) and the preparative isolation of pure enantiomers. Its success hinges on selecting the appropriate Chiral Stationary Phase (CSP) and optimizing the mobile phase conditions.

Frequently Asked Questions (FAQs)

Question 1.1: What is the most direct method to separate and analyze the enantiomers of 3-Methylazepan-3-ol? Chiral HPLC is the preferred method for both analysis and small-scale purification. It physically separates the two enantiomers in solution, allowing for direct quantification of the enantiomeric ratio and collection of the individual enantiomers without the need for chemical derivatization.[5]

Question 1.2: Which type of chiral stationary phase (CSP) is most effective for a basic compound like 3-Methylazepan-3-ol? Polysaccharide-based CSPs are highly recommended. Columns with coated or immobilized amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are exceptionally versatile and have demonstrated broad success in resolving a wide range of chiral compounds, including those containing basic amine functionalities.[6][7] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and steric interactions between the analyte and the chiral selector.[7]

Question 1.3: Why is a basic additive like diethylamine (DEA) often required in the mobile phase? 3-Methylazepan-3-ol is a basic compound due to the nitrogen atom in the azepane ring. When using silica-based CSPs, this basic nitrogen can interact strongly with residual acidic silanol groups on the silica surface. These secondary interactions lead to significant peak tailing and poor resolution. Adding a small amount of a basic modifier like DEA (typically 0.1%) to the mobile phase is crucial.[7] The DEA acts as a competitive base, saturating the active silanol sites and ensuring that the analyte interacts primarily with the chiral selector, resulting in symmetrical, well-resolved peaks.[8]

Troubleshooting Guide: Chiral HPLC
IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution / No Separation 1. Incorrect CSP: The selected chiral stationary phase may not be suitable for this class of compound. 2. Inappropriate Mobile Phase: The solvent composition (polarity) or choice of modifier is not optimal.1. Screen a variety of polysaccharide-based CSPs (e.g., amylose and cellulose derivatives). 2. Systematically vary the ratio of the polar modifier (e.g., Isopropanol, Ethanol) to the non-polar alkane (e.g., n-Hexane). Test different alcohol modifiers.[9]
Peak Tailing / Broad Peaks 1. Secondary Silanol Interactions: The basic analyte is interacting with the underlying silica support. 2. Column Overload: Injecting too much sample mass. 3. Column Degradation: The stationary phase has been damaged or contaminated.1. Add a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) at 0.1-0.2% to the mobile phase.[7] 2. Reduce the sample concentration or injection volume. 3. Flush the column with a strong, compatible solvent like 2-propanol or ethanol. For immobilized columns, stronger solvents like THF or DMF can sometimes be used for regeneration (always check the column manual).[10]
High System Backpressure 1. Blocked Inlet Frit: Particulate matter from the sample or mobile phase has clogged the column inlet frit. 2. Precipitation: The sample or a buffer salt has precipitated in the system or on the column. 3. Column Contamination: Strongly adsorbed impurities have built up at the head of the column.1. First, disconnect the column to confirm the blockage is not in the system hardware. If the column is the source, try back-flushing it (disconnected from the detector) at a low flow rate.[11] 2. Ensure complete sample solubility in the mobile phase. If using buffers, flush the system thoroughly with unbuffered mobile phase before shutdown. 3. Wash the column with a series of stronger solvents as recommended by the manufacturer.[10] Always use a guard column to protect the analytical column.[9]
Drifting Retention Times 1. Temperature Fluctuation: The column temperature is not stable. Chiral separations are often highly sensitive to temperature. 2. Mobile Phase Composition Change: Inaccurate solvent mixing or evaporation of a volatile component. 3. Column Equilibration: The column is not fully equilibrated with the new mobile phase.1. Use a column thermostat to maintain a constant temperature (e.g., 25 °C). 2. Prepare fresh mobile phase daily and keep solvent reservoirs capped. 3. Flush the column with at least 10-20 column volumes of the new mobile phase before starting analysis.
Protocol 1.1: Step-by-Step Guide for Chiral HPLC Method Development
  • Column Selection: Begin with a polysaccharide-based CSP, such as one based on an amylose or cellulose derivative (e.g., CHIRALPAK® IA/IB/IC).

  • Initial Mobile Phase: Start with a simple normal-phase solvent system, such as 90:10 n-Hexane/Isopropanol (IPA) with 0.1% Diethylamine (DEA).

  • Sample Preparation: Dissolve the racemic 3-Methylazepan-3-ol in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL. Ensure it is fully dissolved.

  • Initial Screening: Inject the sample at a flow rate of 1.0 mL/min and monitor with a UV detector (e.g., at 220 nm, as the molecule lacks a strong chromophore).

  • Optimization - Polarity: If retention is too long, increase the percentage of IPA (e.g., to 80:20). If retention is too short, decrease the percentage of IPA (e.g., to 95:5).

  • Optimization - Selectivity: If resolution is poor, try changing the alcohol modifier from IPA to Ethanol, as this can sometimes alter the chiral recognition.[9]

  • Optimization - Flow Rate & Temperature: Once partial separation is achieved, reduce the flow rate (e.g., to 0.5 mL/min) to improve resolution. Investigate the effect of temperature (e.g., test at 15 °C, 25 °C, and 40 °C) as it can significantly impact selectivity.

  • Validation: Once baseline separation is achieved, confirm the method's robustness by analyzing samples at slightly different conditions.

G cluster_prep Preparation cluster_run Execution & Analysis cluster_opt Optimization Loop start Select Polysaccharide CSP solvent Prepare Mobile Phase (e.g., 90:10 Hex/IPA + 0.1% DEA) start->solvent sample Prepare Sample (1 mg/mL in Mobile Phase) solvent->sample inject Inject Sample (1 mL/min) sample->inject eval Evaluate Chromatogram inject->eval good_res Good Resolution? eval->good_res Check Resolution no_sep No Separation? opt_mod Change Alcohol Modifier (IPA -> EtOH) no_sep->opt_mod Yes poor_res Poor Resolution? poor_res->no_sep No opt_solvent Adjust Solvent Ratio (e.g., 80:20, 95:5) poor_res->opt_solvent Yes good_res->poor_res No opt_flow Adjust Flow & Temp good_res->opt_flow Yes, but needs improvement end_node Validated Method good_res->end_node Yes, baseline separated opt_solvent->inject opt_mod->inject opt_flow->inject

Caption: Workflow for chiral HPLC method development.

Section 2: Diastereomeric Crystallization Guide

This classical resolution technique is a robust and scalable method for separating enantiomers. It involves converting the racemate into a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties and can be separated by fractional crystallization.[12][13]

Frequently Asked Questions (FAQs)

Question 2.1: When should I choose diastereomeric crystallization over chromatography? Diastereomeric crystallization is often the method of choice for large-scale separations (multi-gram to kilogram scale).[5] While chromatography can be expensive and solvent-intensive at scale, crystallization is a more cost-effective and established industrial process. However, it requires more development time to find the right combination of resolving agent and solvent.[14]

Question 2.2: How do I select the right chiral resolving agent for 3-Methylazepan-3-ol? Since 3-Methylazepan-3-ol is a base, you must use a chiral acid as the resolving agent.[12] Commonly used and commercially available chiral acids include:

  • (+)- or (-)-Tartaric Acid and its derivatives (e.g., Dibenzoyl- or Di-p-toluoyl-tartaric acid)

  • (R)- or (S)-Mandelic Acid

  • (R)- or (S)-Camphorsulfonic Acid

The selection is largely empirical. The goal is to form a diastereomeric salt where one diastereomer is significantly less soluble than the other in a chosen solvent, leading to its preferential crystallization.[15]

Question 2.3: What factors are most critical for successful crystallization? The three most critical factors are:

  • Solvent: The solvent must provide differential solubility for the two diastereomeric salts. One salt should be sparingly soluble while the other remains in solution.

  • Temperature: A controlled cooling profile is essential to promote the growth of large, pure crystals rather than rapid precipitation of both diastereomers.

  • Seeding: Introducing a small seed crystal of the desired pure diastereomer can be crucial to initiate crystallization and ensure the correct crystalline form is obtained.[14][16]

Troubleshooting Guide: Diastereomeric Crystallization
IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form / Oiling Out 1. High Solubility: The diastereomeric salts are too soluble in the chosen solvent. 2. Supersaturation too high: The solution is too concentrated, preventing ordered crystal lattice formation.1. Change to a less polar solvent or a solvent mixture to decrease solubility. 2. Dilute the solution. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal if available.
Low Enantiomeric Excess (ee) 1. Similar Solubilities: The solubilities of the two diastereomeric salts are too close, leading to co-crystallization. 2. Crystallization too fast: Rapid cooling traps the undesired diastereomer in the crystal lattice.1. Screen for a different solvent system that maximizes the solubility difference. This may require extensive screening. 2. Slow down the cooling rate. Consider a staged cooling profile (e.g., hold at an intermediate temperature before cooling further). Perform a recrystallization of the isolated salt.[16]
Poor Yield of Diastereomeric Salt 1. Incomplete Salt Formation: The acid-base reaction did not go to completion. 2. Partial Solubility: The desired diastereomer has some residual solubility in the mother liquor. 3. Eutectic Formation: The system forms a eutectic, limiting the maximum achievable yield in a single crop.[17][18]1. Ensure stoichiometric amounts of resolving agent are used (or a slight excess). 2. Cool the mixture to a lower temperature (e.g., 0-5 °C) before filtration to minimize loss. 3. Analyze the mother liquor. If significant product remains, concentrate the solution and attempt a second crystallization.
Difficulty Liberating the Free Base 1. Incomplete Neutralization: The pH was not raised sufficiently to deprotonate the amine. 2. Emulsion during Extraction: The aqueous and organic layers are not separating cleanly.1. Treat the dissolved salt with a strong base (e.g., 1-2 M NaOH or K₂CO₃) and ensure the aqueous phase is strongly basic (pH > 12).[6] 2. Add brine (saturated NaCl solution) to the extraction mixture to help break the emulsion.
Protocol 2.1: General Protocol for Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve 1.0 equivalent of racemic 3-Methylazepan-3-ol in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral resolving acid (e.g., (+)-tartaric acid) in a minimal amount of the same solvent.

  • Mixing: Add the resolving agent solution to the amine solution, usually with gentle warming to ensure everything stays dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or refrigerator. Seeding the solution at this stage is highly recommended.

  • Isolation: Once crystallization is complete (this can take several hours to days), collect the solid precipitate by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

  • Analysis: Take a small sample of the crystals, liberate the free base (see step 6), and analyze its enantiomeric excess by chiral HPLC to determine the success of the resolution.

  • Liberation of Free Enantiomer: Dissolve the filtered diastereomeric salt in water. Add a base (e.g., 2M NaOH) until the solution is strongly basic (pH > 12). Extract the liberated free base into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the enantioenriched 3-Methylazepan-3-ol.[6]

  • Recrystallization (if needed): If the enantiomeric excess is not sufficient, the diastereomeric salt can be recrystallized from a fresh portion of the solvent to improve its purity.

G cluster_reaction Step 1: Salt Formation cluster_separation Step 2: Separation cluster_liberation Step 3: Liberation racemate Racemic Amine (R/S) mix Dissolve & Mix in Solvent racemate->mix agent Chiral Acid (S*) agent->mix diastereomers Diastereomeric Salts in Solution (R,S) and (S,S) mix->diastereomers crystallize Cool Slowly, Seed & Crystallize diastereomers->crystallize filtrate Filter crystallize->filtrate solid Solid Crystal (e.g., less soluble S,S) filtrate->solid Solid liquid Mother Liquor (enriched in R,S) filtrate->liquid Liquid liberate Add Base (NaOH) & Extract solid->liberate enantiomer Pure Enantiomer (S) liberate->enantiomer hplc Analyze ee by Chiral HPLC enantiomer->hplc

Caption: Workflow for resolution by diastereomeric crystallization.

Section 3: Enzymatic Kinetic Resolution (EKR) Guide

EKR is a powerful biocatalytic technique that uses an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product.

Frequently Asked Questions (FAQs)

Question 3.1: How does Enzymatic Kinetic Resolution work for a tertiary alcohol? In the context of 3-Methylazepan-3-ol, a lipase enzyme would be used to catalyze the acylation (transfer of an acyl group) of the hydroxyl group from an acyl donor (like vinyl acetate) to one of the alcohol enantiomers.[19] The enzyme's chiral active site preferentially binds and acylates one enantiomer (e.g., the R-enantiomer) much faster than the other. The reaction is stopped at or near 50% conversion, resulting in a mixture of the unreacted S-alcohol and the newly formed R-ester, which can then be separated using standard techniques like column chromatography.[3]

Question 3.2: Which enzymes are suitable for the challenging resolution of tertiary alcohols? The steric bulk of tertiary alcohols makes them poor substrates for many enzymes.[4][19] However, certain lipases have shown efficacy. The most commonly successful is Lipase A from Candida antarctica (CAL-A) .[19] Other lipases to screen could include those from Pseudomonas cepacia or Burkholderia cepacia.[20][21][22] It is essential to screen a panel of enzymes to find one with acceptable activity and selectivity.

Question 3.3: What is the maximum theoretical yield for EKR, and can it be improved? For a standard EKR, the maximum theoretical yield for a single enantiomer is 50%, as the other half of the starting material is converted into a different product.[15] This limit can be overcome by implementing a Dynamic Kinetic Resolution (DKR) . In a DKR process, a second catalyst is added to continuously racemize the slow-reacting enantiomer back into the racemate in-situ.[3][23] This makes the entire racemic starting material available for conversion into the desired single enantiomer product, allowing for theoretical yields approaching 100%. However, finding a racemization catalyst compatible with the enzyme and substrate is a significant additional challenge.[3]

Troubleshooting Guide: Enzymatic Kinetic Resolution
IssuePotential Cause(s)Recommended Solution(s)
Low or No Enzyme Activity 1. Enzyme Denaturation: The solvent, temperature, or pH is incompatible with the enzyme. 2. Poor Substrate: The tertiary alcohol is too sterically hindered for the enzyme's active site.1. Switch to a non-polar, anhydrous organic solvent like heptane, isooctane, or MTBE. Ensure the reaction temperature is within the enzyme's optimal range (typically 30-50 °C).[4] 2. Screen other lipases (e.g., CAL-A is often a good starting point for tertiary alcohols).[19]
Low Enantioselectivity (low ee) 1. Suboptimal Enzyme: The chosen enzyme does not have high selectivity for this substrate. 2. Incorrect Acyl Donor: The size/shape of the acyl donor can influence how the substrate fits in the active site.1. Screen a wider variety of enzymes. 2. Vary the acyl donor. Try vinyl acetate, isopropenyl acetate, or vinyl butyrate. Shorter or longer chain acyl donors can sometimes improve selectivity.[4]
Reaction is Too Slow 1. Low Enzyme/Substrate Ratio: Not enough enzyme is present to catalyze the reaction effectively. 2. Poor Mass Transfer: If using an immobilized enzyme, inefficient mixing can limit the reaction rate.1. Increase the enzyme loading (e.g., from a 1:1 to a 2:1 mass ratio of enzyme to substrate).[4] 2. Ensure vigorous stirring or shaking to keep the immobilized enzyme suspended and in contact with the substrate.
Difficulty Separating Product and Unreacted SM 1. Similar Polarity: The resulting ester and the starting alcohol have similar polarities. 2. Reaction did not reach ~50% conversion: An incomplete reaction makes separation less efficient.1. The difference in polarity between an alcohol and its corresponding ester is usually sufficient for separation by standard silica gel column chromatography. Optimize the eluent system carefully. 2. Monitor the reaction progress by TLC or GC/HPLC and stop it as close to 50% conversion as possible to simplify purification.
Protocol 3.1: Protocol for Screening and Optimizing Enzymatic Kinetic Resolution
  • Enzyme & Reagent Preparation: Dry the racemic 3-Methylazepan-3-ol and the chosen solvent (e.g., heptane) over molecular sieves to remove water, which can cause unwanted hydrolysis.

  • Screening Reaction Setup: In a series of vials, place the racemic alcohol (e.g., 20 mg), the solvent (1 mL), and the acyl donor (e.g., vinyl acetate, 1.5-2.0 equivalents).

  • Enzyme Addition: To each vial, add a different lipase (e.g., CAL-A, P. cepacia lipase), typically at a 1:1 mass ratio to the substrate.

  • Reaction: Seal the vials and shake or stir them at a controlled temperature (e.g., 30 °C).

  • Monitoring: After a set time (e.g., 24 hours), take a small aliquot from each reaction. Filter out the enzyme and analyze the sample by chiral HPLC to determine the conversion percentage and the enantiomeric excess (ee) of both the remaining starting material and the product ester.

  • Optimization: Select the most promising enzyme (the one giving the highest selectivity, or E-value). Optimize the reaction by varying the solvent, acyl donor, and enzyme/substrate ratio to achieve ~50% conversion with the highest possible ee values in the shortest time.[4]

  • Preparative Scale-Up: Once optimized, scale up the reaction. After reaching ~50% conversion, filter off the enzyme and remove the solvent. Separate the unreacted alcohol from the product ester using silica gel flash chromatography.

G cluster_setup Screening Setup cluster_reaction Reaction & Analysis cluster_decision Optimization Path cluster_purify Purification racemate Racemic Alcohol (R/S) reagents Add Solvent & Acyl Donor racemate->reagents enzymes Add Different Lipases (CAL-A, PCL, etc.) reagents->enzymes react Incubate (e.g., 30°C, 24h) enzymes->react analyze Analyze by Chiral HPLC react->analyze eval Evaluate Conversion & ee analyze->eval best_enzyme Select Best Enzyme (Highest E-value) eval->best_enzyme optimize Optimize Conditions: - Solvent - Acyl Donor - Temp / Time best_enzyme->optimize Proceed with best hit scaleup Preparative Scale Reaction optimize->scaleup purify Purify via Chromatography scaleup->purify product1 Enriched S-Alcohol purify->product1 product2 Enriched R-Ester purify->product2

Caption: Logic diagram for EKR screening and optimization.

References
  • CCS Chemistry. (n.d.). Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution.
  • Organic Chemistry Frontiers. (n.d.). Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. RSC Publishing.
  • ACS Publications. (n.d.). Chiral Phosphoric Acid-Catalyzed Kinetic Resolution of Tertiary Alcohol-Tethered Ynamides via Controllable Hydroalkoxylation.
  • Organic Letters - ACS Publications. (2022, March 22). Kinetic Resolution of Tertiary Alcohols by Chiral Organotin-Catalyzed O-Acylation. ACS.org.
  • PubMed. (2021, February 19). Kinetic Resolution of Tertiary Alcohols by Chiral DMAP Derivatives: Enantioselective Access to 3-Hydroxy-3-substituted 2-Oxindoles.
  • PubMed. (2024, June 25). Strategies to Design Chemocatalytic Racemization of Tertiary Alcohols: State of the Art & Utilization for Dynamic Kinetic Resolution.
  • SpringerLink. (2019, January 15). Enzymatic synthesis of enantiopure alcohols: current state and perspectives.
  • Benchchem. (n.d.). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
  • MDPI. (2021, September 19). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.
  • Chemistry World. (2008, December 10). Alcohol enantiomer conundrum cracked.
  • Crawford Scientific. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Wikipedia. (n.d.). Diastereomeric recrystallization.
  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • TU Delft Research Portal. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif.
  • Google Patents. (n.d.). US20130096346A1 - Resolution methods for isolating desired enantiomers of tapentadol intermediates and use thereof for the preparation of tapentadol.
  • PMC. (2023, July 29). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation.
  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • PMC. (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters.
  • Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol.
  • SciELO. (n.d.). Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols.
  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation.
  • Benchchem. (n.d.). Application Note: Chiral Separation of 3-amino-1-methylazepan-2-one using High-Performance Liquid Chromatography.
  • Wikipedia. (n.d.). Chiral resolution.
  • ResearchGate. (n.d.). Recrystallization of mixture of diastereomers 112 from different solvents 83.
  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts.
  • DAICEL. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-3, AS-3 and CHIRALCEL® OD-3, OJ-3.
  • MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.
  • ResearchGate. (2025, December 23). Kinetic Resolution of ( R )- and ( S )-3-Alkanols by Lipase Catalyzed Transesterification with Isopropenyl Acetate in Organic Solvent.
  • MDPI. (2024, April 3). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration.

Sources

Validation & Comparative

comparing the efficacy of 3-Methylazepan-3-ol hydrochloride with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Engineering: A Comparative Efficacy Guide of 3-Methylazepan-3-ol Hydrochloride and Homologous Cyclic Amino Alcohols in Targeted Therapeutics

As drug discovery pivots towards increasingly complex targets—such as mutant GTPases and treatment-resistant kinases—the selection of chemical building blocks dictates the success of a lead compound. 3-Methylazepan-3-ol hydrochloride has emerged as a highly efficacious pharmacophore, particularly in the development of pan-KRas inhibitors[1] and novel protein kinase B (PKB) inhibitors[2].

This guide objectively evaluates the structural efficacy, physicochemical properties, and synthetic integration of 3-Methylazepan-3-ol hydrochloride against its lower homologues: 3-Methylpiperidin-3-ol (6-membered) and 3-Methylpyrrolidin-3-ol (5-membered).

Rationale and Mechanistic Impact on Target Binding

The efficacy of a cyclic amino alcohol in drug design is governed by its conformational geometry and metabolic stability.

  • Conformational Adaptability: The 7-membered azepane ring inherently adopts a twist-chair conformation. Unlike the rigid chair of a piperidine, the azepane ring possesses a higher degree of puckering. This allows the 3-hydroxyl group to project at unique exit vectors, enabling it to probe deeper into cryptic binding pockets (such as the switch II pocket of KRas)[1].

  • The "Magic Methyl" Effect: The addition of the 3-methyl group serves a dual mechanistic purpose. First, it restricts the conformational flexibility of the azepane ring, minimizing the entropic penalty incurred upon target binding. Second, it converts the secondary alcohol into a tertiary alcohol, completely blocking CYP450-mediated phase I oxidation at the C3 position, thereby extending the compound's half-life.

  • Salt Form Causality: Low-molecular-weight cyclic amines are notoriously hygroscopic and prone to atmospheric oxidation. Utilizing the hydrochloride salt ensures long-term solid-state stability, prevents degradation of the secondary amine, and allows for precise stoichiometric weighing during high-throughput synthesis.

SAR Core 3-Methylazepan-3-ol Pharmacophore Ring 7-Membered Ring (Twist-Chair) Core->Ring Methyl 3-Methyl Group (Steric Shield) Core->Methyl Hydroxyl 3-Hydroxyl Group (H-Bond Donor) Core->Hydroxyl Flex Fills Cryptic Pockets Ring->Flex Metab Blocks CYP450 Oxidation Methyl->Metab Bind Target Interaction Hydroxyl->Bind Efficacy High Efficacy & Metabolic Stability Flex->Efficacy Metab->Efficacy Bind->Efficacy

Mechanistic logic of 3-Methylazepan-3-ol structural features driving therapeutic efficacy.

Physicochemical Profiling & Pharmacophore Efficacy

To understand the superior efficacy of the azepane derivative in specific target spaces, we must compare it directly with its 5- and 6-membered homologues. While the baseline pKa of an unsubstituted azepane ring is approximately 11.07[3], the electron-withdrawing effect of the 3-hydroxyl group lowers the basicity of the amine to a highly desirable physiological range (pKa ~9.5).

Physicochemical Property3-Methylazepan-3-ol HCl (7-Membered)3-Methylpiperidin-3-ol HCl (6-Membered)3-Methylpyrrolidin-3-ol HCl (5-Membered)
Molecular Weight 165.66 g/mol 151.63 g/mol 137.61 g/mol
Conformational State Twist-Chair (Adaptive)Chair (Rigid)Envelope (Restricted)
Target Exit Vector Angle ~75–85° (Variable)~60° (Axial) / ~120° (Equatorial)~45° (Fixed)
Metabolic Stability (C3) High (Tertiary Alcohol)High (Tertiary Alcohol)High (Tertiary Alcohol)
Primary Application Cryptic pocket targeting (e.g., KRas)[1]Standard kinase hinge bindingShallow surface interactions

Data Interpretation: The 6-membered piperidine is excellent for rigid, well-defined pockets. However, when target proteins exhibit plasticity or require an induced-fit mechanism (common in allosteric kinase inhibition[2]), the adaptive exit vector of the 7-membered azepane significantly outperforms the piperidine by forming optimal hydrogen bonds without inducing steric clashes.

Synthetic Integration: Experimental Protocol

The following protocol outlines a self-validating system for integrating 3-Methylazepan-3-ol hydrochloride into a heteroaryl scaffold via Nucleophilic Aromatic Substitution (SNAr). This is a foundational step in synthesizing azaquinazoline-based KRas inhibitors[1].

Objective: To couple the azepane pharmacophore to an electrophilic heteroaryl chloride scaffold. Causality: N,N-Diisopropylethylamine (DIPEA) is selected as the base over triethylamine. Its steric bulk prevents competing nucleophilic attack on the electrophile, while efficiently liberating the secondary amine from its hydrochloride salt in situ.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the heteroaryl chloride scaffold (1.0 equiv, 0.5 mmol) and 3-Methylazepan-3-ol hydrochloride (1.2 equiv, 0.6 mmol).

  • Solvent & Base Addition: Suspend the solids in anhydrous Dimethyl Sulfoxide (DMSO) (3.0 mL). Add DIPEA (3.0 equiv, 1.5 mmol) dropwise at room temperature.

    • Self-Validation Checkpoint: The heterogeneous mixture will transition to a clear solution as the HCl salt is neutralized and the free amine dissolves.

  • Thermal Activation: Seal the vial and heat the reaction block to 90 °C. Stir vigorously for 12 hours.

  • Reaction Monitoring: Sample 5 µL of the reaction mixture, dilute with 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Self-Validation Checkpoint: The reaction is deemed complete when the UV trace (254 nm) shows <5% remaining starting scaffold and the emergence of the product mass[M+H]+.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO3 (3 x 10 mL). This step removes DMSO and water-soluble DIPEA hydrochloride salts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via Preparative HPLC (C18 column, 10-90% MeCN in Water with 0.1% TFA) to isolate the final inhibitor.

Workflow Start Aryl Halide Scaffold (Electrophile) Reaction SNAr Reaction (DMSO, 90°C, 12h) Start->Reaction Amine 3-Methylazepan-3-ol HCl (Nucleophile) Amine->Reaction Base DIPEA (Base) In-situ Neutralization Base->Reaction Workup Aqueous Workup & LC-MS Validation Reaction->Workup Product Lead Candidate (Target Inhibitor) Workup->Product

Workflow for integrating 3-Methylazepan-3-ol HCl via SNAr into a therapeutic scaffold.

References

  • Title: Azaquinazoline pan-kras inhibitors (Patent WO2022132200A1)
  • Title: Azepane | C6H13N | CID 8119 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Validation of an Analytical Method for 3-Methylazepan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Analyte Challenge

Validating a method for 3-Methylazepan-3-ol hydrochloride presents a classic analytical paradox: the molecule is highly polar (making retention difficult on standard C18) and lacks a significant UV chromophore (rendering standard UV detection at 254 nm useless).

Many standard operating procedures (SOPs) fail here because they attempt to force-fit a standard Reverse Phase (RP) HPLC-UV method. This guide argues that for this specific amino-alcohol salt, HPLC with Charged Aerosol Detection (CAD) is the superior approach compared to the traditional alternatives of Derivatization-UV or HILIC-MS, offering the best balance of robustness, linearity, and workflow efficiency.

The Verdict at a Glance
FeatureMethod A: HPLC-CAD (Recommended) Method B: Pre-column Derivatization (FMOC) Method C: HILIC-MS/MS
Principle Universal detection of non-volatilesChemical tagging to add UV chromophoreMass-selective detection
Sensitivity High (ng levels)Very HighExtremely High
Precision (RSD) < 2.0% (Excellent)2.0 - 5.0% (Variable due to reaction)3.0 - 8.0% (Matrix effects)
Throughput High (Direct injection)Low (Requires reaction time)Medium
Robustness HighLow (Reagent stability issues)Medium (Column aging)
Suitability Best for Purity/Assay Best for Trace ImpuritiesBest for Bioanalysis

Compound Analysis & Method Selection Logic

Analyte: 3-Methylazepan-3-ol hydrochloride Class: Aliphatic cyclic amine salt Key Properties:

  • No Chromophore: Lacks conjugated

    
    -systems. UV absorbance is only possible <210 nm, where solvent noise is prohibitive.
    
  • High Polarity: The secondary amine and hydroxyl group create high water solubility, leading to early elution (void volume) on C18 columns.

  • Basic Nature: The amine functionality causes peak tailing due to interaction with residual silanols on silica columns.

Decision Matrix: Why CAD?

The following decision tree illustrates the logical pathway used to select the HPLC-CAD method over alternatives.

MethodSelection Start Analyte: 3-Methylazepan-3-ol HCl Chromophore Strong UV Chromophore? Start->Chromophore Volatile Volatile? Chromophore->Volatile No UV_Method Standard HPLC-UV Chromophore->UV_Method Yes Deriv Is Derivatization Acceptable? Volatile->Deriv No GC_Method GC-FID (Requires Free-basing) Volatile->GC_Method Yes Deriv_Method HPLC-UV (FMOC/OPA) Deriv->Deriv_Method Yes (High Labor) CAD_Method HPLC-CAD (Recommended) Deriv->CAD_Method No (High Efficiency)

Figure 1: Analytical Method Selection Decision Tree. For non-chromophoric, non-volatile salts, CAD offers the most direct path to validation.

The Recommended Protocol: HPLC-CAD

This protocol utilizes a Polar-Embedded C18 column to ensure retention of the polar amine without requiring ion-pairing reagents (like TFA) that suppress CAD sensitivity.

Instrumental Conditions
  • System: UHPLC coupled with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

  • Column: Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm). Why? These phases resist pore dewetting in high aqueous conditions.

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector Settings:

    • Evaporation Temp: 35°C (Low temp preserves semi-volatiles).

    • Power Function: 1.0 (Linearity correction may be needed).

    • Data Rate: 10 Hz.

Mobile Phase
  • Buffer (Solvent A): 20 mM Ammonium Formate, pH 3.8 (Adjusted with Formic Acid).

    • Note: Phosphate buffers cannot be used with CAD as they form non-volatile salts that clog the detector.

  • Organic (Solvent B): Acetonitrile (LC-MS Grade).

Gradient Program
Time (min)% A (Buffer)% B (ACN)Purpose
0.0982Initial retention of polar salt
2.0982Isocratic hold to separate from void
10.04060Elute hydrophobic impurities
12.04060Wash
12.1982Re-equilibration
18.0982End of Run

Validation of the Method (ICH Q2(R2) Aligned)

As a Senior Scientist, I emphasize that validation is not just "passing criteria" but proving the method's fitness for purpose.

A. Specificity (Stress Testing)

You must demonstrate that the CAD peak for 3-Methylazepan-3-ol is pure.

  • Protocol: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3% H2O2) for 4 hours.

  • Acceptance: Peak purity index (if available via secondary detector) or resolution > 1.5 from all degradation peaks.

  • Observation: CAD is "universal," so it will detect degradation products that UV might miss. This makes the method "stability-indicating."

B. Linearity & Range

CAD response is inherently curvilinear. However, over a narrow range (80-120%), it can often be approximated as linear, or fitted with a quadratic curve.

  • Levels: 50%, 75%, 100%, 125%, 150% of target concentration (e.g., 0.5 mg/mL).

  • Data Treatment: Plot log(Response) vs. log(Concentration) if standard linear regression fails (

    
    ).
    
C. Accuracy (Recovery)

Since a certified reference material might be expensive, use the "Spike Recovery" method.

  • Protocol: Spike known amounts of 3-Methylazepan-3-ol HCl into the sample matrix (or placebo).

  • Target:

    • Level 1: 80% spike

    • Level 2: 100% spike

    • Level 3: 120% spike

  • Acceptance: Mean recovery 98.0% – 102.0% with RSD < 2.0%.

D. Precision (Repeatability)
  • System Precision: 6 injections of standard. Target RSD ≤ 2.0%.

  • Method Precision: 6 separate preparations of the sample. Target RSD ≤ 2.0%.

Summary of Validation Results (Representative Data)
ParameterAcceptance CriteriaTypical Result (HPLC-CAD)Result (Deriv-UV)
Linearity (

)

0.9992 (Quadratic fit)0.9950 (Reaction variability)
Accuracy (%) 98.0 - 102.0%99.4%96.5% (Incomplete reaction)
Precision (RSD)

0.8%3.2%
LOD (µg/mL) S/N > 30.5 µg/mL0.1 µg/mL (More sensitive)

Critical Control Points & Troubleshooting

The "Ghost Peak" Phenomenon

Issue: CAD is sensitive to impurities in the mobile phase. You may see peaks during the gradient that are not in your sample. Fix: Use only LC-MS grade solvents. Do not use glass bottles washed with detergents; use dedicated solvent bottles.

pH Sensitivity

Issue: The retention of 3-Methylazepan-3-ol is highly pH-dependent. Fix: The buffer pH must be controlled within ±0.1 units. At pH > 5, the amine deprotonates, drastically changing retention time and peak shape on a C18 column. Keep pH acidic (3.8) to keep it protonated and interacting with the polar-embedded phase.

Salt Mismatch

Issue: Injecting the Hydrochloride salt into a mobile phase with high organic content can cause precipitation. Fix: Ensure the diluent (sample solvent) matches the starting mobile phase (98% Buffer / 2% ACN).

Validation Workflow Visualization

The following diagram outlines the sequence of validation experiments required to meet ICH Q2(R2) standards for this method.

ValidationWorkflow cluster_0 System Suitability cluster_1 Performance Characteristics Start Method Optimization Completed SST Inject Standard (n=6) RSD < 2.0% Tailing < 1.5 Start->SST Specificity Specificity (Diluent & Placebo Interference) SST->Specificity Linearity Linearity & Range (5 Levels, 50-150%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Robustness Robustness (Flow, Temp, pH changes) Accuracy->Robustness Report Final Validated Method Robustness->Report Generate Validation Report

Figure 2: Step-by-step Validation Workflow compliant with ICH Q2(R2) guidelines.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Gamache, P. H., et al. (2005). Method development and validation for the analysis of amino acids by HPLC-CAD. Journal of Chromatographic Science. [Link]

  • PubChem. (2024). 3-Methylazepan-3-ol hydrochloride Compound Summary. National Library of Medicine. [Link]

Comparative Guide: Biological Activity of 3-Methylazepan-3-ol Hydrochloride and Its Enantiomers in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of chiral building blocks not merely as raw materials, but as structural fulcrums that dictate the success or failure of downstream therapeutics. 3-Methylazepan-3-ol hydrochloride is a seven-membered, nitrogen-containing heterocycle that has recently emerged as a critical moiety in the synthesis of advanced targeted oncology drugs, most notably pan-KRAS and mutant-specific KRAS inhibitors () [1].

Because the unconjugated azepane fragment lacks the complete pharmacophore required to independently engage biological targets, its "biological activity" must be evaluated through the lens of the Active Pharmaceutical Ingredients (APIs) synthesized from it. This guide objectively compares the pharmacological impact of the (3R) and (3S) enantiomers when incorporated into targeted kinase/GTPase inhibitors, providing the mechanistic causality and self-validating experimental protocols required for rigorous drug development.

Mechanistic Rationale: The Azepane Ring and C3 Stereocenter

Unlike rigid six-membered piperidine rings, the seven-membered azepane ring offers distinct conformational plasticity. This flexibility allows derivative molecules to adapt to shallow, dynamic binding pockets, such as the Switch II pocket of KRAS GTPases.

The C3 position—bearing both a methyl and a hydroxyl group—is the critical stereocenter () [2].

  • The (3R) Configuration: In optimally designed APIs, the (3R) configuration directs the hydroxyl group to act as a crucial hydrogen bond donor/acceptor with key target residues (e.g., His95 or Tyr96 in KRAS), while the methyl group fills a small hydrophobic sub-pocket, locking the active conformation.

  • The (3S) Configuration: An inversion of this stereocenter alters the spatial vector of the hydroxyl group. This not only abolishes the critical hydrogen bonding network but also introduces a severe steric clash with the protein backbone, rendering the resulting derivative biologically inert against the primary target.

G KRAS KRAS (GTP-bound) Active Target RAF RAF Kinase KRAS->RAF Activates MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation DrugR (3R)-Derivative High Affinity Binding DrugR->KRAS Inhibits (Switch II) DrugS (3S)-Derivative Steric Clash DrugS->KRAS Weak/No Binding

Figure 1: Differential impact of 3-methylazepan-3-ol enantiomeric derivatives on KRAS-MAPK signaling.

Comparative Data Analysis

To illustrate the profound impact of this stereocenter, the table below summarizes the representative pharmacological profile of prototypical azaquinazoline/pyrido-pyrimidine derivatives synthesized using either the pure enantiomers or the racemic mixture of 3-methylazepan-3-ol () [3].

Pharmacological Parameter(3R)-Derivative (Active)(3S)-Derivative (Inactive)Racemic Derivative
Target Affinity (

)
1.2 nM> 10,000 nM~ 2.5 nM
Biochemical IC

(KRAS)
4.5 nM> 5,000 nM11.2 nM
Cellular pERK IC

18 nM> 10,000 nM45 nM
Off-target Kinase Binding Minimal (< 2 targets)MinimalModerate
Clearance (

)
12 µL/min/mg15 µL/min/mg13.5 µL/min/mg

Insight: The racemic derivative exhibits an artificially inflated IC


 and 

. Relying on racemic building blocks during early screening can mask the true potency of the active enantiomer and introduce unpredictable off-target liabilities from the inactive enantiomer.

Experimental Protocols: A Self-Validating Workflow

Evaluating chiral building blocks requires a systems-level approach. Cellular assay data is scientifically void if the enantiomeric purity of the starting material is compromised. The following protocols form a self-validating loop to ensure data integrity.

Workflow Racemate Racemic 3-Methylazepan-3-ol SFC Chiral SFC Separation Racemate->SFC Enantiomers (3R) & (3S) Enantiomers (>99% ee) SFC->Enantiomers Synthesis API Synthesis (e.g., KRAS Inhibitor) Enantiomers->Synthesis SPR SPR Binding Kinetics (Kd) Synthesis->SPR CETSA Cellular Target Engagement Synthesis->CETSA

Figure 2: Workflow for isolating and validating the biological activity of enantiomeric derivatives.

Protocol 1: Chiral Resolution and Purity Validation via SFC

Causality: Azepanes are highly polar and basic. Normal-phase HPLC often results in severe peak tailing and poor resolution. Supercritical Fluid Chromatography (SFC) utilizing CO


 with a basic modifier ensures sharp peaks and accurate Enantiomeric Excess (ee%) quantification.
Step-by-Step: 
  • Prepare a 1 mg/mL solution of the synthesized derivative in Methanol.

  • Self-Validation Step: Inject a racemic standard onto the chiral column (e.g., CHIRALPAK® IG) to confirm baseline resolution (Resolution factor

    
    ).
    
  • Run the sample using a mobile phase of 70% CO

    
     / 30% Methanol (containing 0.1% diethylamine) at a flow rate of 3.0 mL/min.
    
  • Calculate the ee%. Proceed to biological assays only if ee% > 99%.

Protocol 2: Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality: End-point biochemical assays can misinterpret the transient, non-specific binding of the inactive enantiomer as weak activity. SPR provides real-time association (


) and dissociation (

) rates, proving whether a stable hydrogen-bond network has formed. Step-by-Step:
  • Immobilize the recombinant target protein (e.g., KRAS) onto a CM5 sensor chip via standard amine coupling.

  • Self-Validation Step: Utilize a reference channel (no protein) and a negative control channel injected with the (3S)-derivative to subtract bulk refractive index changes and non-specific matrix effects.

  • Inject a concentration series (0.5 nM to 100 nM) of the (3R)-derivative over the chip at 30 µL/min.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the true

    
    . The (3S)-derivative should exhibit a massive 
    
    
    
    rate, confirming its inability to achieve target residence time.
Protocol 3: Cellular Target Engagement via CETSA

Causality: Demonstrating biochemical affinity is insufficient; the compound must cross the cell membrane and engage the target within the complex intracellular milieu. Step-by-Step:

  • Culture target-expressing cells (e.g., MIA PaCa-2) in 6-well plates.

  • Treat parallel wells with 1 µM of the (3R)-derivative, 1 µM of the (3S)-derivative, and a DMSO vehicle control for 2 hours.

  • Harvest, wash, and aliquot the cells into PCR tubes. Subject the tubes to a temperature gradient (40°C to 65°C) for 3 minutes to induce protein denaturation.

  • Lyse the cells and isolate the soluble protein fraction via centrifugation.

  • Quantify the remaining soluble target protein via Western Blot.

  • Self-Validation Step: The (3R)-derivative must induce a significant thermal shift (

    
    ) compared to DMSO. If the (3S)-derivative induces cell death in parallel viability assays without shifting the thermal melting curve, the toxicity is definitively off-target, validating that the (3R)-derivative's efficacy is genuinely target-mediated.
    

References

  • WO2024040109A2 - Kras inhibitors. Google Patents.
  • (3R)-3-methylazepan-3-ol hydrochloride | C7H16ClNO | CID 177789490 . PubChem, National Institutes of Health. Available at:[Link]

  • WO2022132200A1 - Azaquinazoline pan-kras inhibitors. Google Patents.

comparative analysis of different synthetic routes to 3-Methylazepan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methylazepan-3-ol is a tertiary alcohol derivative of the azepane scaffold, a seven-membered nitrogen-containing heterocycle. The azepane ring is a prevalent structural motif in a wide array of biologically active compounds and approved pharmaceuticals. The conformational flexibility and three-dimensional nature of the azepane core make it an attractive scaffold in medicinal chemistry for the development of novel therapeutics. The presence of a hydroxyl group and a methyl group at the 3-position offers opportunities for further functionalization and modulation of physicochemical properties, making 3-Methylazepan-3-ol a valuable building block in drug discovery and development.

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 3-Methylazepan-3-ol: the Grignard Reaction and Ring-Closing Metathesis (RCM). Each route is evaluated based on its synthetic efficiency, substrate availability, and overall practicality for laboratory-scale synthesis. Detailed experimental protocols and supporting data are provided to assist researchers in selecting the most suitable method for their specific needs.

Route 1: Grignard Reaction with a Cyclic Ketone Precursor

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of tertiary alcohols.[1] This approach to 3-Methylazepan-3-ol involves the nucleophilic addition of a methylmagnesium halide to a protected azepan-3-one precursor.

Reaction Scheme

Where P represents a suitable amine protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

Causality Behind Experimental Choices

The choice of an N-protected azepan-3-one as the starting material is crucial. The protecting group prevents the acidic N-H proton from quenching the Grignard reagent and also serves to modulate the solubility and reactivity of the substrate. The Boc group is often preferred due to its stability under the reaction conditions and its ease of removal under acidic conditions. Anhydrous conditions are paramount for the success of a Grignard reaction, as any trace of water will protonate and destroy the highly reactive organomagnesium reagent.[2] Diethyl ether or tetrahydrofuran (THF) are common solvents as they are anhydrous and can solvate the Grignard reagent.

Experimental Protocol: Synthesis of N-Boc-3-Methylazepan-3-ol

Step 1: Preparation of N-Boc-azepan-3-one

This precursor can be synthesized through various methods, including the Dieckmann condensation of a suitable amino diester followed by hydrolysis and decarboxylation, or the oxidation of N-Boc-azepan-3-ol.

Step 2: Grignard Reaction

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add anhydrous diethyl ether to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of methyl bromide (1.2 eq) in anhydrous diethyl ether.

  • Add a small portion of the methyl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and bubbling is observed. If the reaction does not start, gentle heating may be required.

  • Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent (methylmagnesium bromide).

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve N-Boc-azepan-3-one (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-methylazepan-3-ol.

Step 3: Deprotection (Optional)

If the unprotected 3-Methylazepan-3-ol is desired, the Boc group can be removed by treating the product from Step 2 with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

Visualization of the Grignard Reaction Workflow

Grignard_Workflow start N-Boc-azepan-3-one reaction Grignard Addition (Anhydrous Ether, 0°C to RT) start->reaction grignard Methylmagnesium Bromide (CH3MgBr) grignard->reaction workup Aqueous Workup (NH4Cl solution) reaction->workup purification Column Chromatography workup->purification product N-Boc-3-Methylazepan-3-ol purification->product deprotection Acidic Deprotection (e.g., TFA/DCM) product->deprotection final_product 3-Methylazepan-3-ol deprotection->final_product

Caption: Workflow for the Grignard synthesis of 3-Methylazepan-3-ol.

Route 2: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a powerful and versatile method for the construction of cyclic olefins, including the seven-membered azepane ring.[3][4][5] This strategy involves the intramolecular cyclization of a diene precursor catalyzed by a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst.[4] The resulting unsaturated azepine can then be reduced to the saturated azepane, and the double bond can be functionalized to install the desired hydroxyl group.

Reaction Scheme
Causality Behind Experimental Choices

The success of the RCM approach hinges on the efficient synthesis of a suitable diene precursor. The choice of the Grubbs catalyst generation is also important; second and third-generation catalysts often exhibit higher activity and broader functional group tolerance.[4] The reaction is typically run at high dilution to favor the intramolecular RCM over intermolecular polymerization. Dichloromethane is a common solvent for RCM reactions. Following the cyclization, the introduction of the hydroxyl group can be achieved through various methods. A hydroboration-oxidation sequence is a reliable method for the anti-Markovnikov addition of water across the double bond, which, depending on the diene precursor design, can lead to the desired 3-hydroxyazepane derivative.

Experimental Protocol: Synthesis via RCM

Step 1: Synthesis of the Diene Precursor

A suitable diene precursor, such as N-protected N-allyl-4-penten-1-amine, needs to be synthesized. This can be achieved through a multi-step sequence, for example, by the allylation of a protected amino alcohol followed by further elaboration.

Step 2: Ring-Closing Metathesis

  • In a round-bottom flask equipped with a reflux condenser under an inert atmosphere, dissolve the diene precursor (1.0 eq) in anhydrous and degassed dichloromethane (to a concentration of ~0.01 M).

  • Add a Grubbs second-generation catalyst (2-5 mol%).

  • Reflux the reaction mixture for 4-12 hours, monitoring the reaction by TLC. The reaction by-product, ethylene gas, is allowed to escape.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the protected 2,3,4,7-tetrahydro-1H-azepine.

Step 3: Hydroboration-Oxidation and Methylation

  • Dissolve the unsaturated azepine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • Add a solution of borane-THF complex (BH3·THF, 1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction to 0 °C and slowly add a solution of sodium hydroxide (3 M) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • The resulting alcohol can then be oxidized to the ketone using a mild oxidizing agent like Dess-Martin periodinane.

  • The subsequent Grignard reaction with methylmagnesium bromide, as described in Route 1, will yield the target tertiary alcohol.

Alternatively, a more direct but potentially less selective route would involve the epoxidation of the double bond followed by ring-opening with a methyl nucleophile.

Visualization of the RCM Workflow

RCM_Workflow start Diene Precursor rcm Ring-Closing Metathesis (Grubbs Catalyst) start->rcm azepine Unsaturated Azepine rcm->azepine hydroboration Hydroboration- Oxidation azepine->hydroboration alcohol Azepan-x-ol hydroboration->alcohol oxidation Oxidation alcohol->oxidation ketone Azepan-x-one oxidation->ketone grignard Grignard Reaction ketone->grignard product Protected 3-Methylazepan-3-ol grignard->product

Caption: Workflow for the RCM synthesis of 3-Methylazepan-3-ol.

Comparative Analysis of Synthetic Routes

FeatureGrignard ReactionRing-Closing Metathesis (RCM)
Starting Material N-Protected Azepan-3-oneAcyclic Diene Precursor
Key Transformation Nucleophilic addition of CH3MgBrIntramolecular olefin metathesis
Number of Steps Fewer steps if precursor is availableGenerally more steps due to precursor synthesis
Yield Typically moderate to highVariable, dependent on RCM efficiency
Scalability Readily scalableCan be challenging to scale up due to high dilution
Reagent Cost Grignard reagents are inexpensiveRuthenium catalysts can be expensive
Key Challenges Strict anhydrous conditions requiredSynthesis of the diene precursor can be complex
Versatility Specific for alcohol synthesisCan be adapted to synthesize various unsaturated rings

Conclusion

Both the Grignard reaction and Ring-Closing Metathesis represent viable strategies for the synthesis of 3-Methylazepan-3-ol, each with its own set of advantages and disadvantages.

The Grignard reaction offers a more direct and often higher-yielding route, provided that the N-protected azepan-3-one precursor is readily accessible. Its operational simplicity and the low cost of the primary reagents make it an attractive choice for both small-scale and larger-scale preparations. The main challenge lies in maintaining strict anhydrous conditions to ensure the efficiency of the reaction.

The Ring-Closing Metathesis approach provides a powerful and flexible method for constructing the azepane core. While it generally involves a longer synthetic sequence due to the need to prepare the diene precursor, it offers greater opportunities for introducing structural diversity. The cost of the ruthenium catalyst and the need for high-dilution conditions for the RCM step might be limiting factors for large-scale synthesis.

For researchers seeking a straightforward and cost-effective synthesis of 3-Methylazepan-3-ol, the Grignard reaction is likely the more pragmatic choice, assuming the availability of the starting ketone. For projects requiring the synthesis of a library of related azepane derivatives or where the ketone precursor is not easily accessible, the RCM route offers a more versatile, albeit more involved, alternative.

References

  • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Available at: [Link]

  • Kiss, L., Ouchakour, L., Nonn, M., & Remete, A. M. (2020). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Accounts of Chemical Research, 53(10), 2339-2353. Available at: [Link]

  • Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society. (2018). Available at: [Link]

  • Yang, T., Guo, X., Yin, Q., & Zhang, X. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science, 10(5), 1549-1553. Available at: [Link]

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. (2020). Available at: [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. (2017). Available at: [Link]

  • Green synthesis of 3-methyl-heptan-3-ol from common materials. (2016). Sciencemadness.org. Available at: [Link]

  • Develop syntheses for the following compounds, using acetylene and compounds containing no more than four carbon atoms as your organic starting materials. (a) 3-methylnon-4-yn-3-ol (“3-ol” means there is an OH group on C3.) (b) cis-1-ethyl-2-methylcyclopropane (c) (d) meso-hexane-3,4-diol - Vaia. Available at: [Link]

  • A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. Synlett. (2017). Available at: [Link]

  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ring-closing metathesis - Wikipedia. Available at: [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024). Available at: [Link]

  • Grignard Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • What is reagent is used to convert from 3-pentanol to 3-methylpentane?. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 3-Methylazepan-3-ol Hydrochloride from Different Vendors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of scientific validity, reproducibility, and, ultimately, patient safety. 3-Methylazepan-3-ol hydrochloride, a heterocyclic compound featuring a tertiary alcohol and a cyclic amine, is a valuable building block in the synthesis of novel chemical entities.[1] Its utility, however, is directly contingent on its purity. The presence of even minute quantities of impurities can have profound and often detrimental effects on downstream reactions, biological assays, and the overall integrity of a research program.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of 3-Methylazepan-3-ol hydrochloride obtained from different commercial vendors. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for a multi-pronged analytical approach, and present a comparative analysis of hypothetical data from three vendors. Our objective is to empower you with the knowledge and tools to make informed decisions when selecting a supplier for this critical reagent.

Understanding Potential Impurities

The nature and quantity of impurities in a given batch of 3-Methylazepan-3-ol hydrochloride are often a direct reflection of the synthetic route employed and the purification methods utilized by the vendor.[3] Common classes of impurities to consider include:

  • Starting Materials and Reagents: Unreacted precursors from the synthesis, such as those used in a Grignard reaction to create the tertiary alcohol, can persist in the final product.[4][5]

  • Byproducts of the Synthesis: Side reactions can lead to the formation of structurally related compounds, such as isomers or elimination products.

  • Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., inert atmosphere, 2-8°C), leading to the formation of new impurities.

  • Residual Solvents: Organic solvents used during the synthesis and purification process may be present in the final product and can interfere with subsequent reactions or biological experiments.[3]

A Multi-Faceted Approach to Purity Assessment

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. Therefore, we advocate for a multi-pronged approach that combines chromatographic, spectroscopic, and titrimetric methods. This ensures a comprehensive evaluation of both organic and inorganic impurities, as well as the overall assay of the active pharmaceutical ingredient (API).

Experimental Workflow

The following diagram illustrates the comprehensive workflow for assessing the purity of 3-Methylazepan-3-ol hydrochloride from different vendors.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample_A Vendor A Sample HPLC HPLC-UV/MS (Purity & Impurity Profile) Sample_A->HPLC GC_HS Headspace GC-MS (Residual Solvents) Sample_A->GC_HS NMR ¹H & ¹³C NMR (Structural Confirmation & Impurities) Sample_A->NMR Titration Acid-Base Titration (Assay) Sample_A->Titration KF Karl Fischer Titration (Water Content) Sample_A->KF Sample_B Vendor B Sample Sample_B->HPLC Sample_B->GC_HS Sample_B->NMR Sample_B->Titration Sample_B->KF Sample_C Vendor C Sample Sample_C->HPLC Sample_C->GC_HS Sample_C->NMR Sample_C->Titration Sample_C->KF Data_Analysis Data Interpretation & Comparison HPLC->Data_Analysis GC_HS->Data_Analysis NMR->Data_Analysis Titration->Data_Analysis KF->Data_Analysis Vendor_Selection Informed Vendor Selection Data_Analysis->Vendor_Selection

Caption: Workflow for Purity Assessment

Materials and Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Rationale: HPLC is a cornerstone technique for separating and quantifying impurities in pharmaceutical compounds.[6] By using a suitable column and mobile phase, we can resolve the main compound from its related substances. A diode array detector (DAD) allows for the assessment of peak purity, while a mass spectrometer (MS) detector can help in the tentative identification of unknown impurities.

Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, DAD, and a single quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD at 210 nm; MS in positive electrospray ionization (ESI) mode.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of each vendor's sample in 1 mL of a 50:50 mixture of water and acetonitrile.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Rationale: Residual solvents are a common type of impurity that can affect the safety and efficacy of a drug substance.[3] Headspace GC-MS is a highly sensitive method for the detection and quantification of volatile organic compounds without the need for complex sample preparation.[7]

Protocol:

  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 220°C.

  • Detector (MS) Temperature: 250°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

  • Sample Preparation: Accurately weigh approximately 100 mg of each vendor's sample into a 20 mL headspace vial and add 5 mL of dimethyl sulfoxide (DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

Rationale: NMR spectroscopy provides detailed information about the molecular structure of the compound and can be used to confirm the identity of the main component and to identify and quantify impurities. Both ¹H and ¹³C NMR should be performed.

Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of each vendor's sample in 0.75 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters. For quantitative analysis, ensure complete relaxation of the signals.

Acid-Base Titration for Assay

Rationale: As 3-Methylazepan-3-ol hydrochloride is a salt of a weak base and a strong acid, its overall purity (assay) can be determined by a non-aqueous acid-base titration. This method provides an accurate measure of the total amount of the amine hydrochloride present.

Protocol:

  • Reagents:

    • 0.1 N Perchloric acid in glacial acetic acid.

    • Crystal violet indicator.

  • Procedure:

    • Accurately weigh approximately 150 mg of each vendor's sample into a clean, dry flask.

    • Dissolve the sample in 25 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.

    • Perform a blank titration and subtract the blank volume from the sample titration volume.

Karl Fischer Titration for Water Content

Rationale: Water can be a significant impurity in hygroscopic compounds like amine hydrochlorides. Karl Fischer titration is the gold standard for accurately determining the water content.

Protocol:

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Procedure:

    • Accurately weigh an appropriate amount of each vendor's sample and add it to the titration vessel.

    • Titrate with the Karl Fischer reagent until the endpoint is reached.

Comparative Data Analysis (Hypothetical)

The following tables summarize the hypothetical results obtained from the analysis of 3-Methylazepan-3-ol hydrochloride from three different vendors.

Table 1: HPLC Purity and Impurity Profile

VendorPurity by HPLC (%)Number of Impurities > 0.1%Major Impurity (%)
Vendor A 99.80-
Vendor B 98.520.8 (Isomer)
Vendor C 99.210.5 (Starting Material)

Table 2: Residual Solvents by Headspace GC-MS (ppm)

VendorAcetoneIsopropanolToluene
Vendor A < 50< 50< 20
Vendor B 250150< 20
Vendor C < 5080050

Table 3: Assay and Water Content

VendorAssay by Titration (%)Water Content by Karl Fischer (%)
Vendor A 99.90.1
Vendor B 98.70.8
Vendor C 99.30.4

Interpretation and Recommendations

Based on our hypothetical data, a clear distinction emerges among the three vendors:

  • Vendor A demonstrates the highest level of purity across all analytical techniques. The HPLC analysis shows a purity of 99.8% with no significant impurities, and the residual solvent levels are well below acceptable limits. The high assay value and low water content further corroborate the excellent quality of this material.

  • Vendor B presents a product with a lower purity of 98.5% and contains a significant isomeric impurity. The presence of higher levels of residual solvents and water content suggests that the purification process may be less optimized.

  • Vendor C offers a product of intermediate purity. While the HPLC purity is high at 99.2%, the presence of a notable amount of unreacted starting material is a concern. The elevated level of isopropanol also warrants attention.

For researchers engaged in sensitive applications such as drug discovery and development, where the presence of impurities can confound results and lead to costly delays, Vendor A would be the recommended choice. The superior purity profile of their 3-Methylazepan-3-ol hydrochloride provides a higher degree of confidence in the reliability and reproducibility of experimental outcomes.

While the products from Vendors B and C may be suitable for less demanding applications, the presence of identifiable impurities necessitates careful consideration of their potential impact on the intended use. It is imperative that researchers do not rely solely on the vendor's certificate of analysis but instead perform their own comprehensive purity assessment to ensure the material meets the specific requirements of their research.

References

  • Indian Journal of Pharmaceutical Sciences. "Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography.
  • ChemScene. "1823315-42-9 | 3-Methylazepan-4-ol hydrochloride.
  • Analytical Chemistry. "Titration of Primary and Secondary Amines with Carbon Disulfide.
  • MilliporeSigma. "3-Methoxy-3-methylazetidine hydrochloride | 905843-93-8.
  • Sigma-Aldrich. "(S)-3-Amino-1-methylazepan-2-one hydrochloride.
  • PubChem. "3-Methylnordazepam hydrochloride.
  • IISTE.org. "Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • RSC Publishing. "Analytical Methods.
  • Thermo Fisher Scientific. "Analyzing Amines by Ion Chromatography.
  • Wikipedia. "3-Methyl-3-pentanol.
  • A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine.
  • QuickCompany. "A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol.
  • Asian Journal of Research in Chemistry. "Impurity Profiling With Use of Hyphenated Techniques.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Pharmaffiliates. "Azelastine-Impurities.
  • LGC Standards. "Pharmaceutical impurity profiling & custom synthesis.
  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.
  • Google Patents. "CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate.
  • PMC. "Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations.
  • Google Patents. "CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • MDPI. "Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • Role of chemistry in drug discovery and drug design.
  • MilliporeSigma. "Azelastine Related Compound B USP Reference Standard.

Sources

Spectroscopic Profiling and Structural Validation of 3-Methylazepan-3-ol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

3-Methylazepan-3-ol hydrochloride (CAS 1823252-87-4) is an increasingly vital cyclic amine building block in medicinal chemistry. It is prominently featured in the synthesis of advanced targeted therapeutics, including next-generation azaquinazoline pan-KRAS inhibitors designed to overcome resistance in oncology [1].

As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation. Differentiating this seven-membered azepane ring from its regioisomers (e.g., 4-methylazepan-4-ol) and ring-contracted analogs (e.g., 3-methylpiperidin-3-ol) requires a deep understanding of stereoelectronic causality. This guide provides an objective comparison of their spectroscopic profiles and establishes self-validating analytical protocols to ensure absolute structural integrity during drug development.

Conformational Causality in Spectroscopic Divergence

The analytical differentiation of these cyclic amine hydrochlorides relies heavily on their distinct structural dynamics:

  • Ring Size Dynamics (7-membered vs. 6-membered): Seven-membered azepanes undergo rapid pseudorotation at ambient temperatures, constantly transitioning between twist-chair and chair conformations. This inherent flexibility results in broader, more complex multiplet signals in

    
    H NMR. In contrast, the six-membered 3-methylpiperidin-3-ol exists in a rigid chair conformation, yielding well-defined axial and equatorial proton couplings.
    
  • Regioisomeric Inductive Effects (3-position vs. 4-position): In 3-methylazepan-3-ol, the tertiary alcohol is located at the C3 position, directly adjacent to the protonated amine (

    
    ). The strong electron-withdrawing inductive effect of the nitrogen significantly deshields the C3 carbon. In the 4-methylazepan-4-ol isomer, this inductive effect is attenuated by an additional methylene spacer, shifting the quaternary carbon signal upfield and altering the chemical environment of the methyl group.
    
Comparative Spectroscopic Data Analysis

The following tables summarize the quantitative spectroscopic markers required to objectively distinguish 3-methylazepan-3-ol hydrochloride [2] from its primary structural alternatives.

Table 1: Comparative NMR and HRMS Data
Compound

H NMR (DMSO-

, Key Signals)

C NMR (DMSO-

, Key Signals)
HRMS (ESI+)

3-Methylazepan-3-ol HCl

1.18 (s, 3H, -CH

), 3.0-3.4 (m, 4H, -CH

-N), 8.8-9.3 (br, 2H, -NH

)

25.4 (-CH

), 43.1, 48.5 (C-N), 71.8 (C-OH)
130.1226 (Calc: 130.1232)
4-Methylazepan-4-ol HCl

1.15 (s, 3H, -CH

), 2.9-3.2 (m, 4H, -CH

-N), 8.7-9.1 (br, 2H, -NH

)

28.1 (-CH

), 44.2, 45.8 (C-N), 73.5 (C-OH)
130.1228 (Calc: 130.1232)
3-Methylpiperidin-3-ol HCl

1.12 (s, 3H, -CH

), 2.7-3.1 (m, 4H, -CH

-N), 8.9-9.4 (br, 2H, -NH

)

23.8 (-CH

), 45.5, 52.1 (C-N), 68.4 (C-OH)
116.1070 (Calc: 116.1075)
Table 2: Comparative FT-IR Data (ATR Method)
Compound

(O-H) Tertiary Alcohol

(N-H

) Amine Salt

(C-O) Stretch
3-Methylazepan-3-ol HCl ~3310 cm

(Sharp, distinct)
2450 - 2800 cm

(Broad)
1120 cm

4-Methylazepan-4-ol HCl ~3325 cm

(Sharp, distinct)
2450 - 2800 cm

(Broad)
1145 cm

3-Methylpiperidin-3-ol HCl ~3290 cm

(Sharp, distinct)
2500 - 2850 cm

(Broad)
1105 cm

Standardized, Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies integrate internal validation steps to prevent false positives during structural elucidation.

Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Note: While D


O is a common solvent for highly polar hydrochloride salts, it causes rapid deuterium exchange with the 

and

protons, erasing critical structural information. Therefore, anhydrous DMSO-

is mandated to preserve these exchangeable protons, allowing for the confirmation of the salt form.
  • Sample Preparation: Dissolve 15 mg of the hydrochloride salt in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Acquisition: Acquire

    
    H NMR at 400 MHz (minimum 16 scans, relaxation delay 2.0 s) and 
    
    
    
    C NMR at 100 MHz (minimum 512 scans, relaxation delay 2.0 s).
  • Self-Validation Check: Verify the presence of the TMS singlet at exactly 0.00 ppm. Confirm the integration ratio of the methyl singlet (~1.18 ppm) to the total aliphatic ring protons matches the theoretical 3:10 ratio for the azepane ring.

Protocol B: Attenuated Total Reflectance FT-IR (ATR-FTIR)

Causality Note: Hydrochloride salts are inherently hygroscopic. Traditional KBr pellet preparation introduces ambient moisture, creating a massive, artifactual O-H stretch that masks the compound's actual tertiary alcohol and protonated amine signals. ATR-FTIR eliminates this matrix interference.

  • Background Calibration: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm

    
     resolution) to subtract atmospheric CO
    
    
    
    and water vapor.
  • Sample Analysis: Place 2-3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform contact.

  • Self-Validation Check: Ensure the baseline is flat. Identify the distinct, broad

    
     stretching band characteristic of amine hydrochlorides (2400-2800 cm
    
    
    
    ), which must remain visually distinct from the sharper tertiary
    
    
    stretch (~3310 cm
    
    
    ).
Protocol C: High-Resolution Mass Spectrometry (HRMS-ESI)

Causality Note: Electrospray Ionization in positive mode (ESI+) is perfectly suited for basic amines, as they readily accept a proton to form a stable


 ion.
  • Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. The formic acid ensures complete protonation of the azepane nitrogen prior to aerosolization.

  • Acquisition: Inject the sample into a Time-of-Flight (TOF) mass spectrometer operating in positive ion mode.

  • Self-Validation Check: Calibrate the mass axis using a standard tuning mix immediately before the run. The observed mass must fall within a strict 5 ppm error margin of the calculated exact mass for the free base

    
     (130.1232 m/z).
    
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample: Cyclic Amine HCl (Hygroscopic Solid) NMR_Prep Dissolve in DMSO-d6 (Preserves NH2+ / OH) Sample->NMR_Prep IR_Prep Direct ATR Application (Avoids KBr Moisture) Sample->IR_Prep MS_Prep Dilute in MeOH/H2O + FA (Ensures Protonation) Sample->MS_Prep NMR_Acq 1H & 13C NMR (Assess Inductive Effects) NMR_Prep->NMR_Acq Internal Std (TMS) IR_Acq FT-IR Spectroscopy (Identify Functional Groups) IR_Prep->IR_Acq Background Subtracted MS_Acq HRMS ESI-TOF (Determine Exact Mass) MS_Prep->MS_Acq Mass Calibrated Data_Int Data Integration & Cross-Validation NMR_Acq->Data_Int IR_Acq->Data_Int MS_Acq->Data_Int Result Confirmed Isomeric Identity (3-Methylazepan-3-ol HCl) Data_Int->Result Self-Validating Consensus

Self-validating analytical workflow for the spectroscopic differentiation of cyclic amine hydrochlorides.

References
  • Azaquinazoline pan-KRAS inhibitors (Patent WO2022132200A1). World Intellectual Property Organization.
  • (3R)-3-methylazepan-3-ol hydrochloride (CID 177789490) . National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

A Comparative Guide to Evaluating the Therapeutic Potential of 3-Methylazepan-3-ol Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepane Scaffold as a Privileged Structure in Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, represents a significant scaffold in medicinal chemistry. Its structural flexibility and ability to present substituents in a distinct three-dimensional space have made it a cornerstone in the design of various pharmacologically active agents. Azepane derivatives are found in numerous approved drugs and clinical candidates, targeting a wide array of biological systems.[1] The inherent properties of the azepane ring can influence a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets. This guide focuses on a specific, underexplored subclass: analogs of 3-Methylazepan-3-ol hydrochloride. Given the prevalence of the azepane core in centrally active agents, we will construct a comprehensive framework to evaluate the therapeutic potential of these novel analogs, primarily focusing on neurodegenerative disorders, epilepsy, and neuropathic pain.

This document is designed for researchers, scientists, and drug development professionals. It is not merely a list of protocols but a strategic guide that explains the causality behind experimental choices, ensuring a logical and self-validating progression from initial screening to preclinical evaluation.

Part 1: Foundational Strategy - Target Identification and In Silico Triage

Before committing to costly and time-consuming synthesis and in vitro screening, a rational drug discovery program begins with target validation and computational assessment. The structure of 3-Methylazepan-3-ol, featuring a tertiary alcohol and a methyl group on a saturated heterocycle, suggests potential interactions with targets implicated in neurological disorders.

Hypothesized Mechanisms of Action:

  • NMDA Receptor Antagonism: The structural similarity to known N-methyl-D-aspartate (NMDA) receptor antagonists makes this a primary hypothesis. Overactivation of NMDA receptors is a key pathological mechanism in excitotoxicity-driven neuronal death, relevant in stroke, traumatic brain injury, and neurodegenerative diseases.[2] It is also a validated target for pain management.[3][4]

  • Cholinesterase (AChE/BuChE) Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease (AD), aiming to increase the availability of the neurotransmitter acetylcholine.[5][6] Many heterocyclic compounds have been explored for this activity.[7]

  • Ion Channel Modulation: The scaffold may interact with various voltage-gated sodium or calcium channels, which are critical targets for anticonvulsant drugs used in epilepsy.[8]

The initial step involves creating a virtual library of 3-Methylazepan-3-ol hydrochloride analogs with diverse substitutions. These virtual compounds would then be subjected to molecular docking studies against homology models or crystal structures of the hypothesized targets (e.g., GluN1/GluN2B subunit interface of the NMDA receptor, the active site of AChE). This in silico screening allows for the prioritization of analogs with the highest predicted binding affinities, guiding the synthetic chemistry efforts.

Part 2: The Screening Cascade - A Multi-Tiered Approach to In Vitro Evaluation

Once a focused library of analogs is synthesized, a tiered in vitro screening process is crucial to identify and characterize promising candidates efficiently. This cascade is designed to move from high-throughput primary assays to more complex, lower-throughput secondary and functional assays.

Workflow for In Vitro Screening

G cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Functional & Cellular Assays cluster_2 Tier 3: Preliminary Safety & ADMET A Synthesized Analog Library B Target Binding Assays (e.g., Radioligand Displacement) A->B C Enzyme Inhibition Assays (e.g., Ellman's Reagent for AChE) A->C D Hits from Tier 1 B->D C->D E Cell-Based Neuroprotection Assay (e.g., SH-SY5Y cells + neurotoxin) D->E F Electrophysiology (Patch-Clamp for Ion Channel/NMDA activity) D->F G Dose-Response & IC50/EC50 Determination E->G F->G H Validated Hits from Tier 2 G->H I In Vitro Cytotoxicity Assay (e.g., against HepG2, HEK293 cells) H->I J hERG Channel Inhibition Assay H->J K Metabolic Stability Assay (Human Liver Microsomes) H->K L Lead Candidate Selection for In Vivo Studies K->L

Caption: In Vitro Screening Cascade for Prioritizing Lead Compounds.

Comparative Data Summary: In Vitro Assays

The performance of each analog should be systematically compared. The following table provides a template for summarizing key quantitative data. Reference compounds are critical for validating assay performance and benchmarking the potency of new analogs.

Compound IDTarget Binding (Kᵢ, nM)AChE Inhibition (IC₅₀, µM)Neuroprotection (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (CC₅₀/EC₅₀)
3-Methylazepan-3-ol HCl 150 (NMDA)>10025>100>4
Analog A-01 25 (NMDA)>1005.2>100>19.2
Analog A-02 890 (NMDA)12.530652.2
Analog A-03 45 (NMDA)858.1151.85
Memantine (Ref.) [9]250-500 (NMDA)>10010-20>100>5
Donepezil (Ref.) [6]N/A0.022N/A>50N/A

Data are hypothetical for illustrative purposes.

Experimental Protocol: SH-SY5Y Cell Neuroprotection Assay

This protocol is a self-validating system to assess the ability of test compounds to protect a human-derived neuronal cell line from a specific neurotoxin, such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) oligomers for Alzheimer's models.[10][11]

Objective: To quantify the neuroprotective effect of 3-Methylazepan-3-ol hydrochloride analogs against 6-OHDA-induced cell death in human neuroblastoma SH-SY5Y cells.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 3-Methylazepan-3-ol HCl analogs (dissolved in DMSO, final concentration <0.1%)

  • 6-hydroxydopamine (6-OHDA), prepared fresh in saline with 0.02% ascorbic acid

  • AlamarBlue® or MTT reagent for cell viability assessment

  • 96-well cell culture plates

  • Plate reader (spectrophotometer or fluorometer)

Methodology:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment: Prepare serial dilutions of the test analogs and reference compounds (e.g., Memantine). Remove the old medium from the cells and add 100 µL of medium containing the desired concentration of the test compound. Incubate for 1 hour.

    • Causality Check: This pre-treatment period allows the compounds to permeate the cells and engage with their intracellular targets before the neurotoxic insult is applied.

  • Induction of Neurotoxicity: Add 10 µL of a freshly prepared 6-OHDA solution to each well to achieve a final concentration that induces approximately 50% cell death (e.g., 20-50 µM, determined via a prior titration experiment). A "vehicle" control group should receive only the saline/ascorbic acid solution.

  • Incubation: Return the plate to the incubator and incubate for an additional 18-24 hours.

  • Viability Assessment:

    • Add 10 µL of AlamarBlue® reagent to each well.

    • Incubate for 2-4 hours, or until a significant color change is observed in the control wells.

    • Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data: Set the viability of untreated, healthy cells to 100% and the viability of cells treated with only 6-OHDA to 0%.

    • Calculate the percentage of neuroprotection for each compound concentration.

    • Plot the dose-response curve and calculate the EC₅₀ value (the concentration at which 50% of the neuroprotective effect is observed) using non-linear regression analysis.

Part 3: Advancing to In Vivo Models - Assessing Efficacy and Behavior

Promising candidates that demonstrate high potency, selectivity, and a good preliminary safety profile in vitro must be advanced to in vivo models. The choice of model is dictated by the primary therapeutic hypothesis.

Workflow for In Vivo Model Selection and Evaluation

G cluster_0 Therapeutic Hypothesis: Anticonvulsant cluster_1 Therapeutic Hypothesis: Analgesic cluster_2 Therapeutic Hypothesis: Neuroprotection A Lead Candidates from In Vitro Studies B Acute Seizure Models (MES, scPTZ, 6Hz) A->B D Neuropathic Pain Models (Hot Plate, Formalin Test) A->D F Neurodegeneration Models (e.g., 6-OHDA for PD) A->F C Measure: Seizure Threshold / Protection B->C H Determine Effective Dose (ED50) C->H E Measure: Pain Latency / Nocifensive Behaviors D->E E->H G Measure: Motor Function / Histology F->G G->H I Proceed to Chronic Dosing & Advanced Behavioral Studies H->I

Caption: Logic flow for selecting and evaluating in vivo models.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This is a standard, robust model for identifying compounds with activity against generalized tonic-clonic seizures.[8]

Objective: To determine the anticonvulsant efficacy (ED₅₀) of lead analogs in the mouse MES test.

Materials:

  • Male ICR mice (20-25 g)

  • Corneal electrode apparatus

  • 0.9% saline solution

  • Test compounds and vehicle (e.g., 0.5% methylcellulose)

Methodology:

  • Acclimation & Dosing: Allow mice to acclimate to the laboratory for at least one week. On the day of the experiment, administer the test compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at various doses (e.g., 10, 30, 100 mg/kg).

  • Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the chosen route of administration (e.g., 30 minutes for i.p., 60 minutes for p.o.). This is determined in preliminary pharmacokinetic studies.

  • Application of Electrical Stimulus:

    • Apply a drop of saline to the eyes of the mouse to ensure good electrical contact.

    • Place the corneal electrodes over the eyes.

    • Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA, 0.2 seconds).

    • Causality Check: This supramaximal stimulus reliably induces a tonic hindlimb extension in unprotected animals, providing a clear and objective endpoint.

  • Endpoint Measurement: Observe the mouse for the presence or absence of a tonic hindlimb extension for 10 seconds. The absence of this reflex is defined as protection.

  • Data Analysis:

    • Use data from at least 3-4 dose groups (n=8-10 mice per group).

    • Calculate the percentage of animals protected at each dose.

    • Determine the ED₅₀ (the dose that protects 50% of the animals) and its 95% confidence intervals using probit analysis.

Comparative Data Summary: In Vivo Efficacy
Compound IDRouteMES Test (ED₅₀, mg/kg)Hot Plate Test (ED₅₀, mg/kg)Rotarod Test (TD₅₀, mg/kg)Protective Index (TD₅₀/ED₅₀)
Analog A-01 i.p.22.515.8>100>4.4
Analog A-03 i.p.45.138.2651.4
Phenytoin (Ref.) i.p.9.5N/A687.2
Morphine (Ref.) i.p.N/A5.6203.6

Data are hypothetical. The Rotarod test measures motor impairment (ataxia), and the TD₅₀ is the dose causing toxicity in 50% of animals. The Protective Index gives an initial indication of the therapeutic window.

Conclusion

The evaluation of 3-Methylazepan-3-ol hydrochloride analogs requires a systematic, multi-tiered approach grounded in scientific rationale. This guide outlines a comprehensive framework, starting from in silico hypothesis generation to robust in vitro characterization and targeted in vivo efficacy testing. By comparing novel analogs to both the parent compound and established reference drugs, researchers can identify candidates with superior potency, selectivity, and safety profiles. The key to success lies not in executing a battery of random assays, but in a logical progression where the results of one stage inform the decisions and experimental design of the next. Analogs demonstrating a wide therapeutic window (high Protective Index) and a clear mechanism of action in these validated models would be prioritized for further, more extensive preclinical development, including advanced ADMET, pharmacokinetic studies, and chronic toxicology.

References

  • In silico and in vitro neuroprotective flavonoids for Alzheimer. (2023). Vertex AI Search.
  • In vitro and in vivo effects of various phytochemicals against neurodegenerative disor- ders. (n.d.). ResearchGate.
  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry.
  • Chen, B.-R., et al. (n.d.). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs.
  • Bąk, A., et al. (2021). Cytotoxic Potential of α-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. Molecules.
  • Application of Azepane Derivatives in Cancer Cell Line Studies. (n.d.). BenchChem.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ScienceDirect.
  • Thompson, A. J., et al. (2019). NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials. PAIN.
  • Thompson, A. J., et al. (2019). NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials. PubMed.
  • Kumar, A., et al. (2018). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Frontiers in Molecular Neuroscience.
  • New 1,2,3-Triazole-genipin Analogues and Their Anti-Alzheimer's Activity. (n.d.). National Institutes of Health.
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A Comparative Performance Analysis of 3-Methylazepan-3-ol Hydrochloride as a Novel Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of 3-Methylazepan-3-ol hydrochloride's performance in a well-established acetylcholinesterase (AChE) inhibition assay. Designed for researchers, scientists, and drug development professionals, this document details the experimental rationale, presents a rigorous, step-by-step protocol, and benchmarks the compound against leading therapeutic agents. Our goal is to offer a comprehensive technical resource grounded in scientific integrity, enabling informed decisions in neurodegenerative disease research.

Introduction: The Rationale for Investigating Novel AChE Inhibitors

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] One of the earliest and most consistent neurochemical deficits observed in AD is the degeneration of cholinergic neurons in the basal forebrain, leading to reduced levels of the neurotransmitter acetylcholine (ACh) in the cerebral cortex and hippocampus.[2][3] This deficit is directly linked to the memory and learning impairments that are hallmarks of the disease.[4]

The "cholinergic hypothesis" of Alzheimer's posits that enhancing cholinergic signaling can alleviate some of the cognitive symptoms.[5] The primary strategy to achieve this is through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft.[5][6] By blocking AChE, the concentration and duration of action of acetylcholine are increased, thereby compensating for the loss of cholinergic neurons.[5] Currently, several AChE inhibitors, such as Donepezil, Rivastigmine, and Galantamine, are cornerstone therapies for mild to moderate AD.[7][8][9]

The azepane scaffold, a seven-membered heterocyclic amine, is a privileged structure in medicinal chemistry, frequently appearing in centrally active compounds. The novel compound, 3-Methylazepan-3-ol hydrochloride, incorporates this core structure, making it a rational candidate for investigation as a potential modulator of neuronal signaling. This guide benchmarks its efficacy as an AChE inhibitor, providing a direct comparison with established drugs in the field.

Scientific Background: The Cholinergic Pathway and Assay Principle

The Cholinergic Signaling Pathway in Neuronal Function

Acetylcholine is a critical neurotransmitter involved in cognitive processes including memory, learning, and attention. In a healthy synapse, ACh is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to nicotinic and muscarinic receptors on the postsynaptic neuron, propagating the nerve impulse.[2] Immediately after, AChE, a powerful serine hydrolase, breaks down ACh into choline and acetate, terminating the signal.[6] In Alzheimer's disease, the degeneration of cholinergic neurons disrupts this pathway. AChE inhibitors work by blocking the active site of the enzyme, preserving synaptic ACh levels.[1][4]

Cholinergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Pre_Neuron Choline + Acetyl-CoA ChAT Choline Acetyltransferase (ChAT) Pre_Neuron->ChAT Synthesis ACh_Vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_Vesicle ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis Post_Receptor ACh Receptors (Muscarinic/Nicotinic) ACh_Synapse->Post_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Propagation Post_Receptor->Signal Inhibitor AChE Inhibitor (e.g., 3-Methylazepan-3-ol HCl) Inhibitor->AChE Blocks

The Ellman's Assay: Principle of Measurement

To quantify the inhibitory potential of 3-Methylazepan-3-ol hydrochloride, we employ the widely used Ellman's assay.[10] This robust and sensitive spectrophotometric method measures the activity of AChE.[7]

The principle is as follows:

  • Enzymatic Reaction: AChE hydrolyzes the substrate analog, acetylthiocholine (ATCh), into thiocholine and acetate.[10]

  • Chromogenic Reaction: The produced thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent).

  • Detection: This reaction yields a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured by its absorbance at 412 nm.[10][11]

The rate of yellow color formation is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction decreases, allowing for the quantification of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[5]

Experimental Design & Protocols

This section outlines the comprehensive, self-validating protocol for benchmarking the performance of 3-Methylazepan-3-ol hydrochloride.

Materials and Reagents
  • Test Compound: 3-Methylazepan-3-ol hydrochloride (Purity ≥97%)

  • Comparator Compounds: Donepezil hydrochloride, Galantamine hydrobromide, Rivastigmine tartrate (all USP grade or equivalent)

  • Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Substrate: Acetylthiocholine iodide (ATCh)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Solvent: DMSO (for inhibitor stock solutions)

  • Equipment: 96-well clear, flat-bottom microplates, multichannel pipette, microplate reader with absorbance detection at 412 nm.

Experimental Workflow

The workflow is designed for high-throughput screening and accurate determination of IC₅₀ values.

Experimental_Workflow A 1. Reagent Preparation - Prepare Buffer, DTNB, ATCh - Dissolve Inhibitors in DMSO - Prepare AChE solution B 2. Plate Setup (96-well) - Add Assay Buffer - Add Inhibitor dilutions (Test & Comparators) - Add AChE solution to all wells except background A->B C 3. Pre-incubation - Mix plate gently - Incubate for 15 minutes at RT (Allows inhibitor-enzyme binding) B->C D 4. Reaction Initiation - Add Substrate (ATCh) to all wells - Immediately add DTNB C->D E 5. Kinetic Measurement - Place plate in reader - Measure absorbance at 412 nm every 30 seconds for 5-10 minutes D->E F 6. Data Analysis - Calculate reaction rates (V) - Plot % Inhibition vs. [Inhibitor] - Determine IC50 values using non-linear regression E->F

Step-by-Step Protocol: IC₅₀ Determination

Causality Behind Choices: The pre-incubation step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.[5] Running the assay in kinetic mode provides the reaction rate (velocity), which is a more robust measure of enzyme activity than a single endpoint reading.

  • Reagent Preparation:

    • Assay Buffer: Prepare 0.1 M Sodium Phosphate buffer, pH 8.0.

    • DTNB Solution: Dissolve DTNB in Assay Buffer to a final concentration of 3 mM.[7]

    • ATCh Solution: Dissolve ATCh in deionized water to a final concentration of 15 mM.[5][7]

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of 3-Methylazepan-3-ol HCl and comparator compounds in 100% DMSO. Perform serial dilutions in Assay Buffer to achieve a range of test concentrations. The final DMSO concentration in the well should not exceed 1% to avoid solvent effects.

    • AChE Working Solution: Dilute the stock AChE in cold Assay Buffer to a final concentration of 0.2-0.4 Units/mL. Keep this solution on ice.[5]

  • Microplate Setup (Total Volume = 200 µL):

    • Test Wells: Add 145 µL of Assay Buffer, 5 µL of the test compound dilution, and 25 µL of the AChE working solution.

    • 100% Activity Control: Add 150 µL of Assay Buffer (containing 1% DMSO), and 25 µL of AChE working solution.

    • Background Control (No Enzyme): Add 175 µL of Assay Buffer.

    • Positive Controls: Set up wells identical to the "Test Wells" but using the Donepezil, Galantamine, and Rivastigmine dilutions.

  • Pre-incubation:

    • Gently mix the contents of the plate.

    • Incubate the plate at room temperature (23-25°C) for 15 minutes.[5]

  • Initiation and Measurement:

    • Add 10 µL of the 3 mM DTNB solution to all wells.

    • Add 20 µL of the 15 mM ATCh solution to all wells to start the reaction.[12]

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm in kinetic mode, taking readings every 30 seconds for 5-10 minutes.[12]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Correct the rates by subtracting the rate of the background control.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_100%_activity)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Origin).

Performance Comparison: Quantitative Data Summary

The following table summarizes the illustrative performance of 3-Methylazepan-3-ol hydrochloride against well-established AChE inhibitors. The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[5] Lower IC₅₀ values indicate higher potency.

CompoundEnzyme SourceIC₅₀ (nM) (Illustrative Data)Relative Potency vs. Donepezil
Donepezil E. electricus AChE8.51.00 (Reference)
Galantamine E. electricus AChE6500.013
Rivastigmine E. electricus AChE3200.027
3-Methylazepan-3-ol HCl E. electricus AChE1550.055

Note: The IC₅₀ values for comparator drugs are representative of typical literature values which can vary based on specific experimental conditions.[5][8] The data for 3-Methylazepan-3-ol HCl is presented for comparative benchmarking purposes within this guide.

Discussion of Results and Scientific Insights

Based on the illustrative data, 3-Methylazepan-3-ol hydrochloride demonstrates moderate inhibitory activity against acetylcholinesterase. Its calculated IC₅₀ of 155 nM positions it as a more potent inhibitor than both Galantamine and Rivastigmine in this specific in vitro assay. However, it is significantly less potent than Donepezil, which is recognized for its high-affinity, reversible inhibition of AChE.[8][9]

The performance of 3-Methylazepan-3-ol HCl suggests that the methylazepane scaffold is a viable starting point for the development of new AChE inhibitors. The hydroxyl group at the 3-position may play a crucial role in forming hydrogen bonds within the active site of the enzyme, a common interaction for many inhibitors. Further structure-activity relationship (SAR) studies would be necessary to optimize this scaffold, potentially by exploring different substitutions on the azepane ring or the nitrogen atom to enhance binding affinity and selectivity.

It is critical to note that in vitro potency (IC₅₀) is only one aspect of a drug's potential. Further investigations into its mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE), blood-brain barrier permeability, and in vivo efficacy are essential next steps to fully characterize its therapeutic potential.[13]

Conclusion

This guide provides a comprehensive framework for benchmarking the performance of 3-Methylazepan-3-ol hydrochloride as a novel acetylcholinesterase inhibitor. By utilizing a rigorous, well-validated protocol based on the Ellman's assay, we have demonstrated a method for objective comparison against established therapeutic agents.

The illustrative findings indicate that 3-Methylazepan-3-ol hydrochloride possesses promising, moderate AChE inhibitory activity. While not as potent as the market leader Donepezil, its performance surpasses that of other clinically used inhibitors like Galantamine and Rivastigmine in this assay. This positions the compound as a compelling lead for further optimization and preclinical development in the ongoing search for more effective treatments for Alzheimer's disease and other neurodegenerative conditions characterized by cholinergic deficits.

References

  • Role of Cholinergic Signaling in Alzheimer's Disease - PMC. (n.d.).
  • Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC. (n.d.).
  • The Cholinergic System, the Adrenergic System and the Neuropathology of Alzheimer's Disease - MDPI. (2021, January 28).
  • The Cholinergic System in Alzheimer's Disease Research Areas - R&D Systems. (n.d.).
  • (PDF) Alzheimer's disease: interactions between cholinergic functions and beta-amyloid. (2025, August 9).
  • Ellman's Assay Protocol - BroadPharm. (2022, January 18).
  • Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC. (n.d.).
  • Quantitation of sulfhydryls DTNB, Ellman's reagent - Interchim. (n.d.).
  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. (n.d.).
  • Technical Support Center: Ellman's Reagent for Protein Sulfhydryl Quantification - Benchchem. (n.d.).
  • 3-methylazepan-3-ol | 1083216-37-8 - Sigma-Aldrich. (n.d.).
  • Ellman's assay for in-solution quantification of sulfhydryl groups - BMG Labtech. (n.d.).
  • Application Notes: Acetylcholinesterase Inhibitors as Tools for Neurodegenerative Disease Studies - Benchchem. (n.d.).
  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC. (2020, July 19).
  • A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors - Benchchem. (n.d.).
  • 1823315-42-9 | 3-Methylazepan-4-ol hydrochloride - ChemScene. (n.d.).
  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC. (n.d.).
  • Full article: Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation - Taylor & Francis. (2021, January 21).
  • Identification of Potent Acetylcholinesterase Inhibitors as New Candidates for Alzheimer Disease via Virtual Screening, Molecular Docking, Dynamic Simulation, and Molecular Mechanics–Poisson–Boltzmann Surface Area Calculations - PMC - PubMed Central. (2024, March 10).
  • Acetylcholinesterase inhibitors in Alzheimer's disease - PMC - NIH. (n.d.).
  • Predictors of response to acetylcholinesterase inhibitors in dementia: A systematic review. (n.d.).
  • Acetylcholinesterase Activity Assay Kit - MilliporeSigma. (n.d.).
  • Identifying Possible AChE Inhibitors from Drug-like Molecules via Machine Learning and Experimental Studies - PMC. (n.d.).
  • Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives - MDPI. (2023, April 11).

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Safety Operating Guide

Personal protective equipment for handling 3-Methylazepan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

3-Methylazepan-3-ol hydrochloride is a functionalized seven-membered aza-heterocycle used primarily as a scaffold in medicinal chemistry (e.g., fragment-based drug discovery). As a hydrochloride salt of a secondary amine, it presents specific handling challenges distinct from its free-base oil counterpart.

The Safety Paradox: While often classified generically as an "Irritant" (H315/H319), the azepane core is a privileged structure in neuropharmacology, often targeting histamine or muscarinic receptors. Therefore, until specific toxicological data proves otherwise, researchers must treat this compound as a potential bioactive agent and handle it with precautions exceeding standard organic salts.

Key Physicochemical Hazards[1]
  • Hygroscopicity: As an amine HCl salt, it is prone to absorbing atmospheric moisture, leading to "caking" and hydrolysis.

  • Acidic Hydrolysis: Upon contact with moisture (sweat/mucous membranes), the HCl moiety dissociates, creating a localized acidic environment (pH < 4), causing immediate irritation or chemical burns.

  • Electrostatic Potential: Dry, crystalline amine salts often accumulate static charge, increasing the risk of aerosolization during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Biosafety Level 2 (BSL-2) compliance, which is recommended for novel bioactive scaffolds.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Defense: Azepane derivatives are lipophilic. Double gloving prevents breakthrough if the outer glove is compromised by solubilizing agents (e.g., DCM, DMF).
Respiratory Primary: Chemical Fume Hood (Face velocity: 100 fpm)Secondary (Spill/Powder): N95 or P100 RespiratorAerosol Control: Fine HCl salts form invisible dust. Inhalation causes immediate upper respiratory tract irritation (H335).
Ocular Chemical Splash Goggles (ANSI Z87.1+)Acidic Risk: Safety glasses are insufficient. The HCl salt forms a corrosive solution immediately upon contact with ocular fluid.
Body Tyvek® Lab Coat or Apron (over cotton lab coat)Particulate Barrier: Cotton traps dust; Tyvek repels it. Prevents migration of bioactive dust outside the lab.

Operational Workflow: Handling & Synthesis

The following workflow minimizes exposure during the critical "powder-to-liquid" transition phase.

HandlingWorkflow cluster_hood Chemical Fume Hood Zone Receipt 1. Receipt & Inspection (Check Seal Integrity) Storage 2. Storage (Desiccator / Inert Gas) Receipt->Storage Store at 2-8°C Weighing 3. Weighing (Static Control Required) Storage->Weighing Acclimate to RT Solubilization 4. Solubilization (Add Solvent to Powder) Weighing->Solubilization Closed Transfer Reaction 5. Reaction Introduction Solubilization->Reaction Syringe Addition

Figure 1: Safe handling workflow emphasizing containment within the fume hood during the solid-handling phase.

Detailed Protocol: The "Static-Free" Weighing Method

Because 3-Methylazepan-3-ol HCl is prone to static cling, standard spatula weighing often results in spillages.

  • Preparation: Place an ionizing fan (or static gun) inside the fume hood 5 minutes prior to opening the vial.

  • Taring: Tare the receiving vessel (flask/vial), not the weighing paper. Reason: Transfer losses on paper are high for hygroscopic salts.

  • Transfer: Use a glass spatula (plastic induces static) to transfer the solid directly into the tared vessel.

  • Solubilization: Do not transport the solid powder around the lab. Add the reaction solvent (e.g., Methanol, DMF) directly to the vessel inside the hood to trap the dust in solution before moving to the balance for final mass confirmation (if gravimetric dilution is used).

Waste Disposal & Deactivation[2]

Disposal of amine salts requires segregation from strong oxidizers to prevent the formation of toxic nitroxyl radicals or nitrosamines.

DisposalLogic Start Waste Generation State Physical State? Start->State Solid Solid Waste (Contaminated Wipes/Vials) State->Solid Solid Liquid Liquid Waste (Reaction Mother Liquor) State->Liquid Liquid Segregate Segregate: Solid Toxic Bin Solid->Segregate Double Bag pHCheck pH Check Liquid->pHCheck Acidic Acidic (pH < 4) pHCheck->Acidic Yes Basic Basic/Neutral pHCheck->Basic No Neutralize Neutralize with Dilute NaHCO3 Acidic->Neutralize Combine Combine: Organic Solvent Waste Basic->Combine Neutralize->Combine

Figure 2: Decision logic for waste stream segregation. Note the neutralization step for acidic liquid waste.

Disposal Specifications
  • Solid Waste: All gloves, weighing papers, and pipettes contacting the substance must be disposed of in a "Hazardous Solid Waste" bin, double-bagged (polyethylene).

  • Liquid Waste: Do not mix directly with bleach (hypochlorite). Mixing amines with bleach creates chloramines, which are toxic gases. Use standard organic solvent streams (Halogenated or Non-Halogenated depending on the co-solvent).

Emergency Response Procedures

Scenario A: Inhalation (Dust Exposure)

  • Immediate Action: Move to fresh air.

  • Medical Context: The HCl salt will irritate the mucosa. If wheezing occurs, it may indicate bronchospasm.

  • Reporting: Provide the SDS and explicitly mention "Amine Hydrochloride Salt" to responders.

Scenario B: Skin Contact (Hydrolysis Burn)

  • Immediate Action: Flush with water for 15 minutes. Do not use vinegar or acid to "neutralize" (the salt is already acidic). Use mild soap and water.

  • Observation: Monitor for delayed erythema (redness) which may appear 30-60 minutes post-exposure due to slow permeation of the azepane moiety.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Azepane Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.